Methyl 2,4-dibromobutyrate
Description
The exact mass of the compound this compound is 259.88706 g/mol and the complexity rating of the compound is 95. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dibromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHIGEQXJBMKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990491 | |
| Record name | Methyl 2,4-dibromobutanoate | |
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Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29547-04-4, 70288-65-2 | |
| Record name | 29547-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,4-dibromobutanoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dibromobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dibromo-butyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2,4-dibromobutyrate (CAS 70288-65-2): A Senior Application Scientist's In-Depth Guide to a Versatile Synthetic Intermediate
Introduction: Unveiling a Key Architectural Element in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and drug development sectors, the strategic use of highly functionalized building blocks is paramount. Methyl 2,4-dibromobutyrate (CAS No. 70288-65-2) has emerged as a quintessential example of such a scaffold.[1][2] This seemingly simple C5 ester is endowed with a unique electronic and steric profile, stemming from the presence of two bromine atoms at distinct positions relative to the carbonyl group. This arrangement is not a redundancy but rather a finely tuned feature that allows for sequential and site-selective reactions, making it an invaluable tool for the construction of complex molecular architectures.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a mere recitation of facts to an in-depth exploration of its reactivity, practical applications, and the underlying principles that govern its synthetic utility.
Physicochemical Properties and Safety Profile: A Foundation of Knowledge
A thorough understanding of a reagent's physical and chemical properties, alongside a robust safety protocol, is the bedrock of any successful and safe laboratory operation. The key data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 70288-65-2 | [2] |
| Molecular Formula | C₅H₈Br₂O₂ | [2] |
| Molecular Weight | 259.92 g/mol | |
| Appearance | Colorless to pale yellow oily liquid or solid | [3] |
| Density | 1.840 g/mL at 20 °C | [4] |
| Boiling Point | 236.9°C at 760 mmHg | [2] |
| Flash Point | 97.1°C | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |
| Solubility | Presumed soluble in common organic solvents; poorly soluble in water | [3] |
Safety and Handling:
This compound is classified as an irritant.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air.
The Cornerstone of Reactivity: A Tale of Two Bromines
The synthetic elegance of this compound lies in the differential reactivity of its two carbon-bromine bonds. This disparity is not accidental; it is a direct consequence of their electronic environments within the molecule.
-
The α-Bromo Position (C2): The bromine atom at the alpha-position is adjacent to the electron-withdrawing methyl ester group. This proximity significantly enhances the electrophilicity of the α-carbon, making the C-Br bond more susceptible to nucleophilic attack. This is a classic example of the reactivity observed in α-halo esters.[5][6]
-
The γ-Bromo Position (C4): The bromine atom at the gamma-position behaves more like a primary alkyl halide. While still a reactive site, it is generally less susceptible to direct nucleophilic substitution compared to the activated α-position under many conditions.
This difference in reactivity is the key to its utility, enabling chemists to perform sequential reactions. A nucleophile can be directed to first displace the more reactive γ-bromide, followed by an intramolecular reaction at the α-position, or vice-versa, depending on the reaction conditions and the nature of the nucleophile. This principle is fundamental to its application in heterocyclic synthesis.
Caption: Differential reactivity of the α- and γ-bromo positions in this compound.
Synthetic Applications in Drug Discovery: The Gateway to Azetidines
One of the most significant applications of this compound is in the synthesis of azetidines, particularly azetidine-2-carboxylic acid derivatives.[7] Azetidines are strained, four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to improve properties such as metabolic stability, solubility, and target-binding affinity.[3][8]
The synthesis of an azetidine ring from this compound is a classic example of leveraging its differential reactivity. The general strategy involves a reaction with a primary amine. The amine first acts as a nucleophile to displace the more reactive γ-bromide. This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom attacks the α-carbon to displace the second bromide, forming the strained four-membered ring.
Caption: General workflow for the synthesis of azetidine-2-carboxylates.
Field-Proven Protocol: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate
This protocol is adapted from a peer-reviewed procedure and demonstrates the practical application of this compound in the synthesis of a chiral azetidine derivative.[7]
Materials:
-
This compound (1.0 eq)
-
(S)-1-phenylethylamine (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (5.0 eq)
-
Acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 2.87 mmol, 747 mg), (S)-1-phenylethylamine (e.g., 2.9 mmol, 0.37 mL), and sodium bicarbonate (e.g., 14.4 mmol, 1.21 g) in acetonitrile (e.g., 14 mL).[7]
-
Causality Note: Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
-
Reaction Execution: Heat the mixture to reflux and stir for approximately 13 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[7]
-
Purification: Concentrate the filtrate using a rotary evaporator. The resulting residue is then purified by column chromatography on silica gel.[7]
-
Self-Validating System: A typical eluent system for this separation is a gradient of hexane and ethyl acetate (e.g., starting with 4:1 hexane/EtOAc).[7] The separation of diastereomers, if formed, can be visualized by TLC, and fractions containing the pure product are collected.
-
Analytical Characterization: Confirming Identity and Purity
Expected ¹H NMR Spectral Features (CDCl₃):
-
-OCH₃ (methyl ester): A singlet around 3.7-3.8 ppm.
-
-CH(Br)-: A triplet or multiplet around 4.2-4.4 ppm.
-
-CH₂- (adjacent to -CH(Br)-): A multiplet around 2.2-2.6 ppm.
-
-CH₂Br: A triplet around 3.4-3.6 ppm.
Expected ¹³C NMR Spectral Features (CDCl₃):
-
C=O (ester carbonyl): A signal in the range of 168-172 ppm.[12]
-
-OCH₃ (methyl ester): A signal around 52-54 ppm.
-
-CH(Br)-: A signal around 45-50 ppm.
-
-CH₂-: A signal around 35-40 ppm.
-
-CH₂Br: A signal around 30-33 ppm.
Expected Infrared (IR) Spectral Features:
-
C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O stretch (ester): An absorption band in the region of 1100-1300 cm⁻¹.
-
C-Br stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
-
C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.
Expected Mass Spectrometry (MS) Features:
-
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
-
The monoisotopic mass is 257.8891 Da.[13]
-
Fragmentation patterns would likely involve the loss of Br, OCH₃, and COOCH₃.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands as a testament to the power of strategic functionalization in a small molecule. Its value is derived not simply from the presence of two reactive sites, but from their differential reactivity, which provides a handle for controlled, sequential transformations. As demonstrated, its role in the synthesis of strained heterocyclic systems like azetidines highlights its importance in medicinal chemistry and drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage this potent building block in the design and execution of complex synthetic routes. The insights and protocols provided in this guide serve as a robust starting point for its successful application in the laboratory.
References
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Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]
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Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
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Zhang, C., et al. (2021). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature. Available at: [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
- Kürti, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
- Couty, F., et al. (2005). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry.
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Sugai, T., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
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PubChem. (n.d.). Methyl 2,4-dibromobutanoate. PubChem. Available at: [Link]
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Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Wikipedia. Available at: [Link]
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Roche, S. P., & Samanta, S. S. (2019). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. European Journal of Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to Methyl 2,4-dibromobutyrate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dibromobutyrate is a versatile bifunctional reagent that has garnered significant attention in synthetic organic chemistry. Its structure, featuring two bromine atoms at distinct positions and a methyl ester, allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds and amino acid analogs. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility in pharmaceutical and chemical research.
Molecular Structure and Properties
This compound is a halogenated ester with the chemical formula C₅H₈Br₂O₂. The presence of two bromine atoms, one at the α-position and one at the γ-position relative to the carbonyl group, imparts distinct reactivity to the molecule, enabling sequential or selective reactions.
Chemical Structure
The structure of this compound is characterized by a four-carbon chain with bromine substituents at the second and fourth positions, and a methyl ester at the first position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Br₂O₂ | [1][2] |
| Molecular Weight | 259.92 g/mol | [1][2] |
| CAS Number | 70288-65-2 | [1][2] |
| Appearance | Colorless to pale yellow oily liquid or solid | [2][3] |
| Density | 1.839 - 1.840 g/mL at 20 °C | [1][3] |
| Boiling Point | 236.9 °C at 760 mmHg | [1] |
| Flash Point | 97.1 °C | [1] |
| Refractive Index | 1.512 | [1] |
| Solubility | Soluble in organic solvents, poorly soluble in water | [2] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the α-proton, and the β- and γ-protons, with coupling patterns that reflect their connectivity.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the methoxy carbon, the carbonyl carbon, and the three carbons of the butyrate chain, each shifted according to its chemical environment and proximity to the electronegative bromine and oxygen atoms.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), confirming the presence of two bromine atoms. The exact mass is 257.88900 u.[1]
Synthesis of this compound
A common and reliable method for the synthesis of this compound involves the bromination of γ-butyrolactone followed by ring-opening and esterification with methanol. This approach provides a scalable and efficient route to the desired product.
Synthetic Workflow
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of lactones and subsequent esterification, as documented in Organic Syntheses.[2][4]
Step 1: Synthesis of α-Bromo-γ-butyrolactone [2]
-
To a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add γ-butyrolactone and a catalytic amount of red phosphorus.
-
Cool the flask in an ice bath and slowly add bromine from the dropping funnel while stirring.
-
After the initial addition, remove the ice bath and add the remaining bromine.
-
Heat the reaction mixture, typically to around 80°C, for several hours to ensure complete bromination.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude α-bromo-γ-butyrolactone by vacuum distillation.
Step 2: Synthesis of this compound
-
The crude or purified α-bromo-γ-butyrolactone is then treated with a solution of hydrogen bromide in methanol. This can be achieved by bubbling dry HBr gas through cold methanol or by using a pre-made solution.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the ring-opening of the lactone and subsequent esterification.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.
-
The organic layer is then dried over an anhydrous salt and the solvent is removed under reduced pressure.
-
The final product, this compound, is purified by vacuum distillation.
Applications in Organic Synthesis
The unique structure of this compound makes it a highly valuable precursor for the synthesis of various carbocyclic and heterocyclic systems. The differential reactivity of the two bromine atoms can be exploited for sequential functionalization.
Synthesis of Proline Analogs and Other Amino Acids
A significant application of this compound is in the synthesis of substituted prolines and other non-proteinogenic amino acids. These modified amino acids are of great interest in medicinal chemistry for the development of peptidomimetics with enhanced stability and biological activity.
The general approach involves the reaction of this compound with a primary amine, leading to an intramolecular cyclization to form the pyrrolidine ring characteristic of proline.
Caption: General pathway for the synthesis of proline analogs.
Preparation of Azetidine-2-carboxylic Acid Derivatives
This compound is also a key starting material for the synthesis of azetidine-2-carboxylic acid derivatives.[5] These four-membered heterocyclic amino acids are important structural motifs in various biologically active compounds. The synthesis typically involves the reaction of this compound with an amine, where the initial nucleophilic attack occurs at the α-position, followed by an intramolecular cyclization to form the azetidine ring.
Precursor to Other Heterocyclic Systems
The versatile reactivity of this compound allows for its use in the construction of a variety of other heterocyclic frameworks. By choosing appropriate nucleophiles and reaction conditions, it is possible to synthesize substituted tetrahydrofurans, thiophenes, and other ring systems of interest to medicinal and materials chemists.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two reactive bromine atoms at strategic positions make it an ideal starting material for the construction of a wide array of complex molecules, most notably proline analogs and other heterocyclic compounds of significant interest in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the modern synthetic chemistry laboratory.
References
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A Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dibromobutyrate
Introduction
Methyl 2,4-dibromobutyrate (CAS No. 70288-65-2) is a halogenated ester of significant interest in synthetic organic chemistry, often serving as a versatile building block for the introduction of a four-carbon chain with multiple reactive sites.[1][2] Its utility in the synthesis of complex molecules, such as stereoisomers of azetidine-2-carboxylic amide derivatives, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this document leverages predictive models, data from analogous compounds, and fundamental spectroscopic principles to offer a robust characterization framework. This approach mirrors the real-world challenges faced by researchers when encountering novel or sparsely documented chemical entities.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The electronegativity of the bromine and oxygen atoms will significantly influence the chemical shifts of the adjacent carbons, causing them to be deshielded and appear at a higher ppm.
Based on established chemical shift ranges for similar functional groups, the predicted ¹³C NMR data is summarized below.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C=O OCH₃ | 168 - 172 | The carbonyl carbon of the ester group is highly deshielded. |
| -CH (Br)- | 45 - 55 | The carbon bonded to the first bromine atom (at position 2) is significantly deshielded. |
| -CH₂- | 35 - 45 | The methylene carbon at position 3 is influenced by the adjacent bromine-bearing carbons. |
| -CH₂ Br | 30 - 40 | The terminal carbon bonded to the second bromine atom (at position 4) is also deshielded. |
| -COOCH₃ | 52 - 54 | The methyl carbon of the ester group is deshielded by the adjacent oxygen atom. |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. We can predict the spectrum based on the structure:
-
CH₃ (ester methyl): This will be a singlet as there are no adjacent protons, likely appearing around 3.7-4.1 ppm due to the deshielding effect of the adjacent oxygen atom.[4]
-
CH (at position 2): This proton is attached to a carbon bearing a bromine atom and the ester group, leading to significant deshielding. It will be a multiplet (likely a triplet of doublets) due to coupling with the two protons on the adjacent CH₂ group. Expected chemical shift is in the range of 4.0-4.5 ppm.
-
CH₂ (at position 3): These two protons are diastereotopic and will be a complex multiplet due to coupling with the protons at positions 2 and 4. Their chemical shift will be influenced by the two flanking bromine atoms, likely appearing in the 2.5-3.5 ppm range.
-
CH₂ (at position 4): This terminal methylene group is attached to a bromine atom, resulting in a downfield shift. It will appear as a triplet due to coupling with the adjacent CH₂ group, expected in the range of 3.4-3.8 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOCH₃ | 3.7 - 4.1 | Singlet (s) | 3H |
| -CH(Br)- | 4.0 - 4.5 | Multiplet (m) | 1H |
| -CH₂- | 2.5 - 3.5 | Multiplet (m) | 2H |
| -CH₂Br | 3.4 - 3.8 | Triplet (t) | 2H |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the ester group and the carbon-bromine bonds.
The expected characteristic IR absorption bands are:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1735 - 1750 | C=O (ester) | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4][5] |
| ~1300 - 1000 | C-O (ester) | Strong, broad absorption from the C-O single bond stretch of the ester.[4][5] |
| ~2850 - 3000 | C-H (alkane) | Medium to weak absorptions from the stretching of sp³ hybridized C-H bonds. |
| ~690 - 515 | C-Br | Medium to strong absorption in the fingerprint region, indicative of the carbon-bromine bond stretch.[6][7] |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8]
-
Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of peaks due to the bromine isotopes. The M⁺ peak (with two ⁷⁹Br atoms), the M+2 peak (with one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (with two ⁸¹Br atoms) will be observed in an approximate intensity ratio of 1:2:1. The monoisotopic mass of C₅H₈Br₂O₂ is approximately 257.89 g/mol .[9]
-
Fragmentation: Electron ionization will likely cause fragmentation. Common fragmentation pathways for bromoalkanes and esters include:
IV. Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: Use proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans for adequate signal-to-noise.
IR Spectroscopy
-
Sample Preparation: As this compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using a mass spectrometer with an electron ionization (EI) source. The mass range should be set to scan from m/z 50 to 400 to observe the molecular ion and key fragments.
V. Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
VI. Conclusion
References
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Safe Handling, Application, and Emergency Protocols for Methyl 2,4-dibromobutyrate
An In-depth Technical Guide:
Section 1: Executive Summary
Methyl 2,4-dibromobutyrate (CAS No. 70288-65-2) is a valuable bifunctional organic intermediate, instrumental in the synthesis of complex molecular architectures, particularly within pharmaceutical and fine chemical development.[1] Its utility is notable in creating heterocyclic compounds like azetidine derivatives and as a precursor for advanced diagnostic tools, such as Positron Emission Tomography (PET) probes.[2][3] However, its chemical reactivity, conferred by two bromine atoms at the C2 and C4 positions, also presents significant handling challenges. This guide provides a comprehensive framework for the safe use of this compound, grounded in established safety protocols and field-proven experience. It details the compound's toxicological profile, outlines essential risk mitigation strategies through engineering controls and personal protective equipment (PPE), and provides robust, step-by-step protocols for routine handling and emergency response.
Section 2: Physicochemical & Toxicological Profile
A foundational understanding of a compound's properties is the bedrock of its safe handling. The presence of two bromine atoms significantly influences the molecular weight, density, and reactivity of this compound compared to its non-halogenated analogues.
2.1: Physicochemical Data
The key physical and chemical properties of this compound are summarized below. This data is critical for designing experiments, particularly for calculating molar equivalents and anticipating its behavior in various solvents.
| Property | Value | Source(s) |
| CAS Number | 70288-65-2 | [1][2][4] |
| Molecular Formula | C₅H₈Br₂O₂ | [1] |
| Molecular Weight | 259.92 g/mol | [1][4] |
| Appearance | Colorless to pale yellow oily liquid or solid | [1][4] |
| Density | ~1.840 g/mL at 20 °C | [2][4][5] |
| Boiling Point | ~236.9 °C at 760 mmHg | [1][6] |
| Storage Temperature | 2-8°C (Refrigerated) | [4] |
2.2: Toxicological Hazards and Classification
This compound is classified as a hazardous substance. Its toxicological profile necessitates stringent handling procedures to prevent exposure.[7] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
-
Hazard Statements:
-
H315 - Causes skin irritation: Direct contact can lead to redness, inflammation, and discomfort.[4][7] The lipophilic nature of the compound may facilitate absorption through the skin.
-
H319 - Causes serious eye irritation: Vapors or splashes can cause significant eye damage, including pain and impaired vision.[4][7]
-
H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[4][7]
-
-
Target Organs: The primary target organ identified is the respiratory system .[4]
-
Water Hazard: Classified as WGK 3, indicating it is severely hazardous to water.[4] Environmental release must be strictly avoided.
Section 3: Core Safety Protocols & Risk Mitigation
A multi-layered approach to safety, beginning with the work environment and extending to personal protective measures, is mandatory when handling this compound.
3.1: Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard. Reliance on PPE alone is insufficient.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]
-
Proximity of Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[8][10] This is non-negotiable for rapid decontamination in case of accidental exposure.
3.2: Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the user and the chemical. The selection must be based on the specific hazards of the compound and the procedure being performed.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles.[9][10] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of large volumes or quenching of reactions.
-
Skin Protection:
-
Gloves: Wear chemically-resistant gloves. Standard nitrile gloves offer splash protection but should be changed immediately upon contamination. For extended handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A flame-retardant lab coat with full-length sleeves is required. Ensure it is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection: For routine use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used by trained emergency response personnel.[9]
3.3: Storage and Segregation: Ensuring Chemical Stability
Improper storage is a common source of laboratory incidents.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[9][11] The recommended storage temperature is 2-8°C.[4]
-
Incompatibilities: Segregate this compound from incompatible materials. The primary incompatibilities are:
-
Labeling: Ensure containers are clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
3.4: Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing this compound is considered hazardous.
-
Waste Streams: Maintain separate, clearly labeled waste containers for halogenated organic waste. Do not mix with non-halogenated streams.
-
Containerization: Use robust, leak-proof containers. Never overfill waste containers.
-
Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal service, in strict accordance with all local, regional, and national regulations.[7][9][10]
Section 4: Emergency Response & First Aid
Immediate and correct response to an exposure or spill is critical to minimizing harm. All personnel using this chemical must be familiar with these procedures.
4.1: First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[7][8] Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[9]
-
Ingestion: DO NOT induce vomiting.[8][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9]
4.2: Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material using spark-proof tools and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
Section 5: Application Spotlight: Handling in Synthetic Workflows
As a bifunctional intermediate, this compound is often used in nucleophilic substitution reactions. The following protocol provides a general framework for its use, emphasizing the integration of safety at each step.
Experimental Protocol: General Procedure for a Nucleophilic Substitution
Causality Statement: This protocol is designed to control reaction parameters and mitigate risks associated with exothermic events and handling of a hazardous reagent.
-
System Preparation (Inside Fume Hood):
-
Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and a nitrogen/argon inlet.
-
Rationale: Removing atmospheric moisture is crucial as many nucleophiles and organometallic reagents are water-sensitive. An inert atmosphere prevents unwanted side reactions.
-
-
Reagent Addition:
-
Charge the flask with the chosen solvent and the nucleophile.
-
Begin stirring and cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Rationale: Many nucleophilic substitutions are exothermic. Starting at a reduced temperature provides better control over the reaction rate and prevents thermal runaways.
-
Using a gas-tight syringe, add this compound dropwise to the stirred solution. Monitor the internal temperature closely. Do not allow the temperature to rise significantly above the target.
-
Rationale: Dropwise addition ensures the reagent is consumed as it is added, preventing a dangerous accumulation of unreacted starting materials.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature or heat as required by the specific procedure.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
Rationale: Quenching is often exothermic. Cooling the mixture prevents boiling of low-boiling point solvents and ensures a controlled process.
-
Slowly add the quenching solution (e.g., saturated ammonium chloride, water).
-
Transfer the mixture to a separatory funnel for extraction. Vent the funnel frequently.
-
Rationale: Venting is critical to release any pressure that may build up from off-gassing or temperature changes during extraction.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator with appropriate cold trap and vacuum protection.
-
-
Final Cleanup:
-
Decontaminate all glassware with a suitable solvent (e.g., acetone) before washing. Dispose of the rinse solvent as halogenated organic waste.
-
Section 6: Conclusion
This compound is an effective synthetic building block whose utility is matched by its potential hazards. A comprehensive safety culture, built upon a thorough understanding of its properties, the consistent use of engineering controls and PPE, and preparedness for emergencies, is essential for its responsible use. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks and leverage the full potential of this versatile chemical intermediate in advancing scientific discovery.
Section 7: References
-
This compound - B2Brazil. (n.d.). B2Brazil.
-
SAFETY DATA SHEET - Methyl 2-bromobutyrate. (2025). Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Methyl 4-bromobutyrate. (2010). Fisher Scientific.
-
This compound ≥97.0% (GC). (n.d.). Sigma-Aldrich.
-
This compound | 70288-65-2. (2025). ChemicalBook.
-
This compound | 29547-04-4. (2025). ChemicalBook.
-
Methyl2,4-dibromobutyrate Formula | 70288-65-2. (n.d.). ECHEMI.
-
SAFETY DATA SHEET - 2-Bromoisobutyryl bromide. (2009). Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 2-bromo-2-methylbutane. (2025). Sigma-Aldrich.
-
Methyl2,4-dibromobutyrate SDS, 70288-65-2 Safety Data Sheets. (n.d.). ECHEMI.
-
SAFETY DATA SHEET - Methyl 2-bromobutyrate. (n.d.). Apollo Scientific.
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
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SAFETY DATA SHEET - Methyl 2-bromobutyrate. (2025). Thermo Fisher Scientific.
-
PET Probe Precursor Synthesis, Positron Emission Tomography. (n.d.). ChemPep.
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A Senior Application Scientist's Guide to the Purity and Assay of Commercially Available Methyl 2,4-dibromobutyrate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2,4-dibromobutyrate is more than a sequence of atoms represented by the formula C₅H₈Br₂O₂; it is a versatile bifunctional intermediate critical in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical sectors.[1][2] Its utility in introducing a four-carbon chain with reactive handles at the 2- and 4-positions makes it invaluable for constructing cyclic structures and other intricate molecular architectures.[2] However, the very reactivity that makes this molecule a powerful synthetic tool also predisposes it to a range of potential impurities and degradation pathways.
For the researcher synthesizing a novel therapeutic agent or the process chemist scaling up a multi-kilogram reaction, the purity of this starting material is not a trivial specification—it is the bedrock upon which the success, reproducibility, and safety of the entire synthetic endeavor rests. An unidentified impurity can lead to unexpected side reactions, diminished yields, and downstream purification nightmares. In a regulated drug development environment, it can compromise the integrity of the final active pharmaceutical ingredient (API).
This guide eschews a simple recitation of analytical methods. Instead, it is structured to provide a holistic understanding of why specific analytical choices are made. We will delve into the likely impurity profile based on common synthetic routes, establish a multi-pronged analytical strategy for comprehensive characterization, and provide field-tested protocols that embody a self-validating system of checks and balances.
The Commercial Landscape: Understanding Supplier Specifications
The first step in any analytical undertaking is to understand the quality of the material being sourced. Commercially available this compound is typically offered at purities ranging from 97% to 98%, as determined by Gas Chromatography (GC). However, this single percentage point can obscure a complex reality. The nature of the remaining 2-3% is of paramount importance.
A review of specifications from prominent suppliers provides a baseline for what a researcher can expect.
| Parameter | Typical Specification | Source(s) |
| Assay (by GC) | ≥97.0% or ≥98% | [3] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Formula | BrCH₂CH₂CHBrCOOCH₃ | |
| Molecular Weight | 259.92 g/mol | [1][4] |
| Density | ~1.840 g/mL at 20 °C | [5] |
| Storage Temp. | 2-8°C | [6] |
While useful, this data only tells part of the story. The "≥97.0% (GC)" value is an area-percent purity, which assumes that all components of the mixture have a similar response factor in the detector—a potentially flawed assumption. Furthermore, it provides no information on non-volatile impurities, residual water, or inorganic salts. A comprehensive assessment requires a deeper analytical dive.
Deconstructing the Impurity Profile: What to Expect and Where It Comes From
An intelligent analytical strategy is predicated on anticipating the likely impurities. These arise primarily from the synthetic route and subsequent degradation. A common laboratory-scale synthesis of related compounds involves the bromination of γ-butyrolactone, followed by esterification with methanol.[7] This pathway informs our list of probable contaminants.
| Impurity Class | Specific Example(s) | Likely Origin | Significance & Analytical Challenge |
| Starting Materials | γ-Butyrolactone, Methanol | Incomplete reaction or inefficient purification. | Methanol can act as a nucleophile in side reactions. Both are typically volatile and easily detected by GC. |
| Isomeric By-products | Methyl 2,3-dibromobutyrate, Methyl 3,4-dibromobutyrate | Non-selective bromination reactions. | Co-elution in chromatography is possible. NMR is essential for definitive structural elucidation. |
| Under-brominated Species | Methyl 2-bromobutyrate, Methyl 4-bromobutyrate | Incomplete bromination. | These can have significantly different reactivity, leading to undesired products. They are often separable by high-resolution GC.[8][9] |
| Reagent Carryover | Residual acid catalyst (e.g., H₂SO₄), Phosphorus compounds | From esterification or bromination steps. | Non-volatile and thus invisible to GC. May require techniques like Ion Chromatography or ICP-MS if critical. |
| Degradation Products | 2,4-Dibromobutyric acid, Water | Hydrolysis due to exposure to moisture. | The acid is non-volatile and corrosive. Water content is a critical parameter for stability and reaction control. Requires Karl Fischer titration. |
This predictive approach allows us to select a complementary suite of analytical techniques, ensuring that we account for volatile, non-volatile, acidic, and neutral impurities.
The Analytical Toolkit: A Multi-Modal Approach to Purity and Assay
No single technique can provide a complete picture of purity. We must employ an orthogonal set of methods, where each technique validates the others by measuring different physicochemical properties. The workflow below illustrates a robust strategy for characterizing a new batch of this compound.
Caption: Integrated workflow for comprehensive analysis.
Gas Chromatography (GC): The Workhorse for Volatile Analysis
Causality: this compound is sufficiently volatile and thermally stable to be an ideal candidate for GC analysis. This technique provides excellent separation of the main component from related volatile impurities, such as isomers or under-brominated species.
A. GC-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
The initial step is always identification. GC-MS is the definitive tool for confirming the identity of the main peak and tentatively identifying unknown impurity peaks by their mass spectra.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a stock solution of this compound at ~10 mg/mL in a suitable solvent like Methylene Chloride or Ethyl Acetate. Dilute this stock 100-fold to approximately 100 µg/mL for analysis.
-
Instrumentation: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness, is recommended for good separation of halogenated compounds.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250°C. Injection volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 240°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[11]
-
Source Temperature: 230°C.
-
Scan Mode: Full Scan from m/z 40 to 400. This range will capture the molecular ion and key fragment ions.
-
-
Data Interpretation: Confirm the main peak's identity by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern, showing losses of Br, HBr, and the methoxycarbonyl group, is characteristic. Tentatively identify impurity peaks based on their spectra.
B. GC-Flame Ionization Detection (GC-FID) for Assay
Once the impurity profile is understood, GC-FID is used for robust quantification. The FID detector offers excellent linearity and reproducibility for calculating area percent purity.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a sample at ~1 mg/mL in the chosen solvent. If performing an assay against a reference standard, prepare both at the exact same concentration.
-
Instrumentation & Conditions: Use the identical GC conditions (column, inlet, oven program) as the GC-MS method to ensure peak correlation.
-
Data Interpretation:
-
Area Percent Purity: Calculate as (Area of Main Peak / Total Area of All Peaks) x 100. This is a rapid but semi-quantitative measure.
-
Assay vs. Reference Standard: For true accuracy, inject a certified reference standard of known purity at the same concentration as the sample. Calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) x Purity_Standard (%)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Causality: NMR provides unambiguous structural information. It is unparalleled for distinguishing between isomers—a task that can be challenging for MS alone—and for detecting impurities that have unique proton or carbon environments. Furthermore, Quantitative NMR (qNMR) offers a primary ratio method of quantification without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as the 0 ppm reference.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Data Interpretation:
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
~4.4 ppm (dd, 1H): The proton at the C2 position (CHBr).
-
~3.8 ppm (s, 3H): The methyl ester protons (OCH₃).
-
~3.6 ppm (m, 2H): The protons at the C4 position (CH₂Br).
-
~2.5 ppm (m, 2H): The diastereotopic protons at the C3 position (CH₂).
-
-
Purity Assessment: Look for small peaks that do not correspond to the main structure. Residual solvents (e.g., CH₂Cl₂ at ~5.3 ppm) or isomeric impurities will have distinct signals.[12] Integration of these impurity peaks relative to the main component provides a mole-percent purity.
-
Workflow for Quantitative NMR (qNMR)
Caption: Step-by-step qNMR assay workflow.
Complementary Techniques for a Complete Profile
A. Karl Fischer Titration for Water Content
Causality: Water is a common and detrimental impurity that promotes hydrolysis. GC and NMR are not ideal for quantifying trace water. Karl Fischer titration is the specific and highly sensitive method for this purpose.
Experimental Protocol: Coulometric Karl Fischer
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh and inject a suitable amount of the liquid sample (typically 0.5-1.0 mL) directly into the titration cell.
-
Analysis: The instrument automatically titrates the water and reports the content, typically in ppm or weight percent.
B. High-Performance Liquid Chromatography (HPLC)
Causality: While GC is the primary tool, HPLC is essential for detecting any non-volatile impurities, such as the 2,4-dibromobutyric acid degradation product or non-volatile synthesis residues. Since alkyl halides lack a strong UV chromophore, detection can be a challenge.
Experimental Protocol: HPLC with Refractive Index (RI) Detection
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1-2 mg/mL.
-
Instrumentation: An HPLC system with a Refractive Index (RI) detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 60:40 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detector: RI detector maintained at a stable temperature (e.g., 35°C).
-
-
Data Interpretation: Look for peaks other than the main component. The acidic degradation product will typically have a shorter retention time than the parent ester in reversed-phase chromatography.
Conclusion: An Integrated Strategy for Assured Quality
The analysis of this compound is a clear illustration of the principle that true quality assurance in chemical synthesis comes from an integrated, multi-modal analytical approach. Relying on a single GC purity value from a supplier is insufficient for critical applications.
By combining the strengths of GC-MS for identification, GC-FID for volatile purity, NMR for structural confirmation and absolute assay, Karl Fischer for water content, and HPLC for non-volatile impurities, the researcher can build a comprehensive and trustworthy profile of their starting material. This rigorous characterization is not an academic exercise; it is a fundamental prerequisite for reproducible, efficient, and safe chemical development. It transforms an unknown variable into a known constant, providing the confidence needed to build complex molecules upon a solid analytical foundation.
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- Methyl 4-bromobutyrate(4897-84-1) 1H NMR spectrum. ChemicalBook.
- This compound | CAS#:70288-65-2. Chemsrc.
- Determination of methyl bromide residues in tea by headspace solid- phase microextraction coupled with gas chromatography-mass. Beverage Plant Research.
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- Methyl 2-bromobutyrate 97 3196-15-4. Sigma-Aldrich.
- Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. ResearchGate.
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An In-Depth Technical Guide to the Physical Properties of Methyl 2,4-dibromobutyrate
This guide provides a comprehensive analysis of the physical properties of Methyl 2,4-dibromobutyrate, tailored for researchers, scientists, and professionals in drug development. We will delve into the documented data, address existing ambiguities in the scientific literature, and provide robust, field-proven protocols for the experimental determination of its core physical characteristics.
Introduction: Understanding this compound
This compound is a halogenated ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and another at the gamma position, makes it a versatile intermediate. It is notably used in the synthesis of heterocyclic compounds, such as stereoisomers of azetidine-2-carboxylic amide derivatives, which are crucial scaffolds in medicinal chemistry[1]. Azetidine carboxylic acids are important building blocks for various biologically active compounds and peptides[2].
The compound is identified by two primary CAS (Chemical Abstracts Service) numbers in various databases: 70288-65-2 and 29547-04-4 [3][4][5]. While both refer to the same molecular structure, researchers should be aware of both identifiers when conducting literature and database searches. A critical point of ambiguity in the available literature is the physical state of the compound at ambient temperature, with some sources describing it as a solid and others as an oily liquid[6]. This guide will address this discrepancy and provide the necessary experimental framework to make a definitive determination.
Physical and Chemical Properties Summary
The known physical properties of this compound are summarized below. This data has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈Br₂O₂ | [4][6][7] |
| Molecular Weight | 259.92 g/mol | [6][7] |
| Boiling Point | 236.9°C at 760 mmHg | [4][5][6] |
| 128-130°C at 16 torr | [8] | |
| 71°C at 5 Torr | [9] | |
| Density | 1.840 g/mL at 20°C | [3] |
| 1.839 g/cm³ | [4][5] | |
| Melting Point | Not clearly recorded | [6] |
| Appearance | Colorless to pale yellow oily liquid OR Solid | [6] |
| Refractive Index | 1.512 | [4] |
| Storage Temperature | 2-8°C | [9] |
In-Depth Analysis of Physical State
2.1 Boiling Point
The boiling point is a critical physical constant for a liquid. For this compound, the literature consistently reports a boiling point of 236.9°C at standard atmospheric pressure (760 mmHg) [4][5][6]. It is crucial to note the pressure at which a boiling point is measured, as a reduction in pressure leads to a significant decrease in the boiling point[10]. This is evidenced by the reported boiling points of 128-130°C at 16 torr and 71°C at 5 torr[8][9]. The accurate determination of the boiling point is a reliable indicator of the substance's purity; pure liquids typically exhibit a sharp boiling point, whereas mixtures boil over a range of temperatures.
2.2 The Ambiguity of the Melting Point
A notable discrepancy exists in the literature regarding the physical state of this compound at room temperature. Some suppliers classify it as a solid, while others describe it as a liquid[6][8]. Furthermore, its melting point is explicitly stated as "Not clearly recorded" in some technical data sheets[6].
This ambiguity suggests that the melting point of this compound is likely close to standard ambient temperature (20-25°C). Minor variations in purity, or even slight differences in ambient temperature, could result in the substance being observed as either a low-melting solid or a viscous liquid. The presence of impurities is known to depress and broaden the melting range, which could also contribute to these conflicting observations[11]. Given this uncertainty, experimental determination is the most reliable path to characterizing a specific batch of the compound.
Experimental Determination of Physical Properties
The following protocols are self-validating systems designed to provide accurate and reproducible measurements of melting and boiling points.
3.1 Protocol for Melting Point Determination (Mel-Temp Apparatus)
This method is ideal for determining the melting range of a solid. The sharpness of the melting range (typically 0.5-1.0°C for a pure compound) serves as a key indicator of purity.
Causality: A slow heating rate (1-2°C per minute) in the vicinity of the melting point is critical.[11][12]. This ensures that the heating block, thermometer, and sample are in thermal equilibrium, providing an accurate reading rather than a temperature overshoot.
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered. If the sample is granular, gently pulverize a small amount using a mortar and pestle.
-
Press the open end of a capillary tube into the sample pile, forcing a small amount of solid into the tube.
-
Tap the closed end of the capillary tube firmly on a hard surface to pack the solid down. Alternatively, drop the tube, sealed-end down, through a long piece of glass tubing to achieve tight packing[11][12][13].
-
The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range[13].
-
-
Apparatus Setup:
-
Measurement:
-
Rapid Preliminary Measurement (if MP is unknown): Heat the block rapidly to get an approximate melting point. Allow the apparatus to cool at least 20°C below this approximate value before proceeding[12][13].
-
Accurate Measurement: Begin heating at a medium rate until the temperature is about 15-20°C below the expected melting point.
-
Reduce the heating rate so the temperature rises no more than 1-2°C per minute[11][12].
-
Record T1: The temperature at which the first droplet of liquid is observed[13].
-
Record T2: The temperature at which the last crystal of the solid phase melts completely.
-
The melting point is reported as the range T1 - T2.
-
-
Post-Measurement:
3.2 Protocol for Boiling Point Determination (Thiele Tube Method)
This micro-scale method is efficient for determining boiling points with small sample volumes (less than 0.5 mL) and minimizes hazards associated with flammable liquids[15][16].
Causality: The boiling point is defined as the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure[10]. In this setup, a rapid stream of bubbles indicates the vapor pressure has exceeded the atmospheric pressure. Upon cooling, the precise moment the liquid is drawn back into the capillary tube signifies that the internal and external pressures have equalized, which is the true boiling point[15][17][18].
Methodology:
-
Sample Preparation:
-
Add 0.5 mL of the liquid sample into a small test tube (e.g., 75x12 mm).
-
Take a glass capillary tube (sealed at one end) and place it into the test tube with the open end down[18].
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb[16][17].
-
Clamp a Thiele tube to a ring stand and ensure it is filled with mineral oil to a level above the side-arm outlet[16][18].
-
Insert the thermometer and sample assembly into the Thiele tube, using a slotted stopper to hold it in place. The sample should be immersed in the oil[15].
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating[10][15]. Convection currents in the oil will maintain a uniform temperature.
-
Observe the sample. As the temperature rises, air trapped in the capillary tube will bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube[15][17]. This indicates the temperature is slightly above the boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
Record the Boiling Point: Watch the capillary tube intently. The moment the stream of bubbles stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point[10][17][18].
-
Record the ambient barometric pressure, as boiling point is pressure-dependent.
-
Visualization of Experimental Workflows
The following diagram illustrates the logical flow for the determination of the physical properties discussed.
Caption: Workflow for the experimental determination of melting and boiling points.
Conclusion
While this compound is well-characterized in terms of its boiling point and density, its melting point remains poorly documented, leading to ambiguity about its physical state at ambient temperatures. This guide clarifies these properties and provides robust, step-by-step experimental protocols that empower researchers to definitively characterize their own samples. Adherence to these methodologies will ensure the generation of accurate, reliable physical data, which is foundational for the successful application of this versatile reagent in pharmaceutical research and organic synthesis.
References
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved January 7, 2026, from [Link]
-
Nichols, L. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 7, 2026, from [Link]
-
Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved January 7, 2026, from [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved January 7, 2026, from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 7, 2026, from [Link]
-
B2Brazil. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
ChemicalBook. (n.d.). 29547-04-4 CAS MSDS (this compound). Retrieved January 7, 2026, from [Link]
-
Chemsrc. (n.d.). This compound (CAS#:70288-65-2). Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved January 7, 2026, from [Link]
-
MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 7, 2026, from [Link]
-
PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved January 7, 2026, from [Link]
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Solubility of Methyl 2,4-dibromobutyrate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 2,4-dibromobutyrate in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly available literature, this guide employs a theoretical approach grounded in Hansen Solubility Parameters (HSPs) to predict its solubility in a wide array of common organic solvents. The foundational principles of solubility, the methodology for HSP estimation via group contribution methods, and the subsequent prediction of solubility are detailed. Furthermore, a robust, step-by-step experimental protocol for the empirical validation of these theoretical predictions is provided, ensuring scientific integrity and practical applicability. This document is intended to serve as a vital resource for researchers and professionals in organic synthesis and drug development, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction: The Significance of this compound
This compound (C₅H₈Br₂O₂) is a halogenated ester of significant interest in organic synthesis. Its bifunctional nature, possessing both an ester and two bromine atoms at distinct positions, makes it a versatile building block for the construction of complex molecular architectures. Notably, it serves as a precursor in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] The efficiency of synthetic transformations involving this compound, as well as its purification, is critically dependent on its solubility in various organic media. An understanding of its solubility profile is therefore not merely academic but a practical necessity for optimizing reaction kinetics, facilitating product isolation, and developing scalable synthetic routes.
This guide addresses the current gap in available literature regarding the specific solubility of this compound. It aims to provide a predictive framework based on sound chemical theory, complemented by a detailed methodology for experimental verification.
Theoretical Framework: Predicting Solubility through Hansen Solubility Parameters
The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. Hansen Solubility Parameters (HSPs) offer a quantitative method to describe these intermolecular interactions by deconvoluting the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces, which are present in all molecules.
-
δp (Polar): Stemming from dipole-dipole interactions between polar molecules.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
For a solute to dissolve in a solvent, their respective HSPs must be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of solubility.
Estimation of Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSPs for this compound, the Hoftyzer-Van Krevelen group contribution method provides a reliable estimation based on its molecular structure.[3][4] This method assigns specific values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) contributions of each functional group within the molecule.
The molecular structure of this compound can be broken down into the following functional groups:
-
One methyl group (-CH₃)
-
Two methylene groups (-CH₂)
-
One methine group with a bromine substituent (-CH(Br))
-
One ester group (-COO-)
-
One bromine atom on a primary carbon (-CH₂Br, considered as -CH₂ and a separate -Br contribution for this estimation)
Physicochemical Data for this compound:
-
Molecular Weight (M): 259.92 g/mol [5]
-
Density (ρ): 1.840 g/mL at 20 °C
From this, the molar volume (Vm) can be calculated: Vm = M / ρ = 259.92 g/mol / 1.840 g/cm³ = 141.26 cm³/mol
Hoftyzer-Van Krevelen Group Contributions:
| Functional Group | Fdi (J¹/²cm³/mol) | Fpi (J¹/²cm³/mol) | Ehi (J/mol) |
| -CH₃ | 300 | 0 | 0 |
| -CH₂ | 270 | 0 | 0 |
| -CH | 140 | 0 | 0 |
| -COO- | 430 | 340 | 1000 |
| -Br | 610 | 320 | 500 |
Calculation of HSPs for this compound:
-
δd = ΣFdi / Vm = (300 + 2270 + 140 + 430 + 2610) / 141.26 = 18.62 MPa¹/²
-
δp = (ΣFpi²)¹/² / Vm = ((340² + 2*320²)¹/²) / 141.26 = 4.01 MPa¹/²
-
δh = (ΣEhi / Vm)¹/² = ((1000 + 2*500) / 141.26)¹/² = 3.76 MPa¹/²
Therefore, the estimated Hansen Solubility Parameters for this compound are:
-
δd = 18.62
-
δp = 4.01
-
δh = 3.76
Predicted Solubility Profile of this compound
Based on the estimated HSPs for this compound, its solubility in a range of common organic solvents can be predicted by calculating the Hansen solubility parameter distance (Ra). A lower Ra value suggests a higher likelihood of solubility.
| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Ra | Predicted Solubility |
| Alcohols | |||||
| Methanol | 15.1 | 12.3 | 22.3 | 19.33 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.19 | Low to Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 13.23 | Moderate |
| Ketones | |||||
| Acetone | 15.5 | 10.5 | 7.0 | 7.74 | High |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | 5.95 | High |
| Esters | |||||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.60 | Very High |
| Halogenated Solvents | |||||
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.28 | High |
| Chloroform | 17.8 | 3.1 | 5.7 | 2.53 | Very High |
| Aromatic Hydrocarbons | |||||
| Toluene | 18.0 | 1.4 | 2.0 | 3.25 | Very High |
| Benzene | 18.4 | 0.0 | 2.0 | 4.41 | Very High |
| Ethers | |||||
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 4.63 | Very High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.06 | High |
| Polar Aprotic Solvents | |||||
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 12.21 | Moderate |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 13.88 | Moderate |
| Alkanes | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 6.84 | Moderate to High |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 5.38 | High |
| Water | 15.5 | 16.0 | 42.3 | 39.46 | Very Low |
Disclaimer: These are predicted solubilities based on a theoretical model. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility profile, a standardized qualitative and semi-quantitative solubility test should be performed.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Small test tubes (e.g., 13x100 mm) with stoppers
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Workflow Diagram
Caption: Experimental workflow for qualitative solubility determination.
Step-by-Step Procedure
-
Preparation: Ensure all glassware is clean and dry. Label test tubes for each solvent to be tested.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a labeled test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube.
-
Mixing: Tightly stopper the test tube and vortex vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a well-lit background.
-
Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording: Record the observation for the specific solvent.
-
Repeat: Repeat steps 2-6 for each solvent in the test panel.
Discussion of Predicted Solubility and Practical Implications
The Hansen Solubility Parameter predictions suggest that this compound will exhibit good solubility in a range of common organic solvents, particularly esters, halogenated solvents, and aromatic hydrocarbons. This is consistent with the general principle that "like dissolves like," as the solute itself is a halogenated ester.
-
High Solubility Predicted in: Ethyl acetate, chloroform, toluene, benzene, diethyl ether, and cyclohexane. These solvents are excellent candidates for reaction media and for dissolving the compound for chromatographic purification.
-
Moderate Solubility Predicted in: Isopropanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents may be useful in specific applications, such as in mixed-solvent systems to fine-tune polarity.
-
Low Solubility Predicted in: Highly polar protic solvents like methanol and, most notably, water. This low aqueous solubility is advantageous for extraction procedures where the compound needs to be partitioned into an organic phase.
The predicted high solubility in relatively non-polar to moderately polar solvents is a key piece of information for chemists. For instance, in a reaction where this compound is a reactant, using a solvent like toluene or ethyl acetate would likely ensure a homogeneous reaction mixture, potentially leading to faster reaction rates and fewer side products. Conversely, its poor solubility in water and good solubility in a water-immiscible solvent like ethyl acetate makes it an ideal candidate for purification via aqueous workup and extraction.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This technical guide has provided a theoretically grounded and practically applicable overview of the solubility of this compound in organic solvents. By estimating its Hansen Solubility Parameters, a predictive solubility profile has been generated, offering valuable guidance for solvent selection in synthetic and purification processes. The inclusion of a detailed experimental protocol empowers researchers to validate these predictions and to further characterize the behavior of this important synthetic intermediate. The insights provided herein are intended to facilitate more efficient and effective research and development in the fields of organic chemistry and drug discovery.
References
-
B2Brazil. This compound. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
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- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 17(5), 840.
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BYJU'S. Molar Volume Formula. [Link]
-
GeeksforGeeks. Molar Volume Formula. [Link]
-
Wikipedia. Molar volume. [Link]
-
Chemistry 301. Molar Volume. [Link]
-
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Scribd. Hansen Solubility Parameters Values List. [Link]
-
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An In-depth Technical Guide to the Key Reactive Sites in Methyl 2,4-dibromobutyrate
Introduction
Methyl 2,4-dibromobutyrate is a versatile bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide array of complex chemical structures, including pharmaceuticals and other fine chemicals.[1] Its utility stems from the presence of multiple reactive centers, each exhibiting distinct chemical behavior. This guide provides an in-depth analysis of the key reactive sites of this compound, offering insights into the underlying principles governing its reactivity and providing a framework for its strategic application in chemical synthesis.
The structural formula of this compound, BrCH₂CH₂CHBrCOOCH₃, reveals three primary sites susceptible to chemical transformation: the electrophilic carbon at the 2-position (α-carbon), the electrophilic carbon at the 4-position (primary carbon), and the carbonyl carbon of the methyl ester group.[2] The differential reactivity of these sites allows for selective chemical modifications, making it a powerful tool for synthetic chemists.
Visualizing the Core Structure
To fully appreciate the reactivity of this compound, a clear understanding of its structure is paramount. The following diagram illustrates the molecule with its key reactive sites highlighted.
Caption: Structure of this compound with key reactive sites.
The Highly Activated α-Carbon (C2): The Epicenter of Reactivity
The carbon atom at the 2-position (α-carbon) is arguably the most reactive site in this compound. This heightened reactivity is a consequence of two key structural features: its attachment to a good leaving group (bromine) and its proximity to the electron-withdrawing methyl ester group.
Nucleophilic Substitution (SN2) at the α-Carbon
The primary reaction pathway at the α-carbon is the bimolecular nucleophilic substitution (SN2) reaction.[3] The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.[4] This activation is more pronounced than in simple alkyl halides.
A notable example of this selectivity is the reaction of this compound with sodium azide in dimethylformamide, which preferentially yields methyl 2-azido-4-bromobutyrate.[2][5][6] This demonstrates the higher reactivity of the α-position over the primary bromide at the 4-position.
Caption: SN2 reaction at the α-carbon of this compound.
Experimental Protocol: Synthesis of Methyl 2-azido-4-bromobutyrate
-
Materials: this compound, Sodium azide (NaN₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add sodium azide (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Acidity of the α-Proton and Enolate Formation
The electron-withdrawing effect of the carbonyl group also increases the acidity of the proton attached to the α-carbon. In the presence of a strong, non-nucleophilic base, this proton can be abstracted to form an enolate intermediate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions. However, the use of strongly basic nucleophiles can also lead to competing elimination reactions.[3]
The Primary Carbon (C4): A Classic Alkyl Halide Reactivity Profile
The carbon atom at the 4-position is a primary alkyl bromide. While less reactive than the α-carbon, it still serves as a viable electrophilic site for nucleophilic substitution reactions, primarily through an SN2 mechanism.[7] The reactivity of this site is comparable to other primary alkyl bromides.[8]
Selective reaction at the C4 position can be achieved by employing sterically hindered nucleophiles that have difficulty accessing the more sterically encumbered α-position or by first modifying the α-position and then targeting the C4-bromide.
Nucleophilic Substitution at the C4-Position
A variety of nucleophiles can displace the bromide at the C4 position. The reaction rate is influenced by the strength of the nucleophile and the reaction conditions.[9] For instance, after substitution at the C2 position, a subsequent intramolecular cyclization can be induced by a nucleophile within the same molecule, a strategy that has been utilized in the synthesis of azetidine derivatives.[2][5]
Caption: SN2 reaction at the C4-position of a C2-substituted derivative.
The Ester Carbonyl Group (C1): A Site for Hydrolysis and Transesterification
The carbonyl carbon of the methyl ester group is an electrophilic center that can be attacked by nucleophiles. While generally less reactive towards substitution than the alkyl halide positions, under appropriate conditions, the ester can undergo hydrolysis or transesterification.
Hydrolysis
Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid.[10]
-
Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon.
-
Acid-catalyzed hydrolysis: This is a reversible process that requires a strong acid catalyst.
It is important to note that harsh basic conditions could also promote elimination reactions, leading to a complex mixture of products.[11]
Experimental Protocol: Basic Hydrolysis of this compound
-
Materials: this compound, Sodium hydroxide (NaOH), Water, Ethanol.
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.2 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to protonate the carboxylate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 2,4-dibromobutanoic acid.
-
Purify by recrystallization or column chromatography.
-
Interplay and Selectivity: A Summary of Reactivity
The synthetic utility of this compound lies in the ability to selectively target its different reactive sites. The following table summarizes the key reactive sites and their typical transformations.
| Reactive Site | Position | Key Reaction Types | Activating/Directing Factors |
| α-Carbon | C2 | SN2, Enolate formation | Adjacent electron-withdrawing ester group |
| Primary Carbon | C4 | SN2, Elimination (E2) | Primary alkyl halide character |
| Carbonyl Carbon | C1 | Hydrolysis, Transesterification | Electrophilicity of the carbonyl group |
The general order of reactivity for nucleophilic substitution is α-Carbon (C2) > Primary Carbon (C4) >> Carbonyl Carbon (C1) . This selectivity allows for a stepwise functionalization of the molecule, providing a powerful platform for the synthesis of complex targets.
Conclusion
This compound is a molecule rich in chemical reactivity. A thorough understanding of its key reactive sites—the activated α-carbon, the primary alkyl bromide, and the ester carbonyl—is crucial for its effective utilization in organic synthesis. By carefully selecting reagents and reaction conditions, chemists can harness the differential reactivity of these sites to construct intricate molecular architectures with high precision. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
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The Versatile Intermediate: A Technical Guide to Methyl 2,4-dibromobutyrate in Organic Synthesis and Drug Development
In the intricate landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic use of versatile intermediates is paramount. These molecular linchpins provide the foundational architecture upon which complex target molecules are constructed. Among these crucial building blocks is Methyl 2,4-dibromobutyrate, a bifunctional compound whose unique reactivity profile enables the efficient synthesis of key structural motifs, including azetidines and cyclopropanes. This technical guide offers an in-depth exploration of this compound, from its synthesis and chemical properties to its practical applications in the development of novel therapeutics and other fine chemicals.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its effective application. This compound is a colorless to pale yellow oily liquid, a property that is advantageous for handling and purification.[1] Its key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 70288-65-2 | |
| Molecular Formula | C₅H₈Br₂O₂ | |
| Molecular Weight | 259.92 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Density | 1.840 g/mL at 20 °C | |
| Boiling Point | 236.9 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C |
The structural integrity and purity of this compound are confirmed through spectroscopic analysis. While a publicly available, detailed spectral analysis with peak assignments is not readily found in the searched literature, spectroscopic data including 1H NMR, 13C NMR, and IR are available from various chemical suppliers and databases.[2]
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is a critical first step for its utilization. A common and practical laboratory-scale synthesis starts from the readily available and inexpensive γ-butyrolactone. This transformation is typically achieved through a two-step process involving bromination followed by esterification.[3]
Synthetic Pathway Overview
The synthesis initiates with the bromination of γ-butyrolactone to yield α,γ-dibromobutyric acid. This is a robust reaction, though it requires careful handling of bromine. The subsequent esterification of the resulting di-bromo acid with methanol affords the target intermediate, this compound.
Caption: Synthesis of this compound from γ-butyrolactone.
Detailed Experimental Protocol: Synthesis of α-Bromo-γ-butyrolactone (A Precursor Step)
While a specific protocol for the direct synthesis of this compound was not found in the provided search results, a detailed procedure for the synthesis of the closely related precursor, α-bromo-γ-butyrolactone, from γ-butyrolactone is available and provides valuable insight into the bromination step.[4]
Materials:
-
γ-Butyrolactone (redistilled)
-
Red phosphorus
-
Bromine
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a dropping funnel, sealed stirrer, and a reflux condenser, place 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g. atom) of red phosphorus.[4]
-
With moderate stirring and cooling in an ice bath, add 195 g (66.5 ml, 1.22 moles) of bromine over a 30-minute interval.[4]
-
Heat the mixture to 70°C and add an additional 195 g (66.5 ml, 1.22 moles) of bromine over another 30-minute interval.[4]
-
After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.[4]
-
Cool the reaction mixture and blow air through it until the excess bromine and hydrogen bromide are removed.[4]
-
Heat the aerated mixture to 80°C and cautiously add 25 ml of water with stirring, followed by an additional 300 ml of water after the initial vigorous reaction subsides.[4]
-
Heat the mixture under reflux for 4 hours.[4]
-
After cooling, extract the product with two portions of diethyl ether (200 ml each) and dry the combined extracts over magnesium sulfate.[4]
-
Distill the crude material under reduced pressure to obtain α-bromo-γ-butyrolactone.[4]
Note: The subsequent ring-opening and esterification of the dibrominated intermediate with methanol would yield this compound. This step typically involves heating the dibromo acid in methanol with a catalytic amount of a strong acid.
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from the presence of two bromine atoms at different positions, offering a handle for sequential or intramolecular reactions, and an ester functionality that can be further modified. This unique combination makes it a valuable precursor for the synthesis of strained ring systems and other important pharmaceutical building blocks.
Synthesis of Azetidine Derivatives: Accessing a Key Pharmacophore
Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in many biologically active compounds. The synthesis of azetidine-2-carboxylic acid and its derivatives is a prominent application of this compound.[3] The reaction proceeds via a double SN2 cyclization with a primary amine.
The reaction is initiated by the nucleophilic attack of the primary amine on the more electrophilic carbon bearing the bromine at the 4-position, leading to a mono-alkylated intermediate. Subsequent intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the bromine at the 2-position results in the formation of the four-membered azetidine ring.
Caption: General workflow for the synthesis of azetidine derivatives.
The following is a representative protocol for the N-alkylation and cyclization to form an azetidine ring, adapted from a similar synthesis.[5]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
1M HCl (aq)
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve the primary amine (1 equivalent) and this compound (1 equivalent) in anhydrous acetonitrile.
-
Add diisopropylethylamine (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 55°C and stir for 24 hours.[5]
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash successively with 1M HCl (aq), brine, and distilled water.[5]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate to afford the crude azetidine derivative, which can be further purified by column chromatography.
Intramolecular Cyclization: A Gateway to Cyclopropane Derivatives
Cyclopropane rings are another important structural feature in many pharmaceuticals and agrochemicals, imparting unique conformational constraints and metabolic stability. This compound serves as a precursor for the synthesis of cyclopropane derivatives through an intramolecular cyclization reaction. A notable example is the synthesis of Methyl 1-bromocyclopropanecarboxylate.
This transformation is typically base-mediated. The base abstracts the acidic proton at the α-position to the ester, generating an enolate. This enolate then undergoes an intramolecular SN2 reaction, with the carbanion attacking the carbon bearing the bromine at the 4-position, displacing the bromide and forming the three-membered cyclopropane ring.
Caption: Intramolecular cyclization to form a cyclopropane derivative.
Synthesis of Azido Derivatives: Precursors for Further Functionalization
The bromine atoms in this compound can be readily displaced by other nucleophiles. A synthetically useful transformation is the reaction with sodium azide to produce Methyl 2-azido-4-bromobutyrate. The azide group can then be reduced to an amine or participate in cycloaddition reactions, making this derivative a versatile intermediate in its own right.
While a specific protocol for the azidation of this compound was not found, the following procedure for the synthesis of a similar azidoacetate from a bromoacetate provides a general methodology.[6]
Materials:
-
This compound
-
Sodium azide
-
Methanol
-
Water
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottomed flask, prepare a solution of this compound in methanol.
-
In a separate flask, prepare a slurry of sodium azide in water.
-
Add the sodium azide slurry to the solution of the bromo-ester.
-
Stir the suspension, noting a mild exotherm.
-
Bring the solution to a gentle reflux and heat for 2 hours.[6]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry with magnesium sulfate, filter, and evaporate the solvent to yield the azido-ester.[6]
Role in Drug Discovery and Development
While direct application of this compound in the final structure of a marketed drug is uncommon, its role as a key intermediate in the synthesis of complex pharmaceutical building blocks is significant. The azetidine and cyclopropane moieties it helps to construct are prevalent in a wide range of therapeutic agents. For instance, the core structure of the antiviral drug Nirmatrelvir (a component of Paxlovid) contains a bicyclic system that includes a cyclopropane-fused pyrrolidine, highlighting the importance of synthetic methods for such strained rings in modern drug discovery.[7][8] Although a direct link for the use of this compound in the synthesis of Nirmatrelvir was not established in the provided search results, the synthesis of similar structural motifs underscores its potential value.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound stands as a testament to the power of well-designed organic intermediates. Its bifunctional nature, with two reactive bromine centers and a modifiable ester group, provides a versatile platform for the synthesis of valuable and complex molecular architectures. From the construction of strained azetidine and cyclopropane rings to its use as a precursor for other functionalized building blocks, this compound offers a reliable and efficient tool for chemists in both academic and industrial settings. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of intermediates like this compound in enabling the rapid and efficient synthesis of these target molecules will only increase.
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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-
The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. (2022). National Institutes of Health. Retrieved from [Link]
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- US Patent US8450533B2. (n.d.). Cyclopropanation process.
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γ-CROTONOLACTONE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. (n.d.). MDPI. Retrieved from [Link]
-
A sustainable synthesis of the SARS-CoV-2 M inhibitor nirmatrelvir, the active ingredient in Paxlovid. (2022). ResearchGate. Retrieved from [Link]
-
A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. (n.d.). ChemRxiv. Retrieved from [Link]
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-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Retrieved from [Link]
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-
Synthesis of L -Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. (2025). ResearchGate. Retrieved from [Link]
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Methodological & Application
Use of Methyl 2,4-dibromobutyrate in Nebivolol synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a detailed overview of the synthetic pathways for Nebivolol, a highly selective β1-adrenergic receptor antagonist with vasodilatory properties. While the initial query concerned the application of methyl 2,4-dibromobutyrate in this synthesis, a comprehensive review of scientific literature and patents indicates that this reagent is not utilized in the established and widely practiced synthetic routes for Nebivolol. This application note, therefore, focuses on the prevalent and scientifically validated methodologies for the synthesis of this crucial pharmaceutical agent.
Introduction to Nebivolol
Nebivolol is a cornerstone in the management of hypertension and heart failure.[1] Its molecular structure is unique among beta-blockers, featuring four stereogenic centers that give rise to ten possible stereoisomers.[2] The clinically active form of Nebivolol is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers.[3] The (SRRR)-enantiomer (d-Nebivolol) is primarily responsible for the β1-blocking activity, while the (RSSS)-enantiomer (l-Nebivolol) contributes to its vasodilatory effects through the enhancement of nitric oxide release.[4] The complexity of its structure necessitates a sophisticated and stereocontrolled synthetic approach.
Established Synthetic Strategies for Nebivolol
The synthesis of Nebivolol is a significant undertaking in medicinal chemistry, primarily revolving around the construction of two key chroman-based fragments and their subsequent coupling. The general approach involves the synthesis of a chiral amino alcohol fragment and a chiral epoxide fragment, both derived from a common precursor, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde.
A generalized workflow for the synthesis of Nebivolol is depicted below:
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Application Notes and Protocols: Synthesis of Azetidine-2-carboxylic Amide Derivatives with Methyl 2,4-dibromobutyrate
Introduction: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to parent molecules.[2] Specifically, azetidine-2-carboxylic acid and its derivatives serve as valuable proline bioisosteres, offering a more rigid structure that can enhance binding affinity and modulate pharmacological properties.[3][4] This has led to their incorporation into a range of therapeutic agents, including antihypertensives like azelnidipine and novel STAT3 inhibitors for cancer therapy.[4][5][6]
The synthesis of diversely substituted azetidine-2-carboxamides is therefore a critical endeavor for drug development professionals. This application note provides a detailed guide to a robust and versatile synthetic route starting from the readily available precursor, methyl 2,4-dibromobutyrate. We will delve into the mechanistic underpinnings of the key cyclization step, provide detailed, step-by-step protocols for the synthesis of the core azetidine ester and its subsequent conversion to amide derivatives, and discuss critical process parameters and optimization strategies.
Synthetic Strategy Overview: From Dibromobutyrate to Azetidine Amides
The cornerstone of this synthetic approach is the double SN2 cyclization of this compound with a primary amine. This classical yet effective method provides a direct entry to the azetidine-2-carboxylate core.[7] The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of a library of amide derivatives through standard amide coupling reactions.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: Overall synthetic workflow from this compound to azetidine-2-carboxylic amide derivatives.
Part 1: Synthesis of Methyl 1-substituted-azetidine-2-carboxylate
Mechanistic Insight: The Double SN2 Cyclization
The formation of the azetidine ring from this compound and a primary amine proceeds through a sequential double nucleophilic substitution mechanism. The primary amine first displaces one of the bromide atoms, forming an intermediate γ-amino-α-bromobutyrate. Subsequent intramolecular cyclization, where the newly introduced nitrogen atom acts as a nucleophile to displace the second bromide, leads to the formation of the strained four-membered ring.[7]
Caption: Simplified mechanism for azetidine ring formation.
The choice of the primary amine is critical as the substituent on the nitrogen atom will be incorporated into the final product. For many applications, a benzylamine or a similar readily cleavable group is employed to allow for subsequent N-functionalization.
Experimental Protocol: Synthesis of Methyl 1-benzyl-azetidine-2-carboxylate
This protocol details the synthesis of a representative N-substituted azetidine-2-carboxylate using benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (3.0 eq).
-
Slowly add benzylamine (1.1 eq) to the suspension at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl 1-benzyl-azetidine-2-carboxylate.
| Parameter | Typical Value | Notes |
| Yield | 60-75% | Yield can be dependent on the purity of the starting materials and reaction scale. |
| ¹H NMR | Consistent with structure | Key signals include the benzylic protons and the azetidine ring protons. |
| ¹³C NMR | Consistent with structure | |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found | Confirms the molecular weight of the product. |
Part 2: Hydrolysis to 1-substituted-azetidine-2-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward but crucial step to enable subsequent amide bond formation. Both basic and acidic conditions can be employed, with basic hydrolysis generally being preferred to avoid potential side reactions.
Experimental Protocol: Saponification of Methyl 1-benzyl-azetidine-2-carboxylate
Materials:
-
Methyl 1-benzyl-azetidine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 1-benzyl-azetidine-2-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-benzyl-azetidine-2-carboxylic acid. The product is often used in the next step without further purification.
| Parameter | Typical Value | Notes |
| Yield | >90% | The product may be a solid or a viscous oil. |
| ¹H NMR | Consistent with structure | Disappearance of the methyl ester signal is a key indicator of reaction completion. |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found |
Part 3: Synthesis of Azetidine-2-carboxylic Amide Derivatives
The final step involves the coupling of the azetidine-2-carboxylic acid with a desired amine to form the target amide. A wide variety of standard peptide coupling reagents can be utilized for this transformation.
Experimental Protocol: Amide Coupling using HATU
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
1-benzyl-azetidine-2-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzyl-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired azetidine-2-carboxylic amide derivative.
| Parameter | Typical Value | Notes |
| Yield | 50-85% | Yield is highly dependent on the nature of the amine used. |
| ¹H NMR | Consistent with structure | |
| ¹³C NMR | Consistent with structure | |
| High-Resolution Mass Spec (HRMS) | [M+H]⁺ calculated and found | To confirm the elemental composition. |
Chiral Synthesis and Resolution
For applications in drug discovery, enantiomerically pure azetidine derivatives are often required. This can be achieved through several strategies:
-
Chiral Starting Materials: Employing an enantiomerically pure primary amine, such as (R)- or (S)-α-methylbenzylamine, as a chiral auxiliary during the cyclization step.[8]
-
Chiral Resolution: Resolution of the racemic azetidine-2-carboxylic acid can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, such as L-tyrosine hydrazide, followed by fractional crystallization.[9][10]
-
Asymmetric Synthesis: More advanced methods involve asymmetric catalytic approaches to the azetidine ring formation.
Troubleshooting and Optimization
-
Low Cyclization Yield: Ensure anhydrous conditions and high-purity starting materials. The choice of base and solvent can also significantly impact the yield.
-
Side Reactions in Hydrolysis: If ester hydrolysis is problematic, consider alternative conditions such as using different bases or enzymatic hydrolysis.
-
Poor Amide Coupling Efficiency: For sterically hindered amines, higher temperatures or alternative coupling reagents (e.g., COMU, T3P) may be necessary. Ensure the carboxylic acid starting material is free of any residual acid from the workup.
Conclusion
The synthesis of azetidine-2-carboxylic amide derivatives from this compound provides a flexible and scalable route to a diverse range of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters outlined in these protocols, researchers can efficiently generate libraries of these valuable scaffolds for biological evaluation. The ability to introduce chirality and a wide array of substituents makes this synthetic strategy a powerful tool for medicinal chemists.
References
- Couty, F., & Evano, G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
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G. P. L. T. M. Bott and F. G. West. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. [Link]
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National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
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National Center for Biotechnology Information. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
- European Patent Office. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2009). Resolution of D -azetidine-2-carboxylic acid. [Link]
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- 10. researchgate.net [researchgate.net]
Reaction of Methyl 2,4-dibromobutyrate with sodium azide to form 2-azido-4-bromobutyrate
Application Note & Protocol: Synthesis of Methyl 2-azido-4-bromobutyrate
Abstract
This technical guide provides a comprehensive methodology for the synthesis of methyl 2-azido-4-bromobutyrate, a valuable bifunctional building block in medicinal chemistry and organic synthesis. The protocol details the regioselective nucleophilic substitution reaction between methyl 2,4-dibromobutyrate and sodium azide. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, outline critical safety procedures for handling azides, and describe methods for purification and characterization. This document is designed to equip researchers with the necessary expertise to perform this synthesis safely and efficiently, ensuring high yield and purity of the target compound.
Introduction: The Utility of a Bifunctional Scaffold
Methyl 2-azido-4-bromobutyrate is a molecule of significant interest in the field of drug discovery and bioconjugation.[1] It possesses two distinct and orthogonally reactive functional groups: an azide and an alkyl bromide.
-
The azide group is a versatile precursor for primary amines via reduction and can participate in highly efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]
-
The alkyl bromide serves as a classic electrophile for nucleophilic substitution, enabling the introduction of a wide array of functionalities.
This dual reactivity allows for the stepwise construction of complex molecules, making it an ideal scaffold for creating linkers, probes, and novel pharmaceutical agents.[4] The synthesis described herein focuses on the selective introduction of the azide moiety onto the this compound backbone.
Reaction Mechanism: A Tale of Regioselectivity
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction.[5] The azide ion (N₃⁻), generated from sodium azide, is an excellent nucleophile that displaces one of the bromide leaving groups on the this compound substrate.[2]
The critical aspect of this synthesis is regioselectivity . The starting material has two bromine atoms, one at the C2 (secondary) position and one at the C4 (primary) position. While SN2 reactions are typically faster at primary carbons due to reduced steric hindrance, the substitution in this case preferentially occurs at the C2 position.
Causality behind C2-Selectivity: The preferential attack at the C2 carbon is attributed to the powerful electron-withdrawing inductive effect of the adjacent ester (carbonyl) group. This effect polarizes the C2-Br bond, rendering the C2 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the azide ion compared to the C4 carbon. While C4 is sterically more accessible, the electronic activation at C2 is the dominant factor governing the reaction's outcome.
Critical Safety Precautions: Handling Sodium Azide
Sodium azide (NaN₃) is an acutely toxic and potentially explosive compound that demands rigorous safety protocols.[6]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7][8] It can cause headaches, dizziness, nausea, and in severe cases, convulsions and death.[7] Always handle solid NaN₃ and concentrated solutions within a certified chemical fume hood.[9]
-
Explosion Hazard: While stable in its pure form, NaN₃ can form highly explosive heavy metal azides upon contact with metals like lead, copper, silver, or mercury.[6] This includes drainpipes, metal spatulas, and certain equipment.[8] Never use metal spatulas for transferring solid sodium azide. [7] Use ceramic, Teflon, or plastic spatulas.
-
Reaction with Acids: Sodium azide reacts with acids to form the highly toxic and explosive gas, hydrazoic acid (HN₃).[6][7] Store NaN₃ away from acids.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory: a lab coat, closed-toe shoes, and chemical safety goggles.[9] It is strongly recommended to wear two pairs of nitrile gloves ("double-gloving") when handling sodium azide.[9]
-
Waste Disposal: All materials contaminated with sodium azide, including empty containers, pipette tips, and gloves, must be treated as hazardous waste and disposed of according to institutional guidelines.[8][10] Never discard sodium azide waste down the drain. [6]
Experimental Protocol
This protocol outlines the synthesis of methyl 2-azido-4-bromobutyrate from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Sigma-Aldrich | Starting material. |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | Nucleophile. Handle with extreme caution. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | Extraction solvent. |
| Deionized Water | N/A | In-house | Used for workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |
| Round-bottom flask | 250 mL | N/A | Reaction vessel. |
| Magnetic stirrer & stir bar | N/A | N/A | For agitation. |
| Thermometer/Temp. probe | N/A | N/A | To monitor reaction temperature. |
| Separatory funnel | 500 mL | N/A | For extraction. |
| Rotary evaporator | N/A | Büchi | For solvent removal. |
Step-by-Step Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.1 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution relative to the substrate. Stir the suspension.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. Slowly add this compound (1.0 eq) dropwise to the stirred suspension over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 3-4 times the volume of ice-cold deionized water. This will precipitate the product and dissolve the DMF and excess sodium azide.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).
-
Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Use a bath temperature below 40°C, as organic azides can be thermally sensitive.[7]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Product Characterization
Confirming the identity and purity of the final product is essential.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the successful incorporation of the azide group.[11] The azide functional group exhibits a very strong and sharp characteristic absorption peak.
-
N₃ asymmetric stretch: Look for a prominent peak in the region of 2100-2150 cm⁻¹ .[12][13] The absence of this peak indicates a failed reaction, while its presence is strong evidence of success.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation.[14]
-
¹H NMR: The proton on the carbon bearing the azide (H2) will appear as a multiplet (typically a quartet or doublet of doublets) shifted downfield compared to the starting material, usually in the range of δ 4.0-4.3 ppm . The protons adjacent to the remaining bromine (H4) will be found around δ 3.4-3.6 ppm . The methyl ester protons will appear as a singlet around δ 3.8 ppm .
-
¹³C NMR: The carbon attached to the azide group (C2) will show a characteristic shift around δ 60-65 ppm . The carbon attached to the bromine (C4) will be further upfield, typically around δ 30-35 ppm .
Troubleshooting and Key Insights
-
Low Yield: If the yield is low, ensure the DMF is truly anhydrous, as water can compete as a nucleophile. Also, confirm the quality of the sodium azide, as it can degrade over time.
-
Formation of Diazide Product: If a significant amount of the 2,4-diazido product is formed, the stoichiometry can be adjusted. Using a slight excess (1.05-1.1 eq) of sodium azide is typically sufficient to favor monosubstitution. Using a large excess will drive the reaction towards the disubstituted product.
-
Alternative Solvents: While DMF is effective, polar aprotic solvents like DMSO or acetonitrile can also be used.[2][15] Reaction times and temperatures may need to be optimized for different solvent systems.
-
Thermal Stability: Although many simple alkyl azides are relatively stable, it is good practice to avoid excessive heat during workup and purification to prevent decomposition.[16]
References
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Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
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Brainly. (2023). Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. [Link]
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Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]
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Transtutors. (2024). Complete the mechanism of the initial step of the reaction of the.... [Link]
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Chemistry Stack Exchange. (2015). By which mechanism would azide react with alcohols or alkyl halides?. [Link]
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Chegg. (2021). Solved Draw the mechanism for the reaction of an alkyl.... [Link]
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Ashenhurst, J. (2018). Reactions of Azides. Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE. [Link]
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ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). [Link]
-
Chem Help ASAP. (2019). advanced SN2 reaction practice. YouTube. [Link]
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Soliman, H. A., et al. (2016). Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. Chinese Chemical Letters. [Link]
-
Baiz, C. R., et al. (2014). 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside. PMC. [Link]
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The Organic Chemistry Portal. (n.d.). Synthesis and Reduction of Azides. [Link]
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MDPI. (2022). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. [Link]
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The Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]
-
Reddit. (2025). Reduction of alkyl azide to alkylamines. [Link]
-
Chemistry LibreTexts. (2021). 7.5: The Sₙ2 Reaction. [Link]
-
Lieber, E., et al. (1958). Improved Method for the Synthesis of Alkyl Azides. The Journal of Organic Chemistry. [Link]
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Slideshare. (n.d.). IR and NMR spectroscopy. [Link]
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MDPI. (2023). Azidoindolines—From Synthesis to Application: A Review. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 2-azidoacetate. [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 2-azido-4-cyanobutyrate. [Link]
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Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]
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ResearchGate. (n.d.). Scheme 5: a) CuAAC reactions of azide-functionalized bromocarbaldehydes.... [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
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Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
PubMed. (2002). Regioselectivity and the nature of the reaction mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with primary amines. [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
PubMed. (2008). Synthesis and geometry of methyl (methyl 4-O-acetyl-3-azido-2,3-dideoxy-alpha/beta-D-arabino- and -alpha/beta-D-ribo-hexopyranosid)uronates. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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Application Note & Protocol: Stereoselective Synthesis of 2-Substituted Azetidines from Methyl 2,4-Dibromobutyrate
Introduction: The Strategic Value of Chiral Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become privileged structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain and conformational rigidity provide a unique three-dimensional framework that can enhance metabolic stability, improve solubility, and modulate receptor affinity.[1][3] Many approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, incorporate the azetidine scaffold to optimize their pharmacokinetic and pharmacodynamic profiles.[1]
The biological activity of chiral azetidines is often highly dependent on their stereochemistry. A single enantiomer frequently exhibits superior potency and selectivity compared to its racemic counterpart, making stereoselective synthesis a critical requirement for drug development.[1] This guide details a robust and diastereoselective method for synthesizing chiral 2-substituted azetidines using the readily available electrophile, methyl 2,4-dibromobutyrate, and a chiral primary amine as the stereodirecting nucleophile.
This approach leverages a sequential intermolecular and intramolecular nucleophilic substitution, offering a reliable pathway to enantioenriched azetidine-2-carboxylates, which are versatile building blocks for further chemical elaboration.[4]
Mechanistic Rationale: Chirality Transfer via Sequential SN2 Reactions
The synthesis proceeds through a tandem N-alkylation and intramolecular cyclization cascade. The stereochemical outcome of the final product is dictated by the chirality of the primary amine used in the initial step.
-
Intermolecular N-Alkylation: The reaction is initiated by the nucleophilic attack of a chiral primary amine (e.g., (S)-1-phenylethylamine) on one of the electrophilic carbons of this compound. This SN2 reaction forms a chiral secondary amine intermediate. The attack can occur at either the C2 or C4 position, but subsequent cyclization funnels the reaction towards the desired azetidine product.
-
Intramolecular Cyclization (4-exo-tet): Under basic conditions, the newly formed secondary amine is deprotonated, enhancing its nucleophilicity. This allows for a subsequent intramolecular SN2 attack on the remaining carbon-bromine bond. This ring-closing step is a kinetically favored 4-exo-tet cyclization, which efficiently forms the strained azetidine ring.[5]
The use of a single enantiomer of the chiral amine leads to the formation of two diastereomers, with the stereochemistry at the C2 position of the azetidine ring being influenced by the existing stereocenter on the nitrogen substituent. Typically, one diastereomer is formed in preference due to steric interactions in the transition state of the cyclization step.
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Application Notes and Protocols for Diastereoselective Alkylation Reactions with Methyl 2,4-dibromobutyrate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Dihalogenated Butyrates for Stereocontrolled Synthesis
This guide focuses on the application of this powerful methodology to substrates derived from methyl 2,4-dibromobutyrate. This starting material is a bifunctional building block, featuring bromine atoms at both the α- and γ-positions relative to the carbonyl group. This unique functionality opens pathways to a variety of complex structures, including stereodefined cyclopropanes and α-substituted γ-lactams.[4] The challenge, and indeed the synthetic opportunity, lies in controlling the stereochemistry at the α-position via alkylation while retaining the γ-bromo functionality for subsequent transformations.
This document provides a detailed exploration of the mechanistic principles, practical protocols, and key considerations for the successful diastereoselective alkylation of chiral N-acyl oxazolidinones derived from 2,4-dibromobutyric acid.
Mechanistic Rationale: The Power of the Chiral Auxiliary
The success of the Evans asymmetric alkylation hinges on a series of well-understood stereochemical principles. The process involves the temporary installation of a chiral auxiliary onto the carboxylic acid substrate, which then directs the stereochemical course of the alkylation of the corresponding enolate.[3]
The key steps and controlling elements are as follows:
-
Acylation of the Chiral Auxiliary: The process begins with the acylation of a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with an activated form of 2,4-dibromobutyric acid (e.g., the acyl chloride). This creates the N-(2,4-dibromobutyryl)oxazolidinone substrate.
-
Formation of a Conformationally Locked (Z)-Enolate: Upon treatment with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), the α-proton is abstracted.[5] The lithium or sodium cation chelates to both the carbonyl oxygen and the oxygen of the oxazolidinone ring. This chelation forces the formation of a rigid, planar (Z)-enolate.
-
Diastereofacial Shielding: The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the planar enolate.
-
Stereoselective Electrophilic Attack: Consequently, an incoming electrophile (R-X) can only approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable absolute configuration.
This entire sequence is visually summarized in the workflow below.
Caption: General workflow for diastereoselective alkylation using an Evans chiral auxiliary.
Detailed Experimental Protocols
The following protocols are based on established procedures for Evans auxiliary-mediated alkylations, adapted for a substrate derived from 2,4-dibromobutyric acid, with specific insights drawn from the work of Ye et al. on related γ-lactam systems.[4]
Protocol 1: Synthesis of N-(2,4-dibromobutyryl)-(S)-4-benzyl-2-oxazolidinone
This initial step attaches the dibromobutyryl moiety to the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
2,4-dibromobutyryl chloride[4]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq.).
-
Dissolve the auxiliary in anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A color change is typically observed. Stir the resulting lithium salt at -78 °C for 30 minutes.
-
In a separate flame-dried flask, prepare a solution of 2,4-dibromobutyryl chloride (1.1 eq.) in anhydrous THF.
-
Add the solution of the acyl chloride dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over approximately 2 hours.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acylated oxazolidinone.
Protocol 2: Diastereoselective Alkylation of N-(2,4-dibromobutyryl)-(S)-4-benzyl-2-oxazolidinone
This is the key stereocenter-forming reaction.
Materials:
-
N-(2,4-dibromobutyryl)-(S)-4-benzyl-2-oxazolidinone (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (e.g., 1.0 M solution in THF)
-
Electrophile (e.g., benzyl bromide, methyl iodide, allyl bromide) (1.2 - 1.5 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acylated oxazolidinone (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add NaHMDS solution (1.1 eq.) dropwise. Stir the mixture for 45-60 minutes at -78 °C to ensure complete formation of the sodium enolate.
-
Add the electrophile (1.2-1.5 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The optimal reaction time will vary depending on the reactivity of the electrophile.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis. Purification by flash column chromatography typically separates the major diastereomer.
Sources
Application Notes and Protocols for the Synthesis of Substituted Tetrahydrofurans from Methyl 2,4-dibromobutyrate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and natural product synthesis. These five-membered oxygen-containing heterocycles are prevalent in a vast array of biologically active molecules, including the annonaceous acetogenins, which exhibit potent antitumor, antimalarial, and antimicrobial properties.[1] Their structural features and ability to engage in hydrogen bonding make them valuable pharmacophores in drug design. This guide provides a detailed protocol for the synthesis of substituted tetrahydrofurans, beginning with the commercially available and versatile starting material, methyl 2,4-dibromobutyrate.
Synthetic Strategy: A Two-Step Approach
The synthesis of substituted tetrahydrofurans from this compound is efficiently achieved through a two-step sequence:
-
Reformatsky Reaction: The initial step involves the reaction of the α-bromo ester functionality of this compound with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal. This classic organozinc reaction forms a new carbon-carbon bond and generates a key intermediate: a γ-bromo-β-hydroxy ester.[2][3][4][5][6]
-
Intramolecular S(_N)2 Cyclization: The generated γ-bromo-β-hydroxy ester undergoes a subsequent base-promoted intramolecular S(_N)2 cyclization. The hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the bromide at the γ-position to form the tetrahydrofuran ring.[1][7][8][9][10][11]
This strategy offers a convergent and versatile route to a variety of substituted tetrahydrofurans, with the substitution pattern being dictated by the choice of the carbonyl compound in the first step.
Reaction Mechanisms and Stereochemical Considerations
Part 1: The Reformatsky Reaction
The Reformatsky reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate.[3][4][5][6] This enolate is less reactive than its lithium or magnesium counterparts, which prevents self-condensation of the ester. The zinc enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state to yield, after acidic workup, the β-hydroxy ester.[5]
Caption: Mechanism of the Reformatsky Reaction.
Stereochemistry: The Reformatsky reaction can generate a new stereocenter at the β-carbon of the resulting hydroxy ester. The diastereoselectivity of this step can be influenced by the steric bulk of the substituents on the aldehyde/ketone and the ester, as well as the reaction conditions.
Part 2: Intramolecular S(_N)2 Cyclization
The cyclization of the γ-bromo-β-hydroxy ester to the tetrahydrofuran ring is a classic example of an intramolecular Williamson ether synthesis.[11] In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the carbon atom bearing the bromine in an intramolecular S(_N)2 fashion, leading to the formation of the five-membered ring and the displacement of the bromide ion.
Caption: Mechanism of Intramolecular S(_N)2 Cyclization.
Stereochemistry: The S(_N)2 reaction proceeds with inversion of configuration at the electrophilic carbon center (the carbon bearing the bromine). Therefore, the stereochemistry at this position in the final tetrahydrofuran product will be inverted relative to the γ-bromo-β-hydroxy ester intermediate. The overall stereochemistry of the final product is dependent on the stereochemistry established in the Reformatsky reaction and the subsequent inversion in the cyclization step.
Experimental Protocols
Safety Precautions
-
This compound: This compound is a lachrymator and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Zinc Dust: Can be flammable. Avoid creating dust clouds and keep away from ignition sources.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are flammable. Work in a fume hood and ensure there are no nearby ignition sources.
-
Bases: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere. Potassium carbonate (K(_2)CO(_3)) is an irritant.
Protocol 1: Synthesis of Methyl 4-bromo-3-hydroxy-3-phenylbutanoate (A Model γ-Bromo-β-hydroxy Ester)
This protocol describes the reaction of this compound with benzaldehyde as a model carbonyl compound.
Materials:
-
This compound
-
Benzaldehyde
-
Zinc dust (activated)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of 1 M HCl for a few minutes, then decant the acid and wash the zinc with water, ethanol, and finally anhydrous diethyl ether. Dry the activated zinc under vacuum.
-
Reaction Setup: To the flask containing the activated zinc, add anhydrous diethyl ether or THF.
-
Addition of Reactants: In a separate flask, prepare a solution of this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the zinc suspension.
-
Initiation and Reflux: Gently warm the mixture to initiate the reaction. Once the reaction has started (indicated by a slight exotherm and cloudiness), add the remaining solution of the dibromoester and aldehyde dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by slowly adding 1 M HCl until the excess zinc has dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO(_3) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure γ-bromo-β-hydroxy ester.
Protocol 2: Synthesis of Methyl 5-phenyltetrahydrofuran-3-carboxylate (A Model Substituted Tetrahydrofuran)
Materials:
-
Methyl 4-bromo-3-hydroxy-3-phenylbutanoate (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K(_2)CO(_3))
-
Anhydrous THF or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO(_4) or Na(_2)SO(_4)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF or DMF and cool to 0 °C.
-
Addition of Base: Carefully add sodium hydride (1.2 equivalents) portion-wise to the cooled solvent. If using potassium carbonate, it can be added directly.
-
Addition of Substrate: Dissolve the γ-bromo-β-hydroxy ester (1.0 equivalent) in a small amount of anhydrous THF or DMF and add it dropwise to the suspension of the base at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH(_4)Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
Data Presentation: Expected Outcomes with Various Carbonyls
The versatility of this synthetic route allows for the preparation of a library of substituted tetrahydrofurans by varying the carbonyl compound used in the Reformatsky reaction.
| Entry | Carbonyl Compound | Expected Tetrahydrofuran Product |
| 1 | Benzaldehyde | Methyl 5-phenyltetrahydrofuran-3-carboxylate |
| 2 | Acetone | Methyl 5,5-dimethyltetrahydrofuran-3-carboxylate |
| 3 | Cyclohexanone | Methyl 1-oxaspiro[4.5]decane-3-carboxylate |
| 4 | Acetaldehyde | Methyl 5-methyltetrahydrofuran-3-carboxylate |
Characterization of Products
The synthesized substituted tetrahydrofurans can be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the protons on the tetrahydrofuran ring, the methyl ester, and the substituents. The coupling constants between the ring protons can provide information about the relative stereochemistry.
-
¹³C NMR: Expect signals for the carbons of the tetrahydrofuran ring, the ester carbonyl, and the substituents.
-
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group is expected. The absence of a broad O-H stretch from the starting hydroxy ester indicates successful cyclization.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.
Conclusion
The two-step synthesis of substituted tetrahydrofurans from this compound via a Reformatsky reaction followed by an intramolecular S(_N)2 cyclization is a robust and versatile method. This approach provides access to a wide range of tetrahydrofuran derivatives that are valuable building blocks in drug discovery and natural product synthesis. The protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully implement this synthetic strategy in their laboratories.
References
-
Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 1210–1211. [Link]
-
Wolfe, J. P.; Hay, M. B. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chem. Rev.2007 , 107 (2), 584–621. [Link]
-
AdiChemistry. REFORMATSKY REACTION | EXPLANATION. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
Chegg. Solved Base-promoted cyclization of halohydrins is one of |. [Link]
-
Prakash Academy. BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. YouTube. [Link]
-
Katie Garber. CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube. [Link]
-
Lane Lab of Chemistry. 124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization. YouTube. [Link]
-
Chemistry LibreTexts. 3.4: Cyclic Ethers - Epoxides. [Link]
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- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. adichemistry.com [adichemistry.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Base-promoted cyclization of halohydrins is one of | Chegg.com [chegg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of Methyl 2,4-Dibromobutyrate in the Synthesis of Novel Proline Analogs for Drug Discovery
Introduction: The unique constrained cyclic structure of proline confers significant conformational rigidity upon peptides and small molecules, making it a cornerstone in medicinal chemistry. Proline analogs, derivatives of this foundational amino acid, are powerful tools for modulating the biological activity, metabolic stability, and pharmacokinetic properties of therapeutic agents.[1][2] The strategic introduction of substituents onto the proline scaffold allows for the fine-tuning of molecular properties to enhance target affinity and selectivity.[3][4] This application note details the utility of methyl 2,4-dibromobutyrate as a versatile and efficient precursor for the synthesis of a diverse range of N-substituted proline analogs, providing researchers in drug development with a practical guide to accessing these valuable molecular building blocks.
The core of this synthetic strategy lies in the facile cyclization of this compound with primary amines to construct the pyrrolidine ring, the fundamental structural motif of proline. This approach offers a convergent and modular route to a variety of proline analogs, where the diversity of the final product is dictated by the choice of the primary amine.
Mechanistic Insights: The Chemistry Behind Proline Analog Formation
The synthesis of N-substituted proline methyl esters from this compound and a primary amine proceeds via a tandem nucleophilic substitution reaction, culminating in an intramolecular cyclization. The generally accepted mechanism involves two key steps:
-
Initial Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon centers bearing a bromine atom. This initial intermolecular substitution reaction forms a mono-aminated intermediate.
-
Intramolecular Cyclization: The secondary amine formed in the first step then undergoes a rapid intramolecular nucleophilic attack on the remaining carbon-bromine bond, leading to the formation of the five-membered pyrrolidine ring. This intramolecular step is kinetically favored due to the proximity of the reacting centers.
The overall transformation is a classic example of a Williamson ether synthesis-type reaction, adapted for the formation of a cyclic amine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 2,4-Dibromobutyrate as a Versatile C4 Building Block for Pyrrolidine Ring Synthesis in Natural Product Scaffolds
Abstract
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous alkaloids, amino acids, and other biologically active natural products.[1] Its stereochemical complexity and rich chemical functionality make it a frequent target in synthetic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2,4-dibromobutyrate, a bifunctional C4 building block, for the efficient construction of substituted pyrrolidine rings, particularly prolinate derivatives, which are key intermediates in the synthesis of complex natural products. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the causality behind its application, grounded in established chemical principles.
Introduction: The Strategic Value of a Bifunctional Reagent
In the intricate field of natural product synthesis, the ability to construct core heterocyclic systems efficiently and with stereochemical control is paramount. This compound (CAS 70288-65-2) emerges as a highly valuable, albeit specialized, reagent for this purpose.[2] Its structure, featuring two electrophilic carbon centers with distinct reactivity profiles—a primary bromide at C4 and a secondary α-bromoester at C2—makes it an ideal precursor for tandem nucleophilic substitution reactions.
The primary application, which will be the focus of this guide, is its reaction with primary amines to forge the five-membered pyrrolidine ring through a sequential alkylation-cyclization pathway. This strategy provides a direct and reliable route to N-substituted methyl prolinates, which are immediate precursors to a wide array of natural product scaffolds.[1][3]
Key Attributes of this compound:
-
Bifunctional Electrophile: Acts as a 1,3-dielectrophile equivalent after the initial substitution.
-
Differential Reactivity: The primary C4-Br bond is more susceptible to SN2 attack than the more sterically hindered secondary C2-Br bond, allowing for a sequential and controlled reaction cascade.
-
Integrated Functionality: The methyl ester at C2 provides a crucial functional handle for post-cyclization modifications, such as reduction to prolinols, hydrolysis to proline analogues for peptide coupling, or elaboration into more complex side chains.
Core Application: Synthesis of N-Substituted Prolinate Scaffolds
The reaction of this compound with a primary amine is a robust method for constructing the pyrrolidine nucleus. The process involves two key SN2 steps: an initial intermolecular alkylation followed by an intramolecular cyclization.
2.1. Mechanistic Rationale
The causality of the reaction sequence is dictated by the relative reactivity of the two carbon-bromine bonds.
-
Initial Intermolecular Alkylation: The primary amine, acting as the nucleophile, preferentially attacks the more accessible and reactive primary carbon (C4), displacing the first bromide ion. This forms a secondary amine intermediate.
-
Intramolecular Cyclization: The newly formed secondary amine is now perfectly positioned to act as an internal nucleophile. It attacks the remaining electrophilic center at C2, displacing the second bromide ion and closing the five-membered ring. The use of a non-nucleophilic base is critical to neutralize the HBr generated in situ, preventing the protonation of the amine nucleophile and driving the reaction to completion.
The overall transformation is a [4+1] cyclization, where the dibromobutyrate provides a four-atom chain and the primary amine provides the fifth atom (nitrogen) to complete the heterocycle.
Caption: Reaction mechanism for pyrrolidine synthesis.
2.2. Experimental Protocol: Synthesis of Methyl 1-benzylpyrrolidine-2-carboxylate
This protocol provides a representative, self-validating procedure for the synthesis of an N-substituted prolinate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.5 eq). Add anhydrous acetonitrile to create a slurry.
-
Addition of Amine: Add benzylamine (1.1 eq) to the slurry and stir for 10 minutes at room temperature.
-
Addition of Dibromobutyrate: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring reaction mixture over 20-30 minutes. Causality Note: Slow addition helps to control the exotherm and minimize side reactions.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS. Trustworthiness Check: The disappearance of the starting amine and the appearance of a new, higher Rf spot (in a non-polar eluent system) typically indicates product formation.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solids (K₂CO₃ and KBr) and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any residual acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 1-benzylpyrrolidine-2-carboxylate.
2.3. Data Presentation: Expected Outcomes
The described reaction is versatile and can be applied to various primary amines. The choice of amine dictates the N-substituent, and the use of chiral, non-racemic amines (like α-amino acid esters) can lead to diastereoselective cyclizations.
| Amine Nucleophile (R-NH₂) | N-Substituent (R) | Base | Solvent | Typical Yield (%) | Notes |
| Benzylamine | Benzyl | K₂CO₃ | CH₃CN | 70-85% | Robust reaction, product is a key precursor. |
| (S)-Leucine methyl ester | -(CH₂)CH(CH₃)₂ | DIPEA | DMF | 55-70% | Produces diastereomeric pyrrolidines. |
| Aniline | Phenyl | Na₂CO₃ | CH₃CN | 40-55% | Lower yield due to reduced nucleophilicity of aniline. |
| 3-Methoxypropylamine | -(CH₂)₃OCH₃ | K₂CO₃ | THF | 75-90% | Highly nucleophilic aliphatic amine gives excellent yield. |
Application in Natural Product Synthesis: A Workflow
While this compound is often used in the initial stages to build a core scaffold, this core is then elaborated into the final complex natural product. The workflow below illustrates how a simple prolinate, synthesized using this method, can serve as a cornerstone for alkaloid synthesis. The pyrrolidine ring is a common feature in tropane and pyrrolizidine alkaloids.[4]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. This compound | 29547-04-4 [chemicalbook.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
Methyl 2,4-Dibromobutyrate: A Versatile Bifunctional Reagent for Heterocyclic Synthesis
Application Note and Protocols for Researchers in Organic Synthesis and Drug Discovery
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and development.[1][2][3] Nitrogen- and sulfur-containing heterocycles, in particular, are privileged structures found in a vast number of FDA-approved drugs and biologically active natural products.[4][5][6] Methyl 2,4-dibromobutyrate emerges as a highly valuable and versatile C4 building block for the synthesis of five-membered heterocyclic systems. Its utility stems from the presence of two electrophilic centers with differential reactivity, allowing for sequential and controlled cyclization reactions.
This technical guide provides an in-depth analysis of this compound's application in synthesizing key heterocyclic cores, focusing on the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the causality behind methodological choices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 70288-65-2 (also listed as 29547-04-4[7][8]) | [7][8] |
| Molecular Formula | C₅H₈Br₂O₂ | [8] |
| Molecular Weight | 259.92 g/mol | |
| Appearance | Solid | |
| Linear Formula | BrCH₂CH₂CHBrCOOCH₃ | |
| Density | 1.840 g/mL at 20 °C | [7] |
| Storage Temperature | 2-8°C |
Section 1: Synthesis of N-Substituted Pyrrolidine-2-carboxylates
Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a fundamental structural motif in a multitude of natural alkaloids, such as nicotine and hygrine, and is a core component of the essential amino acid proline.[9][10] Its prevalence extends to a wide array of pharmaceuticals, including drugs like procyclidine and various racetam compounds, highlighting its importance as a pharmacophore in medicinal chemistry.[10][11] The ability to efficiently synthesize substituted pyrrolidines is therefore of critical interest to drug development professionals.
General Reaction Mechanism: A Double Nucleophilic Substitution Cascade
The synthesis of the pyrrolidine ring using this compound proceeds via a classical double nucleophilic substitution reaction with a primary amine (R-NH₂). The two bromine atoms serve as leaving groups at the C2 (α) and C4 (γ) positions.
-
Initial N-Alkylation: The primary amine first acts as a nucleophile, attacking one of the electrophilic carbon centers and displacing a bromide ion. This can occur at either the C2 or C4 position.
-
Intramolecular Cyclization: The resulting secondary amine possesses a tethered alkyl bromide. This intermediate undergoes a subsequent intramolecular Sₙ2 reaction, where the nitrogen's lone pair attacks the remaining carbon-bromine bond, forming the five-membered pyrrolidine ring and expelling the second bromide ion. An external, non-nucleophilic base is typically required to neutralize the HBr generated during the reaction.
Caption: General reaction pathway for pyrrolidine synthesis.
Application Protocol 1: Synthesis of Methyl 1-benzylpyrrolidine-2-carboxylate
This protocol describes a representative synthesis using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous acetonitrile to make a ~0.5 M solution.
-
Addition of Reagents: Add triethylamine (2.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. c. Partition the residue between diethyl ether and saturated aqueous NaHCO₃. d. Separate the layers and extract the aqueous layer twice more with diethyl ether. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure methyl 1-benzylpyrrolidine-2-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientific Rationale:
-
Choice of Base: Triethylamine is a non-nucleophilic organic base. Its role is to scavenge the two equivalents of hydrobromic acid (HBr) produced during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive, and drives the reaction to completion.
-
Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reactions without interfering.
-
Excess Amine: A slight excess of benzylamine (1.1 eq) helps ensure the complete consumption of the limiting reagent, this compound.
-
Heating: The intramolecular cyclization step can have a significant activation barrier. Heating the reaction to reflux provides the necessary thermal energy to promote efficient ring closure.
Data Summary: Scope and Limitations
The described methodology is robust and can be applied to a variety of primary amines. The table below summarizes expected outcomes with different nucleophiles.
Table 2: Representative Scope of Pyrrolidine Synthesis
| Amine Nucleophile | Product | Typical Yield (%) | Notes |
| Benzylamine | Methyl 1-benzylpyrrolidine-2-carboxylate | 75-90% | A standard, reliable substrate. |
| Aniline | Methyl 1-phenylpyrrolidine-2-carboxylate | 50-65% | Lower yield due to the reduced nucleophilicity of the aromatic amine. |
| Propylamine | Methyl 1-propylpyrrolidine-2-carboxylate | 80-95% | Highly nucleophilic aliphatic amines generally give excellent yields. |
| tert-Butylamine | Low to no product | <10% | Steric hindrance from the bulky tert-butyl group severely inhibits the Sₙ2 reactions. |
Section 2: Synthesis of Sulfur-Containing Heterocycles
Importance of Sulfur Heterocycles in Medicinal Chemistry
Sulfur-containing heterocycles are integral to a wide range of pharmaceuticals and agrochemicals.[12] They are found in FDA-approved drugs such as the antiviral ritonavir and the antifungal thiabendazole. The unique physicochemical properties imparted by the sulfur atom, including its size, polarizability, and ability to participate in various non-covalent interactions, make these scaffolds attractive for modulating biological activity.[13]
General Reaction Mechanism: Cyclization with Sulfur Nucleophiles
Analogous to the synthesis of pyrrolidines, this compound can be cyclized using a sulfur dinucleophile, such as sodium sulfide (Na₂S), to form methyl tetrahydrothiophene-2-carboxylate. The mechanism is also a double nucleophilic substitution.
-
First Substitution: The hydrosulfide anion (SH⁻), or sulfide anion (S²⁻), attacks one of the brominated carbons to form a thiol intermediate.
-
Intramolecular Cyclization: The resulting thiolate anion is a potent nucleophile and readily undergoes an intramolecular Sₙ2 reaction to displace the second bromide, closing the five-membered ring.
Caption: General reaction pathway for tetrahydrothiophene synthesis.
Application Protocol 2: Synthesis of Methyl Tetrahydrothiophene-2-carboxylate
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare Nucleophile: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 eq) in ethanol or DMF.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred sulfide solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours or gently heat to 50-60°C for 4-6 hours to expedite the reaction. Monitor by TLC.
-
Workup: a. Cool the mixture and pour it into a larger volume of water. b. Extract the aqueous mixture three times with dichloromethane. c. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or vacuum distillation to yield the pure methyl tetrahydrothiophene-2-carboxylate.
Scientific Rationale:
-
Nucleophile Choice: Sodium sulfide is an inexpensive and effective source of the S²⁻ nucleophile. The hydrated form is often used for convenience.
-
Solvent: Polar solvents like ethanol or DMF are necessary to dissolve the ionic sodium sulfide and the organic electrophile, facilitating the reaction. DMF is often preferred for its higher boiling point and ability to dissolve a wide range of salts.
-
Workup: The aqueous workup is designed to remove the inorganic salts (NaBr and excess Na₂S) from the organic product.
Conclusion and Future Outlook
This compound is a powerful and economical reagent for the synthesis of five-membered heterocycles. The protocols detailed herein for the construction of pyrrolidines and tetrahydrothiophenes demonstrate its utility through straightforward and scalable cyclization reactions. The differential reactivity of the two carbon-bromine bonds provides a reliable platform for forming these important scaffolds.
Future applications could involve exploring a wider range of di-nucleophiles, such as hydrazines, hydroxylamine, or primary phosphines, to access pyrazolidines, isoxazolidines, and phospholanes, respectively. This would further expand the synthetic toolbox for medicinal chemists and researchers, enabling rapid access to diverse heterocyclic libraries for screening and drug development programs.
References
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Abdel-Wahab, B.F., Shaaban, S., & El-Hiti, G.A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542. [Link]
-
Dalton, D.R. (1985). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7561. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Valverde, M.G., & Torroba, T. (2005). One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkivoc, 2005(5), 129-149. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Review articles in HETEROCYCLIC CHEMISTRY. Retrieved from [Link]
-
Azam, F. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 639-663. [Link]
-
Sharma, V. (2018). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Drug Discovery Technologies, 15(3), 191-204. [Link]
-
Lin, T. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]
-
Azam, F. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Khan, D. (2018). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 11(4), 863-868. [Link]
-
Scott, J.S. (2021). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 19(25), 5486-5526. [Link]
-
Bakulina, O. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]
-
Tang, S. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838. [Link]
-
Seeberger, P.H. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
-
Fülöp, F. (2020). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 25(15), 3497. [Link]
-
Kumar, A. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]
-
Jackson, R.F.W. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Asati, V. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6649. [Link]
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Alkylation of phenols with Methyl 2,4-dibromobutyrate
Application Note & Protocol
Topic: Strategic Synthesis of Methyl Chromane-2-Carboxylates via Base-Mediated Alkylation of Phenols with Methyl 2,4-Dibromobutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chromane Scaffold in Modern Drug Discovery
The chromane ring system is a privileged heterocyclic motif integral to a vast array of biologically active natural products and synthetic pharmaceuticals. Its presence in molecules like α-tocopherol (Vitamin E) and the potent antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) underscores its significance.[1][2] The strategic functionalization of this scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties.
This document provides a comprehensive guide to a robust and widely utilized method for constructing the chromane-2-carboxylate core: the base-mediated alkylation of phenols with this compound. This reaction proceeds via a sequential O-alkylation followed by an intramolecular cyclization, offering a convergent and efficient route to valuable synthetic intermediates. We will delve into the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting.
Scientific Principles & Reaction Mechanism
The synthesis is a tandem reaction initiated by the formation of a phenoxide anion, a potent nucleophile, which then engages in two sequential SN2 displacements.
-
Phenoxide Formation: The reaction commences with the deprotonation of the phenolic hydroxyl group by a suitable base. The choice of base is critical; moderately strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) are ideal as they are strong enough to deprotonate the phenol without promoting side reactions.[3][4]
-
Intermolecular O-Alkylation: The resulting phenoxide anion attacks the electrophilic this compound. The attack preferentially occurs at the C4 position, displacing the primary bromide. This selectivity is due to the lower steric hindrance and higher reactivity of a primary alkyl halide compared to the secondary halide at C2 in an SN2 reaction.
-
Intramolecular Cyclization: The intermediate, an ether, then undergoes a base-mediated intramolecular SN2 reaction. The phenoxide displaces the remaining bromide at the C2 position, closing the dihydropyran ring and forming the target methyl chromane-2-carboxylate.
The overall transformation is a classic example of controlling regioselectivity in bifunctional reagents to achieve a desired heterocyclic structure. O-alkylation is heavily favored over direct C-alkylation, especially when using polar aprotic solvents like acetone or DMF, which solvate the cation but leave the phenoxide oxygen relatively free to act as a nucleophile.[5][6]
Caption: Reaction mechanism for chromane synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of methyl 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylate, the core of Trolox. It can be adapted for various substituted phenols.
Materials and Reagents
-
Trimethylhydroquinone (or other substituted phenol)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone (or DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
To the flask, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the phenol).
-
-
Reagent Addition:
-
Stir the mixture vigorously at room temperature for 15-20 minutes to ensure formation of the phenoxide.
-
Add this compound (1.1-1.2 eq) to the slurry dropwise via a syringe or dropping funnel. The addition should be controlled to manage any potential exotherm.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 20-30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting phenol.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid cake with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Redissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if it was used as the solvent.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude material is typically purified by flash column chromatography on silica gel.[7]
-
A gradient elution system, starting from 5% Ethyl Acetate/Hexanes and gradually increasing to 20-30% Ethyl Acetate/Hexanes, is generally effective for separating the desired chromane from non-polar impurities and more polar side products.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product.
-
Caption: Experimental workflow for chromane synthesis.
Data & Expected Results
The efficiency of this reaction can vary based on the electronic nature of the substituents on the phenol. Electron-donating groups generally facilitate the reaction, while strongly electron-withdrawing groups may require more forcing conditions or alternative bases.
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trimethylhydroquinone | K₂CO₃ | Acetone | Reflux | 24 | ~75-85% |
| p-Cresol | K₂CO₃ | DMF | 80 | 12 | ~80% |
| 2-Naphthol | Cs₂CO₃ | Acetonitrile | Reflux | 18 | ~70-80% |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 24 | ~85-95% |
Yields are approximate and based on literature precedents for similar transformations.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Deactivated phenol (strong EWG). | 1. Use freshly dried, finely powdered K₂CO₃.2. Ensure the reaction is at a full, vigorous reflux.3. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or use a higher boiling point solvent like DMF. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry of reagents is off. | 1. Extend the reflux time and monitor carefully by TLC.2. Ensure 1.1-1.2 equivalents of the dibromobutyrate are used. |
| Formation of Side Products | 1. C-Alkylation.2. Dimerization of the phenol or alkylating agent.3. Elimination of HBr from the alkylating agent. | 1. Ensure a polar aprotic solvent is used. Protic solvents can favor C-alkylation.[5]2. Add the alkylating agent slowly to the phenoxide solution to maintain a low concentration.3. Use a moderate, non-nucleophilic base (K₂CO₃). Avoid overly strong bases like alkoxides if possible. |
Safety Precautions
-
This compound is a potential irritant and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Ensure all heating is performed using a heating mantle or oil bath with no nearby ignition sources.
-
Handle powdered bases carefully to avoid inhalation.
Conclusion
The alkylation of phenols with this compound is a powerful and reliable method for the synthesis of the chromane-2-carboxylate scaffold. By understanding the mechanistic underpinnings and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can efficiently access a wide range of derivatives for applications in drug discovery and materials science. This protocol provides a solid foundation for successfully implementing this valuable transformation.
References
-
Zang, L., et al. (2015). Synthesis and Biological Activity of Trolox Amide Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link][1][10][11]
- Scott, J. W., et al. (1974). Synthesis of (±)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid (Trolox), a Vitamin E Analog. Journal of the American Oil Chemists' Society. (Note: While the direct link is not in the search results, Trolox synthesis is a classic example and widely documented).
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Available at: [Link][12]
-
Reddit r/chemhelp. (2022). Is a base necessary for a phenol O-alkylation using alkyl iodides?. Available at: [Link][3]
-
Pozdnyakov, D. I., et al. (2017). Synthesis, structure, antioxidant activity, and water solubility of trolox ion conjugates. Pharmaceutical Chemistry Journal. Available at: [Link][2]
-
Zang, L., et al. (2015). Synthesis and Biological Activity of Trolox Amide Derivatives. ResearchGate. Available at: [Link][11]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link][5]
-
Zhang, L., et al. (2015). Synthesis and Antioxidant Activity Evaluation of Trolox Derivatives. Molecules. Available at: [Link][13]
-
Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A. Available at: [Link][6][14][15]
-
Sridevi, K., & Narayanan, S. (2001). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General. Available at: [Link]
-
Das, B., et al. (2008). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link][4]
-
Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Available at: [Link][16]
-
Kamal, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. Available at: [Link][8][9][17]
-
Jaworski, M., & Drelich, P. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. Available at: [Link][7]
Sources
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- 2. Synthesis, structure, antioxidant activity, and water solubility of trolox ion conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions [mdpi.com]
- 8. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
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- 15. [PDF] Alkylation of phenol: a mechanistic view. | Semantic Scholar [semanticscholar.org]
- 16. Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Application Note: A Robust GC Protocol for Monitoring Reactions Involving Methyl 2,4-dibromobutyrate
Abstract
This application note presents a detailed protocol for the monitoring of chemical reactions utilizing Methyl 2,4-dibromobutyrate as a reactant, using Gas Chromatography (GC). This compound is a versatile bifunctional intermediate crucial in the synthesis of pharmaceuticals and fine chemicals, most notably in the formation of heterocyclic compounds such as azetidine-2-carboxylic acid derivatives.[1] Accurate real-time monitoring of its consumption and the formation of products and byproducts is essential for reaction optimization, yield maximization, and impurity profiling. This guide provides a comprehensive methodology, including instrument setup, sample preparation, and data analysis, tailored for researchers, chemists, and process development professionals. We will delve into the rationale behind parameter selection, ensuring a scientifically sound and reproducible protocol.
Introduction: The Analytical Imperative in Synthetic Chemistry
This compound (CAS 70288-65-2) is a colorless to pale yellow oily liquid with a boiling point of approximately 236.9°C.[2][3] Its structure, featuring two bromine atoms at the 2- and 4-positions, makes it a highly reactive and valuable building block in organic synthesis. A prominent application is in the preparation of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a constrained proline analog in peptide chemistry.[4] The progress of such reactions, which often involve sensitive intermediates and the potential for side-product formation, necessitates a precise and reliable analytical monitoring technique.
Gas chromatography is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative capabilities for volatile and semi-volatile compounds.[5] This protocol will focus on a GC method employing an Electron Capture Detector (ECD), which offers exceptional sensitivity for halogenated compounds like this compound.[6][7]
Foundational Principles: Instrument and Column Selection
The success of any GC method hinges on the appropriate selection of the column and detector. The choices outlined below are based on the physicochemical properties of this compound and the expected components of a typical reaction mixture.
The Detector: Why an Electron Capture Detector (ECD)?
An Electron Capture Detector (ECD) is highly selective and exceptionally sensitive to compounds containing electronegative atoms, such as halogens (bromine, in this case).[6][8] The ECD operates by measuring a decrease in a constant electron current caused by the capture of electrons by the analyte molecules.[7] This makes it orders of magnitude more sensitive to halogenated compounds than a Flame Ionization Detector (FID), which is a more universal detector for organic compounds.[7] Given that reaction monitoring often involves tracking trace amounts of reactants, intermediates, or byproducts, the high sensitivity of the ECD is a significant advantage.[9]
While a Flame Ionization Detector (FID) can also be used, and is a robust detector for general organic compounds, it may lack the required sensitivity for detecting low-level impurities or the disappearance of the starting material towards the end of the reaction.[10][11][12][13] For labs equipped with a mass spectrometer, GC-MS offers the added benefit of structural confirmation of peaks.
The Capillary Column: Achieving Optimal Separation
The choice of the GC column's stationary phase is critical for resolving the components of the reaction mixture. The principle of "like dissolves like" is a good starting point.[14] this compound, an ester with two bromine atoms, is a polar molecule. Therefore, a mid-polarity to polar stationary phase is recommended.
A (6%-cyanopropylphenyl)-methylpolysiloxane phase (e.g., DB-624, VF-624ms) is an excellent choice.[15] These columns provide good selectivity for a wide range of compounds with varying polarities and are robust enough for routine use. The separation on such a phase is based on a combination of dispersion forces and dipole-dipole interactions.
Table 1: Recommended GC Column Specifications
| Parameter | Recommended Value | Rationale |
| Stationary Phase | (6%-cyanopropylphenyl)-methylpolysiloxane | Mid-polarity phase provides good selectivity for halogenated esters and potential reaction products. |
| Length | 30 m | Standard length offering a good balance between resolution and analysis time. |
| Internal Diameter | 0.25 mm or 0.32 mm | 0.25 mm for higher resolution, 0.32 mm for higher sample capacity. |
| Film Thickness | 1.4 µm to 1.8 µm | A thicker film increases retention of volatile components and enhances sample capacity. |
Experimental Protocol: From Sample to Signal
This section provides a step-by-step guide for monitoring a reaction involving this compound. The primary example will be the synthesis of an N-protected azetidine-2-carboxylate, a common synthetic route utilizing this starting material.
Reaction Monitoring Workflow
The overall process for monitoring the reaction is depicted in the following workflow diagram.
Caption: Workflow for GC monitoring of reactions with this compound.
Detailed Sample Preparation
Accurate and consistent sample preparation is paramount for reliable quantitative analysis.
-
Aliquoting: At specified time intervals, carefully withdraw a small, representative aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt its progress. This can be achieved by diluting the aliquot into a larger volume of a suitable solvent or an aqueous solution that neutralizes any catalysts or reactive species.
-
Extraction: Perform a liquid-liquid extraction to separate the organic components from the reaction salts and other aqueous-soluble materials. A common extraction solvent is ethyl acetate or dichloromethane.
-
Internal Standard: Add a known concentration of an internal standard to the extracted organic layer. An ideal internal standard is a compound that is not present in the reaction mixture, is chemically stable, and has a retention time that does not overlap with other peaks of interest. For this application, a higher molecular weight dibromoalkane, such as 1,8-dibromooctane, is a suitable choice.[8]
-
Drying and Dilution: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and then dilute it to a final concentration suitable for GC-ECD analysis (typically in the low ppm range).
GC-ECD Operating Conditions
The following table outlines the recommended starting parameters for the GC-ECD analysis. These may need to be optimized for your specific application and instrument.
Table 2: Recommended GC-ECD Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Sufficient to ensure complete volatilization without causing thermal degradation of the analyte. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Carrier Gas | Helium or Nitrogen | High-purity gas is essential for ECD performance. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Ensures reproducible retention times. |
| Oven Program | - Initial Temp: 80 °C, hold 2 min- Ramp: 10 °C/min to 220 °C- Hold: 5 min | This temperature program should provide good separation of the starting material, product, and potential byproducts. |
| Detector Temperature | 300 °C | Higher than the final oven temperature to prevent condensation of analytes in the detector. |
| Makeup Gas | Nitrogen or Argon/Methane | Improves detector performance and peak shape. |
Data Interpretation and Quantitative Analysis
A typical chromatogram will show peaks corresponding to the solvent, the internal standard, unreacted this compound, the desired product (e.g., N-protected azetidine-2-carboxylate), and any byproducts.
Peak Identification
Initial peak identification should be performed by injecting pure standards of the starting material and, if available, the expected product and any anticipated byproducts. In the absence of a pure product standard, the appearance of a new peak that grows in area over time as the starting material peak diminishes is indicative of product formation. GC-MS can be used for definitive identification.
Quantitative Analysis
The concentration of each component can be determined relative to the internal standard. The area of each peak is integrated, and the response factor of each analyte relative to the internal standard is calculated.
Relative Response Factor (RRF) = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
Once the RRFs are established from calibration standards, the concentration of the analyte in the reaction samples can be calculated:
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)
By plotting the relative concentrations of the reactant and product(s) against time, a kinetic profile of the reaction can be generated. This data is invaluable for determining reaction endpoints, calculating reaction rates, and identifying the formation of undesirable byproducts.
Troubleshooting and Method Validation
-
Peak Tailing: Tailing peaks for polar analytes can indicate active sites in the GC inlet liner or the column. Using a deactivated liner and ensuring the column is in good condition can mitigate this.
-
Thermal Decomposition: If degradation is suspected (e.g., the appearance of unexpected, smaller peaks), reducing the injector temperature in increments is a primary troubleshooting step.[13][14]
-
Linearity: The ECD can have a limited linear dynamic range. It is crucial to establish the linear range for each analyte and ensure that the sample concentrations fall within this range.
-
Method Validation: A full method validation should be performed according to ICH guidelines if the method is to be used in a regulated environment. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Conclusion
This application note provides a robust and scientifically grounded protocol for the GC-based monitoring of reactions involving this compound. The use of a mid-polarity capillary column coupled with an Electron Capture Detector offers the necessary selectivity and sensitivity for accurate quantitative analysis. By following the detailed steps for sample preparation and instrument setup, researchers can gain valuable insights into their reaction kinetics, enabling more efficient process development and a deeper understanding of the chemical transformation.
References
- Flame ionization detector. (n.d.). Grokipedia.
- This compound. (n.d.). B2Brazil.
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Flame Ionization Detection. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]
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GC-ECD. Electron Capture Detector. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]
-
Electron capture detector. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Electron Capture Detector (ECD). (n.d.). Air Products. Retrieved January 7, 2026, from [Link]
-
Electron Capture Detectors. (n.d.). LCGC International. Retrieved January 7, 2026, from [Link]
- Quantification using GC/ECD: challenges and pitfalls. (2020). Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 181-182.
-
How does a Flame Ionization Detector FID work?. (2019, November 28). Peak Scientific. Retrieved January 7, 2026, from [Link]
-
Micro-ECD - GC Detectors. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]
- Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. (2020).
- Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. (2017).
- Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. (2016). Analytica Chimica Acta, 944, 53-60.
- Simple Methods to Analyse Compounds Using Flame Ionization Detectors. (n.d.). Journal of Analytical and Bioanalytical Techniques.
- Quantitative GC-ECD analysis of halogenated metabolites: determination of surface and within-thallus elatol of Laurencia obtusa. (2006). Journal of Chemical Ecology, 32(4), 835-43.
-
GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). Molecules, 27(14), 4437.
-
Sample Preparation for Gas Chromatography. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 7, 2026, from [Link]
-
Reactions Kinetics and Pathways. (2021, March 21). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu. Retrieved January 7, 2026, from [Link]
- Synthesis of L-Azetidine-2-Carboxylic Acid. (2012).
- Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. (2021).
- Kinetics study of a decomposition reaction by gas chromatography. (2019).
-
Gas Chromatography Sample Preparation. (n.d.). Organomation. Retrieved January 7, 2026, from [Link]
-
Gas Chromatography. (2021, September 11). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Topic: LC-MS Analysis of Reaction Mixtures Containing Methyl 2,4-dibromobutyrate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the analysis of reaction mixtures containing Methyl 2,4-dibromobutyrate using Liquid Chromatography-Mass Spectrometry (LC-MS). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple protocol, explaining the causality behind experimental choices to ensure robust and reliable results. We will delve into the unique mass spectrometric signature of dibrominated compounds, establish a detailed workflow from sample preparation to data interpretation, and provide troubleshooting insights. The methodologies described herein are designed to be a self-validating system, empowering researchers to confidently monitor reaction progress, identify key components, and ensure the quality of their synthetic processes.
The Foundational Principle: Mass Spectrometric Signature of Dibrominated Compounds
The cornerstone of identifying this compound with mass spectrometry lies in the natural isotopic abundance of bromine. Unlike many elements, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, that are present in nearly equal proportions.[1][2] This creates a highly predictable and easily recognizable pattern in the mass spectrum.
-
Single Bromine Atom: A compound with one bromine atom will exhibit two peaks of roughly equal intensity separated by 2 mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3][4]
-
Two Bromine Atoms: For a molecule like this compound, which contains two bromine atoms, the pattern becomes even more distinct. It will display a characteristic triplet of peaks: M, M+2, and M+4, with an approximate intensity ratio of 1:2:1. This triplet is a definitive fingerprint for a dibrominated species.[2][5]
Recognizing this pattern is the most powerful tool for confirming the presence of the target analyte in a complex reaction mixture.
Table 1: Natural Isotopic Abundance of Bromine
| Isotope | Atomic Mass (amu) | Natural Abundance (%) |
|---|---|---|
| ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
Data sourced from BenchChem.[1]
Strategic Approach to LC-MS Method Development
A successful analysis hinges on a method that can separate the analyte from other reaction components and detect it with high sensitivity and specificity.
Chromatographic Separation
The goal of the liquid chromatography (LC) portion is to resolve this compound from starting materials, reagents, and potential byproducts before they enter the mass spectrometer. This minimizes ion suppression and ensures accurate quantification.[6]
-
Column Choice: A reversed-phase C18 column is the workhorse for separating small organic molecules of moderate polarity like this compound. The nonpolar stationary phase effectively retains the analyte, allowing for elution with a gradient of water and an organic solvent.
-
Mobile Phase: A standard mobile phase system of water (A) and acetonitrile or methanol (B), both containing a small amount of an acidifier like formic acid (0.1%), is recommended. The formic acid aids in the protonation of the analyte, which is crucial for efficient ionization in positive ion mode.[6]
-
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and ramping up the organic phase, provides the best separation for complex mixtures. It ensures that early-eluting polar compounds are resolved and that the target analyte is eluted with a sharp, symmetrical peak shape.
Mass Spectrometric Detection
The mass spectrometer (MS) settings must be optimized for the specific chemical properties of this compound.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for a wide range of organic molecules and is less likely to cause in-source fragmentation of the analyte.[7] It is highly effective for polar and moderately polar compounds.
-
Ionization Mode: Positive ion mode is recommended. The ester functional group in this compound can be readily protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which are commonly present as trace ions in the mobile phase.
-
Detection Mode:
-
Full Scan Mode: During method development and for analyzing unknown reaction components, Full Scan mode is invaluable. It captures a wide range of m/z values, allowing for the identification of the characteristic 1:2:1 isotopic triplet of the product, as well as byproducts and remaining starting materials.
-
Selected Ion Monitoring (SIM): For quantitative analysis and reaction monitoring where sensitivity is key, SIM mode is superior. The instrument is set to monitor only the m/z values corresponding to the isotopic cluster of this compound. This dramatically increases the signal-to-noise ratio by dedicating the detector's time to the ions of interest.
-
Detailed Application Protocol
This protocol provides a step-by-step workflow for the analysis.
Materials and Reagents
-
This compound (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic Acid (LC-MS grade)
-
0.2 µm Syringe Filters (PTFE or other solvent-compatible membrane)
-
Autosampler vials with septa
Instrumentation and Recommended Conditions
The following table outlines a robust starting point for method parameters. These should be further optimized for the specific instrument in use.
Table 2: Recommended LC-MS Operating Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation with manageable backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | Efficiently separates components of varying polarities. |
| Column Temp | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 1-5 µL | Small volume prevents column overloading. |
| MS System | ||
| Ionization Mode | ESI Positive | Optimal for creating protonated or adducted ions of the analyte. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray generation. |
| Cone/Fragmentor Voltage | 20-40 V | Optimize for maximal parent ion intensity with minimal fragmentation. |
| Desolvation Gas | Nitrogen, 10 L/min | Efficiently removes solvent droplets. |
| Desolvation Temp | 350 °C | Ensures complete vaporization of the mobile phase. |
| Scan Range (Full Scan) | 100 - 500 m/z | Covers the expected mass of the analyte and potential byproducts. |
| SIM Ions (for C₅H₈Br₂O₂) | 258.9, 260.9, 262.9 m/z | Corresponds to the [M+H]⁺ isotopic cluster for the analyte. |
Workflow Diagram: From Reaction to Result
Caption: Logic diagram for analyte identification.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| No Peak Detected | Analyte concentration is too low. | Decrease the dilution factor; use SIM mode for higher sensitivity. |
| Analyte did not ionize. | Check mobile phase pH; try a different adduct (e.g., [M+NH₄]⁺) or ionization mode (APCI, negative ion). | |
| High Background/ Contamination | MS source is dirty. | Clean the MS source components (cone, capillary). |
| Sample concentration is too high. | Increase the sample dilution factor significantly. [8] | |
| Poor Peak Shape (Tailing/Fronting) | Sample solvent mismatch with mobile phase. | Reconstitute the final diluted sample in the initial mobile phase (e.g., 95:5 Water:ACN). [9] |
| Column degradation. | Replace the LC column. |
| Multiple Peaks with Correct MS Pattern | Isomers are present in the reaction mixture. | Improve the chromatographic gradient to better resolve the isomers. |
Conclusion
The LC-MS analysis of reaction mixtures containing this compound is a powerful technique for real-time reaction monitoring and quality control. Success relies on a methodical approach that leverages the unique isotopic signature of the two bromine atoms for definitive identification. By implementing a robust "Quench, Dilute, Filter" sample preparation protocol, analysts can protect the integrity of the instrument while generating high-quality, reproducible data. The guidelines and protocols presented in this note serve as a comprehensive framework for developing and validating a reliable analytical method, enabling deeper insights into the chemical transformation process.
References
-
Guitton, Y., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
-
Schaller, C. P. ms isotopes: Br and Cl. Chemistry LibreTexts. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
-
IMM Instrument Guides. Sample preparation (MS, LC-MS). [Link]
-
Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link]
-
Reddit. (2022). Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated! [Link]
-
Professor Dave Explains. (2017). Isotopic Abundance in Mass Spectrometry. YouTube. [Link]
-
C&EN. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Chemical Society. [Link]
-
Roempp, M., et al. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science. [Link]
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- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
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- 7. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4-dibromobutyrate
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of Methyl 2,4-dibromobutyrate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. As a key intermediate in the preparation of various pharmaceuticals and fine chemicals, achieving high purity is critical.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured from my experience in the field.
The most reliable and common synthetic route involves a two-step process starting from γ-butyrolactone. The first step is the acid-catalyzed ring-opening and esterification to form Methyl 4-bromobutyrate. The second, more challenging step, is the selective α-bromination of this intermediate to yield the final product, this compound. This guide will focus primarily on the byproducts and challenges associated with this pathway.
Overall Synthesis Pathway
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Issues & Byproducts
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My final product is contaminated with a significant amount of unreacted Methyl 4-bromobutyrate. How can I improve the conversion of the α-bromination step?
Answer: This is a classic issue of incomplete reaction during the Hell-Volhard-Zelinsky (HVZ) α-bromination. The HVZ reaction requires the in-situ formation of an acyl bromide, which then enolizes to allow for bromination at the alpha-carbon.[3][4] Several factors can lead to poor conversion:
-
Insufficient Catalyst (PBr₃): Phosphorus tribromide is the catalyst that converts the carboxylic acid (or in this case, exchanges with the ester) to the reactive acyl bromide intermediate. Using only a catalytic amount is key, but too little will stall the reaction. Ensure you are using at least 0.1-0.3 equivalents.
-
Low Reaction Temperature: The enolization of the acyl bromide is often the rate-limiting step and requires thermal energy. The reaction temperature should typically be maintained between 80-100°C. Below this range, the reaction rate can be impractically slow.[5]
-
Premature Quenching: The reaction must be allowed to proceed to completion before the addition of methanol to quench excess reagents and re-form the methyl ester. Monitor the reaction by GC or TLC to confirm the disappearance of the starting material before proceeding with the workup.
Troubleshooting Steps:
-
Optimize Catalyst Load: Increase the PBr₃ loading incrementally (e.g., from 0.1 to 0.2 equivalents).
-
Increase Temperature: Raise the reaction temperature to 90-95°C and hold for an extended period (4-6 hours).
-
Monitor Reaction Progress: Before workup, take an aliquot, quench it with methanol, and analyze it by GC-MS to ensure the starting material has been consumed.
Question 2: I'm observing a byproduct with a mass corresponding to a tribromo-species. What is causing this over-bromination and how can I prevent it?
Answer: The formation of Methyl 2,2,4-tribromobutyrate is a common byproduct resulting from over-bromination. The HVZ reaction is designed to be selective for mono-α-halogenation, but aggressive conditions can lead to a second bromination at the same alpha-carbon.[6]
Causality:
-
Excess Bromine: The most direct cause is using a molar excess of elemental bromine (Br₂). The stoichiometry must be carefully controlled.
-
Prolonged Reaction Time at High Temperature: Even with correct stoichiometry, leaving the reaction at a high temperature for too long after the mono-bromination is complete can provide the activation energy needed for the less-favorable second bromination.
Preventative Measures:
-
Stoichiometric Control: Use no more than 1.05-1.10 molar equivalents of Br₂ relative to your starting Methyl 4-bromobutyrate. Add the bromine dropwise to the heated reaction mixture to maintain a low instantaneous concentration.
-
Controlled Reaction Time: Monitor the reaction closely. Once the starting material is consumed, promptly move to the workup phase. Do not let the reaction run unattended overnight without prior validation of the timing.
Caption: Key byproduct formation pathways from the target molecule.
Question 3: GC-MS analysis shows the presence of unsaturated esters like Methyl crotonate or Methyl 2-bromo-3-butenoate. What reaction conditions lead to this elimination byproduct?
Answer: The presence of unsaturated byproducts indicates that an elimination reaction (dehydrobromination) is occurring. Both the starting material (Methyl 4-bromobutyrate) and the product (this compound) can undergo elimination of HBr to form carbon-carbon double bonds.
Primary Causes:
-
Excessively High Temperatures: Temperatures exceeding 120°C can promote thermal elimination of HBr.[7]
-
Basic Impurities: The presence of a base, even in trace amounts (e.g., from a contaminated flask or reagent), will significantly accelerate elimination reactions. The reaction should be conducted under strictly anhydrous and acidic conditions.
-
Workup Issues: Using too strong a base (e.g., concentrated sodium hydroxide) during the aqueous workup can cause elimination in the product before it is extracted. Use a mild base like a cold, dilute sodium bicarbonate solution to neutralize acids.
Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature firmly within the 80-100°C range. Use a temperature controller and a well-stirred reaction vessel.
-
Ensure Anhydrous, Acidic Conditions: Use dry glassware and high-purity, anhydrous reagents. The HBr generated during the reaction helps keep conditions acidic and suppresses elimination.
-
Careful Workup: Neutralize the reaction mixture by pouring it into an ice-cold, dilute solution of sodium bicarbonate or sodium carbonate. Monitor the pH to avoid making the aqueous layer strongly basic.
Data Summary: Impact of Reaction Conditions
The following table provides a summary of how key reaction parameters can influence the product distribution. The values are illustrative and should be optimized for your specific setup.
| Parameter | Condition | Target Product Yield | Methyl 4-bromobutyrate | Tribromo Byproduct | Elimination Byproducts |
| Temperature | 70°C | Low | High (>30%) | <1% | <1% |
| 90°C (Optimal) | High (>85%) | <5% | ~2-5% | <2% | |
| 130°C | Moderate | <2% | ~10% | High (>15%) | |
| Br₂ Molar Eq. | 0.9 | Moderate | High (>15%) | <1% | <2% |
| 1.05 (Optimal) | High (>85%) | <5% | ~2-5% | <2% | |
| 1.5 | Moderate-High | <2% | High (>20%) | ~3% | |
| Reaction Time | 2 hours | Low | High (>40%) | <1% | <1% |
| 5 hours (Optimal) | High (>85%) | <5% | ~2-5% | <2% | |
| 12 hours | High | <2% | Moderate-High (~15%) | ~3% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-bromobutyrate from γ-Butyrolactone
-
Setup: Equip a three-necked, round-bottomed flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagents: To the flask, add γ-butyrolactone (1.0 eq) and anhydrous methanol (3.0 eq).
-
Reaction: Cool the mixture in an ice bath to 0°C. Slowly add a 33% solution of HBr in acetic acid (1.2 eq) via the dropping funnel over 1 hour, keeping the internal temperature below 10°C.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65-70°C) for 4-6 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice water and extract with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude Methyl 4-bromobutyrate is often used directly in the next step without further purification.
Protocol 2: α-Bromination to this compound (HVZ Reaction)
-
Setup: In a flask equipped for reflux and with a dropping funnel, add the crude Methyl 4-bromobutyrate (1.0 eq) and a catalytic amount of red phosphorus (0.05 eq) or PBr₃ (0.2 eq).
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Bromination: Add elemental bromine (1.05 eq) dropwise from the dropping funnel over 1-2 hours. HBr gas will be evolved; ensure proper ventilation and scrubbing.
-
Reaction: After the addition, raise the temperature to 90°C and maintain for 5 hours, monitoring by GC until the starting material is consumed.
-
Quenching: Cool the reaction to room temperature and then place it in an ice bath. Slowly and carefully add anhydrous methanol (2.0 eq) to quench any remaining acyl bromide and PBr₃. Stir for 30 minutes.
-
Workup: Pour the reaction mixture into ice water. Extract with dichloromethane (DCM). Wash the organic layer with dilute NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should be purified by vacuum distillation. The boiling point is approximately 71°C at 5 Torr.[8]
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to identify and quantify byproducts in this synthesis? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool. It allows for the separation of components and provides their mass-to-charge ratio, enabling identification of unreacted starting materials, the product, and byproducts like tribromo- and unsaturated species. For structural confirmation and quantification, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q: Can N-Bromosuccinimide (NBS) be used for the α-bromination step instead of Br₂/PBr₃? A: While NBS is an excellent reagent for radical-initiated allylic and benzylic brominations, its use for the α-bromination of esters is also possible, typically under acid catalysis.[9] However, the reaction can be less reliable than the classical HVZ conditions and may require a radical initiator, which could lead to a different byproduct profile, potentially including bromination at the C3 position via a radical mechanism.[10] For selectivity at the α-position of an ester, the HVZ method is generally more robust and predictable.
Q: What are the key safety precautions when working with bromine and phosphorus tribromide? A: Both reagents are extremely corrosive and toxic.
-
Bromine (Br₂): Is a volatile, highly corrosive liquid. Always handle it in a chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching spills.
-
Phosphorus Tribromide (PBr₃): Reacts violently with water to release HBr gas. It is also highly corrosive and toxic. Handle it under anhydrous conditions in a fume hood.
-
HBr Gas: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. The reaction apparatus should be vented through a gas scrubber containing a base solution (e.g., NaOH).
Q: How can I effectively purify the final product from the identified byproducts? A: Vacuum distillation is the most effective method for purification on a laboratory scale. The boiling points of the main components are typically different enough for good separation:
-
Methyl 4-bromobutyrate: ~186°C (atm), lower under vacuum.[11]
-
Methyl 2,2,4-tribromobutyrate: Higher boiling point than the desired product.
Careful fractional distillation under high vacuum will allow you to separate the lower-boiling starting material and the higher-boiling over-brominated byproduct from your target compound.
References
- PrepChem. (n.d.). Preparation of methyl 2-bromobutyrate. Retrieved from PrepChem.com. [Link: https://www.prepchem.
- BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from byjus.com. [Link: https://byjus.com/chemistry/hunsdiecker-reaction/]
- ChemicalBook. (2023). This compound | 70288-65-2. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8149343.htm]
- OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from orgosolver.com. [Link: https://orgosolver.com/hvz-reaction/]
- Wikipedia. (2023). Hunsdiecker reaction. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Hunsdiecker_reaction]
- AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from adichemistry.com. [Link: https://www.adichemistry.com/organic/namedreactions/hunsdiecker/hunsdiecker-reaction.html]
- Thermo Fisher Scientific. (n.d.). Hunsdiecker Reaction. Retrieved from thermofisher.com. [Link: https://www.thermofisher.com/tw/en/home/references/discover-it-all/chemistry-4/hunsdiecker-reaction.html]
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- Master Organic Chemistry. (2023). The Hell–Volhard–Zelinsky Reaction. Retrieved from masterorganicchemistry.com. [Link: https://www.masterorganicchemistry.com/2018/10/01/the-hell-volhard-zelinsky-reaction/]
- B2Brazil. (n.d.). This compound. Retrieved from b2brazil.com. [Link: https://us.b2brazil.
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- PubMed. (2015). The first synthesis of a borylated α-methylene-γ-butyrolactone. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link: https://pubmed.ncbi.nlm.nih.gov/26445353/]
- BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from byjus.com. [Link: https://byjus.com/chemistry/hell-volhard-zelinsky-reaction-mechanism/]
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- Google Patents. (2003). CN1453263A - Synthesis of gamma-ethyl bromo-butyrate. Retrieved from patents.google.com. [Link: https://patents.google.
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- Breton, G. W. (2005). Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy. The Chemical Educator, 10(4), 298-299.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.
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- Google Patents. (2017). CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate. Retrieved from patents.google.com. [Link: https://patents.google.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from masterorganicchemistry.com. [Link: https://www.masterorganicchemistry.com/2011/06/10/nbs-n-bromosuccinimide/]
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- YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Retrieved from youtube.com. [Link: https://www.youtube.
- Liskon Biological. (2024). Frequently Asked Questions about Methyl 4-Bromobutyrate. Retrieved from liskonbio.com. [Link: https://www.liskonbio.
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- EvitaChem. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene. Retrieved from evitachem.com. [Link: https://www.evitachem.com/product/1-4-dibromo-2-methyl-2-butene-evt-3186037]
- BLD Pharm. (n.d.). 29547-04-4|Methyl 2,4-dibromobutanoate. Retrieved from bldpharm.com. [Link: https://www.bldpharm.com/products/29547-04-4.html]
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Technical Support Center: Purification of Crude Methyl 2,4-dibromobutyrate
Welcome to the technical support guide for the purification of crude Methyl 2,4-dibromobutyrate. This resource is designed for researchers and drug development professionals to navigate the nuances of purifying this thermally sensitive intermediate. We will move beyond rote steps to explore the underlying principles, ensuring a successful and safe distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation mandatory for this compound?
This compound has a high boiling point at atmospheric pressure, reported as 236.9°C[1][2]. Heating the compound to this temperature risks significant thermal decomposition, which presents as darkening of the material, gas evolution, and the formation of high-molecular-weight impurities. Decomposition not only results in a lower yield but also contaminates the final product. Vacuum distillation lowers the boiling point to a temperature where the compound is more stable, which is crucial for achieving high purity[3].
Q2: Should I use simple or fractional distillation?
For purifying crude this compound, vacuum fractional distillation is strongly recommended. Crude reaction mixtures typically contain impurities with boiling points that may be close to your target compound (e.g., starting materials, side-products). A simple distillation lacks the resolving power to separate components with boiling points less than ~70°C apart[4]. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, creating a temperature gradient that allows for a much finer separation of components with similar volatilities[5][6][7].
Q3: What pre-distillation workup is necessary for the crude product?
Crude this compound, often synthesized via bromination reactions, may contain residual acids like HBr. These acids can catalyze decomposition at elevated temperatures. Therefore, a neutralization wash is a critical first step.
-
Recommended Workup:
-
Dissolve the crude oil in a suitable, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for distillation.
-
Troubleshooting Guide: Distillation Issues & Solutions
Problem: My vacuum pump struggles to reach or maintain the target pressure.
-
Underlying Cause & Solution: This is almost always due to a leak in the system. Even a minuscule leak can prevent the system from reaching a deep vacuum.
-
Systematic Leak Check: Before heating, assemble the entire distillation apparatus. Grease all ground-glass joints sparingly but completely with a suitable vacuum grease. Turn on the vacuum pump and use a vacuum gauge (Pirani or thermocouple gauge) to monitor the pressure. Once the pressure has stabilized, close the connection to the pump. A well-sealed system should not show a significant pressure increase for several minutes.
-
Common Leak Points: Check for cracked glassware, poorly seated joints, and worn-out rubber or PTFE adapters/seals[8]. Ensure all hose connections are tight.
-
Problem: The distillation is extremely slow, or the compound is not distilling at the expected temperature.
-
Underlying Cause & Solution: This issue can stem from several factors:
-
Inaccurate Temperature Reading: Ensure the thermometer bulb is positioned correctly—just below the sidearm leading to the condenser—to accurately measure the temperature of the vapor entering the condenser[4].
-
Insufficient Heating: The heating mantle may not be providing enough energy. Increase the temperature setting gradually. However, be cautious not to overheat, which can cause decomposition[8].
-
Excessive Heat Loss: For high-boiling compounds, the fractionating column can act as a large air condenser, causing the vapor to cool and return to the pot before reaching the condenser. To mitigate this, wrap the distillation head and fractionating column with glass wool or aluminum foil to insulate the apparatus[4].
-
Vacuum is Too High (Pressure Too Low): At very low pressures, the boiling point might be below the temperature needed for the vapor to have enough pressure to travel up the column. A slight, controlled increase in pressure (e.g., by introducing a nitrogen bleed) can sometimes improve the distillation rate.
-
Problem: The temperature is fluctuating wildly during distillation.
-
Underlying Cause & Solution: Unstable temperature readings are a classic sign of an unstable vacuum or bumping[3].
-
Vacuum Instability: Re-check the system for leaks as described above. Fluctuations in pump performance can also be a cause[3].
-
Bumping: The superheating of the liquid followed by sudden, violent boiling causes erratic pressure surges and temperature spikes. Ensure vigorous and constant stirring with a magnetic stir bar. Using boiling chips is not recommended for vacuum distillation as they are ineffective once the vacuum is pulled.
-
Problem: My distillate is dark, or the distillation pot contains a black tar-like residue.
-
Underlying Cause & Solution: This indicates thermal decomposition.
-
Overheating: The heating mantle temperature is too high, causing localized hot spots on the flask surface[8]. Use a sand bath or a heating oil bath for more uniform heat distribution. Never heat the flask above the liquid level.
-
Distilling to Dryness: Never distill to the very last drop. High-boiling impurities and potential peroxides concentrate in the residue, which can be unstable when heated excessively. Always leave a small amount of residue in the distilling flask[9].
-
Residual Acid: If the pre-distillation workup was skipped, residual acid could be catalyzing decomposition.
-
Problem: My final yield is significantly lower than expected.
-
Underlying Cause & Solution: Low yield can be a result of decomposition, mechanical losses, or an inefficient separation.
-
Hold-up Volume: A long fractionating column, while providing better separation, has a significant internal surface area where your product can condense and remain. This is known as "hold-up." Choose a column length that is appropriate for the difficulty of the separation and the scale of your reaction.
-
Premature Fraction Cutting: You may be discarding a "mixed" fraction between impurities and your main product that still contains a significant amount of desired material. Analyze fractions by GC or NMR to ensure sharp cuts.
-
Decomposition: As mentioned above, decomposition directly reduces the amount of recoverable product.
-
Data Summary: Boiling Point vs. Pressure
The boiling point of a liquid is highly dependent on the system pressure. For this compound, this relationship is critical for selecting the correct distillation parameters.
| Pressure (mmHg / Torr) | Boiling Point (°C) | Source |
| 760 (Atmospheric) | 236.9 | [1][10] |
| 5 | 71 | [11] |
Note: These values serve as a guide. The actual boiling point during your experiment may vary slightly due to the accuracy of your vacuum gauge and the purity of the material.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues during the vacuum distillation of this compound.
Caption: Troubleshooting workflow for vacuum distillation.
Experimental Protocol: Vacuum Fractional Distillation
Safety First:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[10][13].
-
Keep a fire extinguisher rated for chemical fires nearby[14].
-
Never heat a closed system. Ensure there is a path for pressure to be released.
-
Be aware that brominated organic compounds can be corrosive and irritating[15].
Methodology:
-
Preparation:
-
Perform the pre-distillation acid neutralization and drying workup as described in the FAQs.
-
Transfer the crude, dry this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity[9].
-
Add a fresh, appropriately sized magnetic stir bar.
-
-
Apparatus Assembly:
-
Assemble the vacuum fractional distillation apparatus. This typically includes the round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Use a multi-limb receiving adapter (a "cow" or "pig") to allow for the collection of different fractions without breaking the vacuum.
-
Lightly grease all ground-glass joints.
-
Secure all components with clamps.
-
Connect the condenser to a circulating coolant source.
-
Connect the vacuum takeoff to a trap (to protect the pump) and then to the vacuum pump.
-
-
Distillation Procedure:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Turn on the coolant flow to the condenser.
-
Slowly and carefully evacuate the system.
-
Perform a leak check as described in the troubleshooting guide.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle with a sand or oil bath.
-
Increase the heat gradually. Observe the liquid for the onset of boiling.
-
Watch for a condensation ring to slowly rise up the fractionating column. Adjust the heating rate to maintain a slow, steady ascent. A rate of 1-2 drops per second for the distillate is ideal.
-
Collect any low-boiling impurities as a "forerun" fraction.
-
When the temperature stabilizes at the boiling point of this compound at your system's pressure, rotate the receiving adapter to collect the main product fraction in a clean flask. Record the stable temperature range and the pressure.
-
If the temperature drops or begins to rise sharply after the main fraction is collected, it indicates the end of the product distillation. Rotate the receiver to a final flask to collect any high-boiling impurities.
-
Stop the distillation before the pot goes dry.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once the apparatus has cooled to room temperature, slowly vent the system to atmospheric pressure (preferably with an inert gas like nitrogen).
-
Turn off the vacuum pump, stirrer, and condenser coolant.
-
Disassemble the apparatus in the fume hood.
-
References
-
Distillations - Environmental Health & Safety, University of California, Riverside. [Link]
-
This compound - B2Brazil. [Link]
-
This compound | CAS#:70288-65-2 | Chemsrc. [Link]
-
Safety & Precautions in Distillation - Arishtam India. [Link]
-
#9 Distillation Safety Precautions for Home Distilling - The Brew Mechanic. [Link]
-
Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Maratek. [Link]
-
Purification: Fractional Distillation - Department of Chemistry, University of Rochester. [Link]
-
Troubleshooting Common Issues in Molecular Distillation Equipment - Labfirst. [Link]
-
What is Distillation? Simple vs. Fractional Distillation - YouTube. [Link]
-
Distillation Safety Tips – PrimeStills. [Link]
-
Simple distillation vs fractional distillation | O Level Chemistry Notes - Chem Not Cheem. [Link]
-
Molecular Distillation vs Fractional Distillation - WKIE LAB.com. [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! [Link]
-
Essential Distillery Safety Practices for Craft Distillers - StillDragon. [Link]
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- 14. thebrewmechanic.com [thebrewmechanic.com]
- 15. This compound | CAS#:70288-65-2 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Methyl 2,4-dibromobutyrate Synthesis via γ-Butyrolactone Ring-Opening
Welcome to the technical support center for the synthesis of Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with the ring-opening of γ-butyrolactone. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
I. Reaction Overview and Mechanism
The synthesis of this compound from γ-butyrolactone is a multi-step process that involves the acid-catalyzed ring-opening of the lactone, followed by bromination and esterification. Understanding the underlying mechanism is crucial for effective troubleshooting. The reaction typically proceeds via the formation of an oxocarbenium intermediate under acidic conditions.[1] This intermediate is then susceptible to nucleophilic attack, leading to the opening of the lactone ring.
Reaction Scheme:
γ-Butyrolactone + HBr + CH₃OH → this compound
dot
Caption: Proposed reaction mechanism for the formation of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Ring-Opening | The five-membered ring of γ-butyrolactone is relatively stable and its ring-opening can be thermodynamically challenging.[2][3] Insufficient acid catalyst or inadequate reaction time/temperature can lead to poor conversion. | Increase the concentration of the acid catalyst (e.g., HBr, H₂SO₄). Consider extending the reaction time or moderately increasing the temperature. Monitor the disappearance of γ-butyrolactone using GC-MS or TLC.[4][5] |
| Reagent Purity/Activity | Anhydrous conditions are often crucial. The presence of water can hydrolyze reagents and intermediates. The quality of the brominating agent is also critical. | Use freshly distilled or high-purity anhydrous reagents. Ensure all glassware is thoroughly dried. Consider using a stronger brominating agent if necessary. |
| Suboptimal Temperature | The reaction temperature is a critical parameter. Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition of the product. | Carefully control the reaction temperature. A stepwise temperature profile may be beneficial, with a lower temperature for the initial ring-opening and a slightly higher temperature for the esterification step. |
| Inefficient Esterification | The final esterification step may be incomplete, leaving 2,4-dibromobutanoic acid as the main product.[6] | Ensure a sufficient excess of methanol is used. The acid catalyst for the ring-opening also catalyzes the esterification; ensure its concentration is adequate. The reaction is reversible, so removing water as it forms can drive the equilibrium towards the product.[7][8] |
Issue 2: Formation of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Polymerization | Under certain acidic conditions, γ-butyrolactone can undergo ring-opening polymerization.[2][3][9][10] | Optimize the acid catalyst concentration and reaction temperature to favor the desired monomeric product over polymerization. Lower temperatures generally disfavor polymerization. |
| Over-bromination/Decomposition | Harsh reaction conditions (high temperature, excess brominating agent) can lead to the formation of poly-brominated species or decomposition of the desired product. | Use a stoichiometric amount of the brominating agent and add it portion-wise to control the reaction exotherm. Maintain a controlled temperature throughout the addition. |
| Formation of α-methylene-γ-butyrolactone | Elimination reactions can sometimes compete with the desired substitution, leading to unsaturated byproducts.[11] | Control the reaction temperature and basicity. The presence of a non-nucleophilic base might be necessary in some synthetic routes, but can also promote elimination. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Residual Acid | The acid catalyst needs to be completely removed during workup to prevent product degradation during distillation. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and wash thoroughly with water. |
| Co-distillation of Impurities | Impurities with boiling points close to the product can be difficult to separate by simple distillation. | Employ fractional distillation under reduced pressure. Alternatively, column chromatography on silica gel may be an effective purification method. |
| Product Instability | The product, this compound, may be thermally labile. | Purify the product at the lowest possible temperature. Vacuum distillation is highly recommended. Store the purified product at a low temperature (2-8°C) and under an inert atmosphere.[12] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the ring-opening of γ-butyrolactone in this synthesis?
A: A strong protic acid like hydrobromic acid (HBr) is commonly used as it serves as both the catalyst for ring-opening and the source of bromide for the subsequent bromination. Concentrated sulfuric acid can also be used as a catalyst, but a separate bromide source would be required. The choice often depends on the specific protocol and desired reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress by observing the disappearance of the starting material (γ-butyrolactone) and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify the components in the reaction mixture.[5][13]
Q3: What are the key safety precautions to consider during this synthesis?
A: This reaction involves corrosive and hazardous materials.
-
Hydrobromic acid: Highly corrosive and can cause severe burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Brominating agents: Can be toxic and corrosive. Handle with care.
-
γ-Butyrolactone: Can cause skin and eye irritation.
-
Pressure build-up: The reaction may generate gaseous byproducts. Ensure the reaction vessel is not sealed and is properly vented.
Q4: Can other alcohols be used for the esterification step?
A: Yes, other alcohols can be used to produce different esters of 2,4-dibromobutanoic acid. For example, using ethanol would yield Ethyl 2,4-dibromobutyrate.[14][15] The reaction conditions may need to be slightly adjusted based on the reactivity and boiling point of the alcohol used.
dot
Caption: A workflow for troubleshooting the synthesis of this compound.
IV. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
γ-Butyrolactone
-
Hydrobromic acid (48% in water or HBr in acetic acid)
-
Methanol, anhydrous
-
Concentrated Sulfuric Acid (catalytic amount, optional)
-
Sodium bicarbonate, saturated solution
-
Sodium sulfate, anhydrous
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
Ring-Opening and Bromination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone.
-
Cool the flask in an ice bath and slowly add hydrobromic acid.
-
Allow the mixture to warm to room temperature and then heat to reflux for the specified time (monitor by TLC or GC-MS).
-
-
Esterification:
-
After the ring-opening is complete, cool the reaction mixture.
-
Slowly add anhydrous methanol to the mixture. A catalytic amount of concentrated sulfuric acid can be added to accelerate the esterification.
-
Reflux the mixture until the esterification is complete (monitor by TLC or GC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[12]
-
V. References
-
Haider, M. A., et al. (2015). Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing. Available at: [Link]
-
Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent advances in doping analysis (16). Sport und Buch Strauß.
-
Yamashita, M., et al. (2014). Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. ResearchGate. Available at: [Link]
-
Kricheldorf, H. R., & Jonté, J. M. (1983). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery.
-
Hong, M., & Chen, E. Y. X. (2016). Ring-opening (co)polymerization of γ-butyrolactone: a review. ResearchGate. Available at: [Link]
-
Kovács, B., et al. (2015). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. ResearchGate. Available at: [Link]
-
Ye, Z., et al. (2018). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PubMed. Available at: [Link]
-
Moore, T., & Adhikari, R. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed. Available at: [Link]
-
ChemBK. Butanoic acid, 2,4-dibromo-, ethyl ester. ChemBK. Available at: [Link]
-
Cybulska, Z., et al. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry. Available at: [Link]
-
Ghavami, M., et al. (2015). The first synthesis of a borylated α-methylene-γ-butyrolactone. PubMed. Available at: [Link]
-
Hong, M., & Chen, E. Y. X. (2016). Ring-opening (co)polymerization of γ-butyrolactone: a review. Semantic Scholar. Available at: [Link]
-
Lecomte, P., et al. (2011). Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers. Polymer Chemistry. Available at: [Link]
-
CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate - Google Patents. Available at:
-
PubChem. 2,4-Dibromobutanoic acid. PubChem. Available at: [Link]
-
Farmer, J. A., et al. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers. Available at: [Link]
-
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EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents. Available at:
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Talbot, G., et al. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. Available at: [Link]
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CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents. Available at:
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LibreTexts, C. (2023). Making Esters From Alcohols. Chemistry LibreTexts. Available at: [Link]
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Sheverdov, V. P., et al. (2013). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. ResearchGate. Available at: [Link]
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Stability and degradation of Methyl 2,4-dibromobutyrate under reaction conditions
Welcome to the technical support center for Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile reagent. Our goal is to empower you with the knowledge to anticipate challenges, interpret unexpected results, and optimize your synthetic routes.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring two bromine atoms at the α and γ positions relative to the ester carbonyl group. This structure imparts a unique and sometimes complex reactivity profile. The electron-withdrawing nature of the ester group activates the α-bromide for nucleophilic substitution, while the γ-bromide behaves more like a primary alkyl halide. This duality allows for a range of synthetic transformations, but also presents specific stability challenges. Understanding the interplay between substitution, elimination, and hydrolysis pathways is critical for its successful application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress, which can lead to hydrolysis. The container should be tightly sealed to avoid exposure to air and light.
Q2: My reaction mixture containing this compound is turning dark. What could be the cause?
A2: Darkening of the reaction mixture is often an indication of degradation. Several factors could be at play:
-
Thermal Decomposition: Although specific data for this molecule is limited, halogenated organic compounds can decompose at elevated temperatures, potentially forming colored byproducts.[2][3]
-
Base-Induced Elimination: Strong bases can promote elimination reactions, leading to the formation of unsaturated compounds which may polymerize or decompose to form colored materials.
-
Side Reactions with Nucleophiles: Complex side reactions with certain nucleophiles, especially at elevated temperatures, can lead to the formation of chromophores.
Q3: Can I use a strong base with this compound?
A3: The use of strong bases should be approached with caution. Strong, non-hindered bases like sodium hydroxide or sodium methoxide can lead to a mixture of products, including saponification of the ester and elimination reactions.[4] Bulky, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more suitable for promoting specific reactions while minimizing side reactions.
Q4: Is this compound prone to hydrolysis?
A4: Yes, like most esters, this compound is susceptible to hydrolysis under both acidic and basic conditions.[5][6]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to 2,4-dibromobutyric acid and methanol. This process is typically reversible.
-
Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), the ester undergoes irreversible hydrolysis to form the corresponding carboxylate salt and methanol.[4][5][6]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Yield of Desired Substitution Product | Competing Elimination Reaction: Strong or bulky bases can favor elimination over substitution. | Use a milder base or a non-nucleophilic base if possible. Lowering the reaction temperature can also favor substitution.[7] |
| Hydrolysis of the Ester: Presence of water in the reaction mixture, especially under acidic or basic conditions. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere. | |
| Intramolecular Cyclization: The α- and γ-bromides can react intramolecularly, especially in the presence of a base, to form methyl cyclopropanecarboxylate.[8][9] | Use a large excess of the external nucleophile and add the this compound slowly to the reaction mixture to favor the intermolecular reaction. | |
| Formation of Multiple Products | Lack of Regioselectivity: Both the α- and γ-bromides can react with nucleophiles. The α-bromide is generally more reactive towards nucleophilic substitution due to the activating effect of the adjacent carbonyl group. | Control the stoichiometry of the nucleophile. A slight excess may be sufficient to selectively target the more reactive α-position. Temperature control is also crucial. |
| Mixture of Substitution and Elimination Products: This is common when using strong bases that are also good nucleophiles. | Consider using a less basic nucleophile if the reaction allows. For elimination, a non-nucleophilic, sterically hindered base is preferred. | |
| Reaction Fails to Proceed | Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. | Consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). |
| Steric Hindrance: The substrate or nucleophile may be too sterically hindered for the reaction to occur efficiently. | This is less of a concern for the γ-bromide but can be a factor at the α-position with bulky nucleophiles. Higher reaction temperatures may be required, but this can also increase the likelihood of side reactions. |
Key Degradation and Reaction Pathways
The reactivity of this compound is governed by the presence of two electrophilic centers and the ester functionality.
Nucleophilic Substitution
Both the α- and γ-bromides can undergo nucleophilic substitution. The α-position is generally more susceptible to SN2 attack due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond.
Elimination Reactions
In the presence of a strong base, elimination of HBr can occur to form unsaturated esters. The regioselectivity of this reaction will depend on the base used and the reaction conditions.
Hydrolysis (Saponification)
Under basic conditions, the ester functionality is readily hydrolyzed to a carboxylate salt. This is an important consideration when planning reactions that require basic conditions.
Intramolecular Cyclization
A key and often competing reaction is the intramolecular cyclization to form methyl cyclopropanecarboxylate. This is particularly favored in the presence of a base where the α-proton can be abstracted to form an enolate, which then displaces the γ-bromide.
Experimental Protocols
Protocol 1: Synthesis of Methyl cyclopropanecarboxylate via Intramolecular Cyclization
This protocol illustrates a potential synthetic application and a common side reaction to be aware of when using this compound with bases.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous methanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain Methyl cyclopropanecarboxylate.
Expected Outcome: This reaction favors the formation of the cyclopropane ring due to the favorability of the intramolecular 5-exo-tet cyclization.
Visualizing Reaction Pathways
Caption: Potential reaction pathways of this compound.
Analytical Methods for Monitoring Stability
To effectively troubleshoot reactions and assess the stability of this compound, appropriate analytical techniques are essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. It can be used to monitor the disappearance of the starting material and the appearance of both desired products and volatile degradation byproducts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for monitoring the reaction progress of less volatile compounds and can be used to quantify the starting material and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the starting material, intermediates, and final products, helping to identify unexpected side products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of reaction progress.[11]
By understanding the inherent reactivity and potential degradation pathways of this compound, researchers can design more robust and efficient synthetic strategies. This guide serves as a starting point for navigating the complexities of this useful chemical intermediate. For further application-specific support, please do not hesitate to contact our technical service team.
References
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A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. AMB Express. Published September 24, 2012. Accessed January 7, 2026. [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. Accessed January 7, 2026. [Link]
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Hydrolysis of Esters. University of Calgary. Accessed January 7, 2026. [Link]
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Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Published March 17, 2024. Accessed January 7, 2026. [Link]
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Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Published December 27, 2021. Accessed January 7, 2026. [Link]
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Saponification of Esters. Organic Chemistry Tutor. Accessed January 7, 2026. [Link]
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α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE. Published April 30, 2023. Accessed January 7, 2026. [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Published October 27, 2022. Accessed January 7, 2026. [Link]
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Alkyl Halides. University of Illinois Springfield. Accessed January 7, 2026. [Link]
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Saponification. Chemistry LibreTexts. Published January 22, 2023. Accessed January 7, 2026. [Link]
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Saponification-Typical procedures. OperaChem. Published April 27, 2024. Accessed January 7, 2026. [Link]
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Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Published June 1, 1997. Accessed January 7, 2026. [Link]
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Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Center for Biotechnology Information. Published December 6, 2024. Accessed January 7, 2026. [Link]
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Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Cengage. Accessed January 7, 2026. [Link]
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Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. Accessed January 7, 2026. [Link]
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Analytical Methods. Japan International Cooperation Agency. Accessed January 7, 2026. [Link]
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Alpha Bromination of Carboxylic Acids. OpenStax. Published September 20, 2023. Accessed January 7, 2026. [Link]
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ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Accessed January 7, 2026. [Link]
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γ-CROTONOLACTONE. Organic Syntheses. Accessed January 7, 2026. [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Published December 26, 2016. Accessed January 7, 2026. [Link]
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Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Published January 10, 2014. Accessed January 7, 2026. [Link]
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ETHYL γ-BROMOBUTYRATE. Organic Syntheses. Accessed January 7, 2026. [Link]
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Thermal Reactions and Byproducts from the Waste-to-Energy Process of Flame Retardant-Containing Wastes—A Review. Scilight Press. Accessed January 7, 2026. [Link]
- Method for preparing 1-methyl cyclopropane carboxylic acid.
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Solving Problems involving Alkynes and Alkyl Halides - Organic Chemistry Sample Test Unit 3. YouTube. Published November 3, 2020. Accessed January 7, 2026. [Link]
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Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPA. Accessed January 7, 2026. [Link]
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Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Published November 3, 2021. Accessed January 7, 2026. [Link]
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- Synthesis of gamma-ethyl bromo-butyrate.
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Thermal decomposition of esters. ResearchGate. Published February 2, 2021. Accessed January 7, 2026. [Link]
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Non-enzymatic methylcyclization of alkenes. National Center for Biotechnology Information. Published March 7, 2025. Accessed January 7, 2026. [Link]
- Process for the preparation of 2-acetyl-gamma-butyrolactone.
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Proposed mechanism of DBU‐catalyzed condensation/cyclization between o‐haloanilines and carbon disulfide. ResearchGate. Accessed January 7, 2026. [Link]
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Structure and base catalysed cyclization of methyl (2,6-disubstituted-4-nitrophenylsulphanyl)ethanoates. ResearchGate. Published August 8, 2025. Accessed January 7, 2026. [Link]
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How to minimize side reactions when using Methyl 2,4-dibromobutyrate
Welcome to the technical support center for Methyl 2,4-dibromobutyrate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but reactive building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you minimize common side reactions and maximize the yield and purity of your target molecules.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable C4 building block, featuring two distinct electrophilic centers: a secondary bromide at the C2 position (α to the ester) and a primary bromide at the C4 position. This bifunctionality is its greatest strength, enabling the synthesis of complex cyclic structures like cyclopropanes and azetidines. However, it is also the source of its primary challenges, leading to a landscape of potential side reactions that can complicate synthesis and purification.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory. We will explore the mechanistic basis for these side reactions and provide validated protocols to steer your reactions toward the desired outcome.
Troubleshooting Guide & FAQs
Q1: I am attempting a nucleophilic substitution, but I'm seeing significant amounts of elimination byproducts. How can I favor substitution over elimination?
Answer:
This is the most common challenge when working with alkyl halides. Elimination, specifically dehydrohalogenation, competes directly with the desired nucleophilic substitution (SN2) pathway. The outcome is highly dependent on the reaction conditions you choose.
Causality: Elimination reactions (typically E2) are favored by strong, sterically hindered bases and high temperatures. The base abstracts a proton from a carbon adjacent to the leaving group (bromide), leading to the formation of a double bond. In this compound, this can occur at either the C2-C3 or C3-C4 positions. In contrast, SN2 reactions are favored by strong, non-bulky nucleophiles, polar aprotic solvents, and lower temperatures, which facilitate the backside attack on the electrophilic carbon.[1][2]
Troubleshooting Strategies:
-
Choice of Base/Nucleophile: The nucleophile's basicity is critical. To favor substitution, use a reagent that is a strong nucleophile but a relatively weak base. For example, azide (N₃⁻), cyanide (CN⁻), or halides (I⁻) are excellent choices for SN2 reactions with minimal elimination.[2] If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), elimination becomes more probable.
-
Steric Hindrance: Use a non-bulky nucleophile. Large, bulky reagents like potassium tert-butoxide (KOtBu) are classic examples of strong bases that favor elimination because they are too sterically hindered to efficiently perform a backside SN2 attack.[2]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1] Running the reaction at room temperature or below is often sufficient to suppress the elimination pathway.
-
Solvent Selection: Use a polar aprotic solvent. Solvents like DMSO, DMF, and acetone are ideal for SN2 reactions.[2][3] They solvate the cation of the nucleophile salt but leave the anion "naked" and highly reactive, promoting the substitution pathway. Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bonding cage around the nucleophile, reducing its nucleophilicity and potentially favoring elimination if the nucleophile is also a strong base.[3]
Summary Table: Optimizing for Substitution (SN2) vs. Elimination (E2)
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., NaN₃, NaCN) | Strong, bulky base (e.g., KOtBu) | Bulky bases are poor nucleophiles due to steric hindrance, making proton abstraction more likely. |
| Temperature | Low (e.g., 0°C to Room Temp) | High | Elimination has a higher activation energy and is favored by heat.[1] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Can occur in various solvents, but protic solvents may reduce nucleophilicity. | Aprotic solvents enhance the reactivity of the nucleophile for backside attack.[2][3] |
Q2: My goal is to synthesize a cyclopropane derivative, but the reaction is inefficient and I get a mixture of products. What is the best approach for intramolecular cyclization?
Answer:
Intramolecular cyclization to form a cyclopropane ring is a powerful application of this compound. This reaction involves the formation of a carbanion, which then displaces the second bromide. Success hinges on carefully controlling the base and reaction conditions to promote this specific pathway over intermolecular reactions or elimination.
Causality: The reaction typically proceeds via deprotonation at the C2 position by a strong, non-nucleophilic base. The resulting carbanion then undergoes an intramolecular SN2 reaction, attacking the C4 carbon and displacing the primary bromide to form the cyclopropane ring. Using a nucleophilic base can lead to intermolecular substitution, while a base that is too strong or used at high temperatures can promote elimination.
Troubleshooting & Protocol:
The key is to use a strong, sterically hindered base that can efficiently deprotonate the α-carbon without acting as a competing nucleophile. Sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent like THF or DME are common choices.
Workflow for Cyclopropane Synthesis
Caption: Workflow for cyclopropane synthesis.
Detailed Protocol for Methyl Cyclopropanecarboxylate Synthesis:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, ~1.1 eq, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of starting material.
-
Workup: Once the reaction is complete, cool the flask back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired methyl cyclopropanecarboxylate. This procedure is adapted from established methods for cyclizing γ-halocarbonyl compounds.[4][5]
Q3: I am trying to synthesize an azetidine-2-carboxylic acid derivative by reacting with a primary amine, but yields are low and I see multiple spots on my TLC plate. What's going wrong?
Answer:
Synthesizing azetidines from this compound and a primary amine is a tandem reaction that requires careful control to avoid polymerization and other side reactions. The desired pathway involves two sequential SN2 reactions.
Causality & Competing Pathways:
The intended reaction involves the amine first displacing one bromide (likely the more reactive primary bromide at C4), followed by an intramolecular SN2 reaction where the newly introduced nitrogen attacks the C2 carbon to close the four-membered ring.[6]
However, several side reactions can occur:
-
Intermolecular Reaction (Polymerization): After the first substitution, a second molecule of the amine can react with the remaining bromide on another molecule, leading to oligomers or polymers instead of cyclization.
-
Di-substitution on the same molecule: A second molecule of the amine could displace the second bromide before cyclization occurs, leading to a linear diamine product.
-
Elimination: As discussed in Q1, the amine, acting as a base, can induce elimination.
Logical Flow for Minimizing Azetidine Side Reactions
Caption: Troubleshooting azetidine synthesis.
Troubleshooting Strategies:
-
High Dilution: To favor the intramolecular cyclization step over intermolecular polymerization, the reaction must be run under high dilution conditions. This reduces the probability of two different molecules encountering each other. A common technique is to use a syringe pump to slowly add a solution of the reactants to a larger volume of solvent over several hours.
-
Stoichiometry and Base: Use approximately 2.0-2.2 equivalents of your primary amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr formed during the two substitution steps. Alternatively, use 1.0 equivalent of the primary amine and 1.0-1.2 equivalents of a non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) to scavenge the acid.
-
Slow Addition: Add the this compound slowly to the solution of the amine. This maintains a low concentration of the dibromide, further discouraging intermolecular side reactions.
-
Temperature: Keep the temperature low to moderate (e.g., room temperature) to disfavor elimination.
Q4: I am concerned about the stability of the ester group. Under what conditions might it hydrolyze?
Answer:
Ester hydrolysis is a valid concern, especially during workup or if the reaction is run under strongly acidic or basic conditions for extended periods.
Causality: The methyl ester can be cleaved under both acidic and, more commonly, basic conditions (saponification) to yield the corresponding carboxylic acid.[7] Most nucleophilic substitution reactions are run under neutral or basic conditions. If a strong, aqueous base like NaOH or KOH is used as the nucleophile or base and the reaction is heated, significant hydrolysis of the ester can occur.
Preventative Measures:
-
Avoid Strong Aqueous Bases: Whenever possible, use non-aqueous conditions. If a base is required, opt for non-nucleophilic organic bases (e.g., DIPEA, triethylamine) or anhydrous inorganic bases (e.g., K₂CO₃, NaH).
-
Controlled Workup: During the aqueous workup, avoid prolonged contact with strongly acidic or basic layers. Neutralize the reaction mixture to a pH of ~7 before extraction. If your product is sensitive, use milder reagents like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases.
-
Temperature: Hydrolysis is significantly slower at lower temperatures. Avoid heating the reaction if hydrolysis is a competing pathway. Most SN2 reactions with this substrate can proceed efficiently at or below room temperature.
References
-
LibreTexts, C. (2021). 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Ilkei, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Mangelinckx, S., et al. (2018). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid. CORE. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
ResearchGate. (2001). Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]
-
ResearchGate. (2007). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. [Link]
-
Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
- Google Patents. (1981).
- Google Patents. (1976). Process for cyclizing upsilon-chlorocarboxylic acids.
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- 4. EP0043949B1 - Process for the preparation of cyclopropane carboxamides - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Cyclization of Methyl 2,4-dibromobutyrate
Welcome to the technical support center for optimizing intramolecular cyclization reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of cyclopropane derivatives from Methyl 2,4-dibromobutyrate. Low yields in this transformation are a common yet solvable issue. This document provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic framework to enhance your experimental success.
The intramolecular cyclization of this compound is a fundamental method for synthesizing Methyl cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science.[1][2] The reaction proceeds via an intramolecular SN2 mechanism, which, while straightforward in theory, is often plagued by competing side reactions. This guide will help you navigate and suppress these undesired pathways.
Understanding the Core Problem: Reaction Kinetics and Competing Pathways
Before troubleshooting, it is critical to understand the underlying chemical principles. The desired reaction is an intramolecular process where a carbanion, formed by deprotonation at the C-2 position (alpha to the ester), attacks the C-4 position, displacing the bromide to form a three-membered ring. However, this carbanion can also react with another molecule of the starting material in an intermolecular fashion, leading to oligomerization or polymerization. The key to a high yield is to ensure the rate of the intramolecular reaction is significantly higher than the rate of any intermolecular side reactions.
Primary Reaction Mechanism: Intramolecular SN2 Cyclization
The intended reaction pathway is initiated by a base abstracting the most acidic proton on the substrate, which is located at the carbon alpha to the methyl ester. The resulting enolate/carbanion then acts as an internal nucleophile.
Caption: The desired two-step reaction pathway for cyclization.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during this cyclization.
Q1: My reaction yield is extremely low or zero, and I primarily recover my starting material. What's wrong?
A1: This outcome almost always points to an issue with the fundamental reaction conditions required to initiate the first step: deprotonation.
-
Insufficient Base Strength: The proton at C-2 is acidic due to the adjacent ester, but it still requires a sufficiently strong base for complete and rapid deprotonation. Weak inorganic bases like potassium carbonate (K₂CO₃) may be ineffective or require very high temperatures, which can promote degradation.[3]
-
Expert Insight: You are trying to form a carbanion. The pKa of the α-proton of a typical ester is around 25. Therefore, the conjugate acid of your base should have a pKa significantly higher than 25.
-
Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are excellent choices. These bases are strong enough to ensure rapid deprotonation but are sterically hindered or non-nucleophilic, preventing unwanted side reactions like attacking the ester carbonyl.
-
-
Presence of Protic Impurities: Trace amounts of water, methanol, or other protic impurities in your reagents or solvent will quench the base and the carbanion intermediate as soon as it forms.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Reagents should be of the highest purity available.
-
-
Sub-optimal Temperature: The reaction may be too slow at low temperatures. While lower temperatures can suppress side reactions, there is a threshold below which the desired reaction will not proceed at a reasonable rate.
-
Solution: If using a strong base like NaH in an aprotic solvent like THF, a starting temperature of 0 °C, gradually warming to room temperature, is a common strategy. Monitor the reaction by TLC or GC-MS to track the consumption of starting material.
-
Q2: I'm not recovering starting material, but my yield of the desired product is still low. What are the likely side reactions?
A2: This is a classic case of competing pathways dominating the reaction. The primary culprits are intermolecular reactions and elimination.
Caption: Competing reaction pathways in the cyclization reaction.
-
Intermolecular Polymerization: This is the most common yield-reducing side reaction. If the concentration of the substrate is too high, the carbanion intermediate is more likely to collide with and react with another molecule of this compound than to cyclize.
-
Expert Insight: The kinetics of intramolecular reactions are concentration-independent (first-order), while intermolecular reactions are typically concentration-dependent (second-order or higher). By drastically lowering the concentration, you can selectively slow down the intermolecular pathway without affecting the rate of the desired intramolecular cyclization.[4]
-
Solution: Employ high-dilution conditions . This is the single most effective strategy to combat polymerization. It involves the slow addition of the substrate solution to a larger volume of the solvent containing the base, typically using a syringe pump. This maintains a near-zero concentration of the substrate in the reaction flask, ensuring that each molecule has the "space" to cyclize before it can find another molecule to react with.[5][6]
-
-
Elimination (E2) Reactions: Strong bases can also promote the elimination of HBr to form unsaturated byproducts, such as methyl 4-bromo-2-butenoate. This is more prevalent with sterically hindered bases or at higher temperatures.
-
Solution: While a strong base is necessary, an excessively hindered one might favor its role as a base in elimination over facilitating the SN2 pathway. Temperature control is also crucial; running the reaction at the lowest effective temperature can minimize elimination.
-
Q3: How do I set up an optimized experiment to maximize my yield?
A3: A successful experiment requires careful selection of reagents and precise control over reaction parameters. The following table and protocol provide a robust starting point for optimization.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes expected outcomes from varying key reaction parameters, based on common experimental findings in related intramolecular cyclizations.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Concentration | 0.5 M | 0.01 M (High Dilution) | Suppresses intermolecular polymerization, which is second-order, favoring the first-order intramolecular cyclization.[4] |
| Base | K₂CO₃ | Sodium Hydride (NaH) | NaH is a strong, non-nucleophilic base that ensures rapid and complete deprotonation without side reactions.[3] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | THF is a polar aprotic solvent that effectively solvates the cation of the base but does not interfere with the nucleophile, accelerating SN2 reactions. |
| Temperature | Reflux (66 °C in THF) | 0 °C to Room Temp | Lower temperatures minimize thermal decomposition and competing elimination pathways while being sufficient for the reaction to proceed. |
| Addition Method | All at once | Slow addition via Syringe Pump | Maintains high-dilution conditions throughout the reaction, preventing localized high concentrations of the substrate.[5] |
Experimental Protocols
Optimized Protocol: High-Dilution Cyclization of this compound
This protocol is designed to maximize the yield of Methyl cyclopropanecarboxylate by favoring the intramolecular pathway.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Syringe pump
-
Anhydrous workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Suspension: Carefully add the sodium hydride (1.2 eq) to the THF. Stir the suspension. If using a 60% dispersion, the mineral oil can be washed away with anhydrous hexanes prior to adding THF if desired.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Substrate Preparation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in a volume of anhydrous THF to create a dilute solution (e.g., 0.1 M). Load this solution into a gas-tight syringe and place it on a syringe pump.
-
High-Dilution Addition: Begin the slow, dropwise addition of the substrate solution to the stirred NaH suspension over a period of 4-8 hours. A slow addition rate is critical for maintaining high-dilution conditions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by cooling it back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess NaH.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain pure Methyl cyclopropanecarboxylate.
Sources
Technical Support Center: Purification of Methyl 2,4-dibromobutyrate
A Guide for Researchers and Drug Development Professionals on the Effective Removal of Monobrominated Impurities
Welcome to the technical support center for Methyl 2,4-dibromobutyrate (MDBB). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the common challenge of removing monobrominated impurities from crude MDBB. As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of MDBB is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).[1][2] This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose and resolve purification challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when dealing with impure this compound.
Q1: What are the primary monobrominated impurities in my crude this compound, and how are they formed?
A1: The most prevalent impurities are positional isomers of monobrominated methyl butyrate. These are typically Methyl 2-bromobutyrate and Methyl 4-bromobutyrate . Their formation is almost always a consequence of the synthesis route. For instance, in the free-radical halogenation of a methyl butyrate precursor, the reaction may be incomplete, or the selectivity of the brominating agent may not be perfect, leading to a mixture of mono- and di-substituted products.[3][4] Similarly, if the synthesis involves the opening of a lactone followed by bromination and esterification, incomplete bromination is a common cause of these impurities.[5]
Q2: Why is it critical to remove these monobrominated impurities?
A2: Monobrominated impurities are chemically reactive and structurally similar to the desired dibrominated product. If carried forward, they will compete in subsequent nucleophilic substitution reactions.[6] This leads to the formation of undesired side-products that can be difficult to separate from the target molecule, ultimately lowering the yield and compromising the purity of your final compound. In a pharmaceutical development context, such impurities can introduce significant regulatory and safety hurdles.
Q3: What are the key physical property differences I can exploit for purification?
A3: The most significant and exploitable differences are in boiling point and polarity . The presence of a second bromine atom in MDBB substantially increases its molecular weight and intermolecular forces (van der Waals forces), leading to a much higher boiling point and a slight change in polarity compared to its monobrominated counterparts. These differences form the basis of the primary purification techniques.
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₈Br₂O₂ | 259.92 | ~237 @ 760 mmHg[1][7] | ~1.840 @ 20°C[8] |
| Methyl 2-bromobutyrate | C₅H₉BrO₂ | 181.03 | ~168 @ 760 mmHg[9] | ~1.573 @ 25°C[10][11] |
| Methyl 4-bromobutyrate | C₅H₉BrO₂ | 181.03 | 186-187 @ 760 mmHg[12][13] | ~1.434 @ 25°C[12] |
Q4: Which analytical methods are best for assessing the purity of my product before and after purification?
A4: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful method for this specific application.[14] GC provides excellent separation of these volatile brominated esters, while MS allows for unambiguous identification based on their mass-to-charge ratio and the characteristic isotopic pattern of bromine (a near 1:1 ratio of M and M+2 peaks).[15][16] Additionally, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy can be used to determine the relative ratio of the desired product to impurities by integrating unique proton signals for each compound.
Section 2: Purification Strategy Overview
The choice of purification method depends on the scale of your experiment and the required final purity. The three primary methods are Fractional Vacuum Distillation, Flash Column Chromatography, and, in specific cases, Recrystallization.
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guide 1: Fractional Vacuum Distillation
Principle: This is the most efficient method for large-scale purification, leveraging the substantial difference in boiling points between the di- and mono-brominated species.[17][18] Performing the distillation under vacuum is crucial to lower the boiling points, preventing thermal decomposition of the ester at high temperatures.
Caption: Workflow for fractional vacuum distillation.
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a multi-limb receiver (cow adapter) to allow for the collection of different fractions without breaking the vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with anti-bumping granules or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fraction 1 (Foreshot): Carefully collect the first distillate, which will be enriched in the lower-boiling monobrominated impurities. The head temperature will plateau during this phase.
-
Fraction 2 (Intermediate): As the head temperature begins to rise, switch the receiving flask to collect an intermediate fraction, which may contain a mixture of components.
-
Fraction 3 (Main Product): A second, higher-temperature plateau will be observed. This corresponds to the boiling point of your pure this compound at the working pressure. Collect this fraction in a clean receiving flask.
-
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring. Allow the system to cool completely before slowly reintroducing air.
-
Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity.
Troubleshooting Q&A: Distillation
-
Q: My separation is poor, and the fractions are mixed (poor resolution). What's wrong? A: This is likely due to insufficient column efficiency. Solutions: 1) Use a longer fractionating column or one with a more efficient packing material. 2) Increase the reflux ratio by insulating the distillation head to slow down the rate of takeoff. 3) Ensure your vacuum is stable; fluctuations in pressure will cause the boiling points to change, ruining the separation.
-
Q: The product appears to be darkening or decomposing in the distillation flask. How can I prevent this? A: This indicates thermal decomposition. Solutions: 1) Lower the distillation temperature by using a higher vacuum (lower pressure). Check that your vacuum pump is pulling an adequate vacuum. 2) Ensure the heating mantle temperature is set appropriately and not excessively high. The goal is a gentle, controlled boil.
Section 4: Troubleshooting Guide 2: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Due to the extra bromine atom, this compound is slightly less polar than the monobrominated impurities. It will therefore travel faster down the column and elute first with a non-polar solvent system. This method is ideal for smaller scales (<10 g) or when extremely high purity is required.
Caption: Workflow for flash column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation between the product and impurities. A good target is a retention factor (Rf) of ~0.3 for the desired product. A gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column and use positive pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying positive pressure.
-
Fraction Collection: Collect small, sequential fractions.
-
Monitoring: Spot the collected fractions onto TLC plates to identify which ones contain the pure product. The less polar dibrominated product should elute before the monobrominated impurities.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Q&A: Chromatography
-
Q: My compounds are not separating on the column (co-elution). What should I do? A: The eluent is likely too polar. Solution: Rerun the column using a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). A slower, more gradual gradient can also significantly improve separation.
-
Q: I'm seeing significant "tailing" or "streaking" of my spots on the TLC plate. A: This can be caused by several factors. Solutions: 1) You may have overloaded the column or TLC plate. Try using less material. 2) The compound might be slightly acidic and interacting too strongly with the silica. Adding a very small amount (~0.1%) of a modifier like triethylamine to the eluent can sometimes resolve this, but be mindful of its effect on your product.
Section 5: Troubleshooting Guide 3: Recrystallization
Principle: While many sources list this compound as an oil, some high-purity samples are reported as solids.[19] If your crude material is a solid or can be induced to solidify, recrystallization can be an exceptionally effective purification technique.[20][21] It relies on the principle that the desired compound will be less soluble in a given solvent at low temperatures than the impurities, allowing it to crystallize out selectively.
Troubleshooting Q&A: Recrystallization
-
Q: My compound "oils out" instead of forming crystals. What does this mean? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Solutions: 1) Try using a larger volume of solvent or a different solvent system. 2) Add a seed crystal of pure material to encourage nucleation. 3) The purity of your crude material may be too low for recrystallization to be effective; consider a preliminary cleanup by distillation or chromatography.
-
Q: My recovery yield is very low. Where did my product go? A: This is a common issue with several potential causes. Solutions: 1) You may have used too much solvent, keeping a large portion of your product dissolved even at low temperatures. Try to carefully evaporate some solvent and re-cool the solution. 2) Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize crystal formation. 3) Avoid washing the collected crystals with room-temperature solvent, as this will dissolve some of your product. Always use ice-cold wash solvent.[20]
References
- Methyl 2-bromobutyr
- Methyl 4-bromobutyr
- Methyl 4-bromobutyr
- Methyl 4-bromobutyr
- methyl 2-bromobutyr
- Methyl 2-bromobutyr
- Methyl 4-bromobutyr
- Methyl2,4-dibromobutyr
- Methyl 4-bromobutyr
- Methyl 2,4-dibromobutyr
- Methyl 2,4-dibromobutyr
- METHYL 2,4-DIBROMOBUTYR
- Methyl 2-bromobutyr
- Methyl 2,4-dibromobutyr
- Understanding Alkanes and Haloalkanes: Fractional Distillation and Cracking Explained. Save My Exams.
- Chlorination of Alkanes.
- Recrystalliz
- Analytical methods for detecting impurities in 1,2-dibromoheptane. BenchChem.
- Fractional distill
- Alcohol synthesis based on the SN2 reactions of alkyl halides with the squar
- ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Agency for Toxic Substances and Disease Registry.
- RECRYSTALLIZ
- Selective detection of unknown organic bromine compounds....
- Methyl 2,4-dibromobutyr
- Preparation of Alkyl Halides: Methods & Key Reactions Explained. Vedantu.
- Ethyl 2,4-dibromobutyr
Sources
- 1. b2brazil.com [b2brazil.com]
- 2. This compound | 70288-65-2 [chemicalbook.com]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. Preparation of Alkyl Halides: Methods & Key Reactions Explained [vedantu.com]
- 5. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 6. Alcohol synthesis based on the S N 2 reactions of alkyl halides with the squarate dianion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01507F [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. This compound | 29547-04-4 [chemicalbook.com]
- 9. methyl 2-bromobutyrate [stenutz.eu]
- 10. 2-Bromobutyric acid methyl ester | 3196-15-4 [chemicalbook.com]
- 11. Methyl 2-bromobutyrate 97 3196-15-4 [sigmaaldrich.com]
- 12. Methyl 4-bromobutyrate | 4897-84-1 [chemicalbook.com]
- 13. parchem.com [parchem.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. knowunity.co.uk [knowunity.co.uk]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. This compound CAS#: 70288-65-2 [m.chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Alkylations with Methyl 2,4-dibromobutyrate
Welcome to the technical support guide for optimizing reaction temperatures in alkylations utilizing Methyl 2,4-dibromobutyrate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your specific reaction with confidence.
This compound is a valuable building block due to its two electrophilic centers, which can lead to diverse molecular architectures. However, this dual reactivity presents a significant challenge: controlling the reaction outcome. Temperature is arguably the most critical and accessible parameter for steering the reaction towards the desired product, be it selective mono-alkylation, di-alkylation, or intramolecular cyclopropanation.
Core Principles: Understanding the "Why"
Before troubleshooting, it's essential to grasp the fundamental principles governing the reactivity of this compound.
Q1: Why is temperature such a critical parameter for this specific reagent?
Temperature is the primary lever to control the competition between different reaction pathways. Its influence stems from three key factors:
-
Kinetic vs. Thermodynamic Control: Alkylation can occur at two positions: the C2 (alpha) carbon and the C4 (gamma) carbon. The C4-Br bond is a primary alkyl halide, generally less sterically hindered and a prime target for a standard SN2 reaction.[1][2] The C2-Br bond is a secondary halide and is electronically activated by the adjacent ester group. Lower temperatures often favor the kinetically controlled product—the one that forms fastest, which may arise from the pathway with the lowest activation energy. Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, potentially leading to the more stable, thermodynamically controlled product.[3]
-
Regioselectivity: The choice of which bromine atom is substituted (regioselectivity) is highly temperature-dependent. For instance, a reaction might preferentially yield the C4-alkylated product at 0 °C, but produce a mixture of C2 and C4 substituted products at 50 °C. Judicious selection of temperature is the key to achieving regiodivergent synthesis from the same starting materials.[3]
-
Minimization of Side Reactions: Like many alkylations, these reactions can be plagued by side reactions such as elimination (to form unsaturated species), polymerization, and decomposition.[4][5] These undesired pathways typically have higher activation energies and become more prominent at elevated temperatures. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate is a classic strategy to improve yield and purity.[6]
Q2: What are the primary reaction pathways I should be aware of when using this compound?
Understanding the potential products is the first step in designing an experiment to isolate just one. The structure of this compound allows for four main outcomes, often dictated by the nucleophile, stoichiometry, and, critically, the reaction temperature.
Caption: Major reaction pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during alkylation experiments with this compound.
Q3: My reaction yield is consistently low. How can temperature optimization help?
Low yield is often a result of incomplete conversion or the prevalence of side reactions.
-
Problem Diagnosis: Are you observing unreacted starting material or the formation of multiple, undesired products?
-
Solution Strategy 1 (If side products are observed): Your reaction temperature is likely too high, promoting decomposition or polymerization.[4] It is recommended to lower the temperature significantly. A common starting point is 0 °C.[6][7] If the reaction is too slow, allow it to warm gradually to room temperature over several hours. This "gentle" approach often finds the sweet spot where the desired reaction proceeds cleanly while side reactions remain suppressed.
-
Solution Strategy 2 (If starting material remains): If the reaction is clean but conversion is low, the temperature may be too low to overcome the activation energy. In this case, a stepwise increase in temperature is warranted. Run small-scale parallel reactions at different temperatures (e.g., Room Temperature, 40 °C, 60 °C) and monitor by TLC or LC-MS to identify the onset of product formation versus side product formation.
Q4: I'm getting a mixture of C2 and C4-alkylated products. How do I improve regioselectivity?
This is a classic challenge of kinetic versus thermodynamic control.
-
To Favor C4-Alkylation (less substituted position): This is typically the kinetically favored product due to lower steric hindrance for the incoming nucleophile in an SN2 attack.[1]
-
Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This minimizes the energy available for the reaction to proceed via the potentially higher-energy transition state leading to C2-alkylation.
-
Solvent & Base: Use a polar aprotic solvent like acetonitrile or DMF.[6][7] A moderately strong, non-nucleophilic base (if required for the nucleophile) like DBU or Cs₂CO₃ is often effective.[6][8]
-
-
To Favor C2-Alkylation: Direct alkylation at C2 is less common than the C4 position. It typically requires forming the enolate of the ester, which then acts as the nucleophile in a subsequent step. This is a more complex, multi-step process where temperature control at each stage is vital.
Q5: My reaction is leading to a cyclopropane derivative. How can I promote or prevent this?
The formation of a cyclopropane ring is a very common and synthetically useful pathway for this substrate.[9][10][11] It occurs via an initial alkylation followed by an intramolecular SN2 reaction.
-
To Promote Cyclopropanation: This is often a two-step, one-pot process.
-
Enolate Formation: Use a strong, non-nucleophilic base (e.g., NaH, LiHMDS) at a low temperature (-78 °C to 0 °C) to deprotonate the C2 position, forming the ester enolate.
-
Intramolecular Alkylation: Slowly warm the reaction mixture. This provides the energy for the enolate to displace the bromine at the C4 position, closing the three-membered ring. The final temperature may range from room temperature to gentle heating (40-60 °C), depending on the substrate.
-
-
To Prevent Cyclopropanation:
-
Avoid Strong Bases: Do not use bases capable of deprotonating the C2 position. If a base is needed to deprotonate your nucleophile, choose a weaker one like K₂CO₃.[12]
-
Maintain Low Temperatures: Keep the reaction temperature low throughout the process and the workup. Warming the reaction mixture, even after the initial alkylation is complete, can trigger the intramolecular cyclization.
-
Q6: I am observing decomposition of my starting material or product. What is the likely cause and solution?
Decomposition is almost always a sign that the reaction temperature is too high. This compound and its products, particularly the cyclopropane derivatives, can be thermally sensitive.
-
Mechanism of Decomposition: At high temperatures, β-elimination of HBr is a likely side reaction. The presence of a strong base will exacerbate this, favoring an E2 mechanism.
-
Solution: The solution is straightforward: reduce the reaction temperature. If the reaction requires heat to proceed, it is better to run it for a longer time at a lower temperature than for a shorter time at a higher one. Consider screening alternative, milder bases or more polar solvents that might accelerate the SN2 reaction at lower temperatures.[13]
Experimental Protocols
Protocol 1: General Procedure for Temperature Scouting
This protocol is designed to efficiently identify a suitable temperature range for your specific nucleophile and solvent system.
-
Setup: In parallel, prepare 4 small-scale reaction vials (e.g., 1 mL volume), each equipped with a magnetic stir bar.
-
Reagents: To each vial, add your solvent, nucleophile, and base (if applicable).
-
Cooling: Place the vials in cooling baths set to different temperatures: -20 °C (e.g., dry ice/acetonitrile), 0 °C (ice/water), and room temperature (~20-25 °C). Leave one vial at ambient temperature.
-
Initiation: Once the solutions have reached thermal equilibrium, add this compound (1.0 eq) to each vial simultaneously.
-
Monitoring: Stir the reactions at their respective temperatures. After 1 hour, take a small aliquot from each vial, quench it, and analyze by TLC or LC-MS to assess conversion and product distribution.
-
Analysis: Compare the results. The vial showing the highest conversion to the desired product with the fewest side products indicates the optimal temperature range.
Protocol 2: Optimized Conditions for Preferential C4-Alkylation with an Amine Nucleophile
This protocol is a starting point for selectively alkylating the C4 position.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as DBU (1.5 eq) in anhydrous acetonitrile (MeCN).[6]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of this compound (1.0 eq) in MeCN to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish after several hours, allow it to warm slowly to room temperature.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: A decision workflow for troubleshooting low-yield reactions.
Data Summary Table
The optimal temperature is highly dependent on the nucleophile. This table provides general starting points for optimization.
| Desired Outcome | Nucleophile Class | Typical Base | Typical Solvent | Recommended Starting Temperature | Key Considerations |
| C4-Monoalkylation | Amines, Thiols | DBU, K₂CO₃, Cs₂CO₃ | MeCN, Acetone | 0 °C to Room Temp[6] | Favored at lower temperatures to maximize selectivity. |
| C4-Monoalkylation | Soft Enolates (e.g., malonates) | NaH, NaOEt | DMF, THF | 0 °C to Room Temp[7] | Keep temperature low to prevent dialkylation or cyclization. |
| Cyclopropanation | Carbon Nucleophiles (via enolate) | NaH, LiHMDS, LDA | THF, DMF | -78 °C then warm to RT or heat | Strict temperature control during enolate formation is crucial. |
| Dialkylation | Most Nucleophiles | Strong Base | DMF, DMSO | Room Temp to 60 °C | Requires >2 equivalents of the nucleophile and often higher temperatures. |
References
-
Schade, M. A., & Gilmour, R. (2017). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. ResearchGate. [Link]
-
Schade, M. A., & Gilmour, R. (2017). Optimization of the reaction conditions for the alkylation step using bromide 5. ResearchGate. [Link]
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Wang, Z., et al. (2021). Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. ChemRxiv. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Boyd, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21). [Link]
-
PennState College of Earth and Mineral Sciences. (n.d.). Unit 13. Alkylation. e-Education Institute. [Link]
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Ghorbani-Vaghei, R., & Zolfigol, M. A. (2012). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. ResearchGate. [Link]
-
Boyd, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie. [Link]
-
O'Brien, P., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. [Link]
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University of Calgary. (n.d.). Ch21: Alkylation. University of Calgary Chemistry. [Link]
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Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
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Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
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Kumar, A., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. Mettler Toledo. [Link]
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Kumar, A., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. [Link]
-
Nakamura, E., & Mori, S. (2001). Mechanism of S N 2 Alkylation Reactions of Lithium Organocuprate Clusters with Alkyl Halides and Epoxides. ResearchGate. [Link]
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Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
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Wang, Z., et al. (2020). Alkylation Kinetics of Isobutane by C4 Olefins Using Sulfuric Acid as Catalyst. ResearchGate. [Link]
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Navigating the Critical Choice of Base in Reactions with Methyl 2,4-dibromobutyrate: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2,4-dibromobutyrate. The choice of base is a critical parameter that dictates the outcome of reactions involving this substrate, often leading to a competition between intramolecular cyclization and elimination pathways. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you achieve your desired synthetic outcomes with precision and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound when treated with a base?
When this compound is subjected to basic conditions, two principal competing pathways are observed:
-
Intramolecular SN2 Cyclization: This pathway leads to the formation of methyl 2-bromocyclopropanecarboxylate. The base abstracts the acidic proton at the α-position (C2), generating an enolate intermediate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine at the γ-position (C4) to form a cyclopropane ring.
-
Elimination (E2): This pathway results in the formation of unsaturated esters, primarily methyl 2-bromo-3-butenoate and methyl 4-bromo-2-butenoate. This occurs when the base abstracts a proton from either the β-position (C3) or the α-position (C2), leading to the expulsion of a bromide ion and the formation of a double bond.
The choice of base, its steric bulk, and the reaction conditions are pivotal in determining the predominant pathway.
Q2: How does the choice of a non-nucleophilic, sterically hindered base like DBU influence the reaction outcome?
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, sterically hindered organic base.[1][2] Its primary role is to act as a proton abstractor without participating in nucleophilic substitution itself. When reacting with this compound, DBU selectively promotes the intramolecular cyclization to yield methyl 2-bromocyclopropanecarboxylate.
-
Causality: The bulky nature of DBU disfavors the E2 elimination pathway that would require it to approach the more sterically accessible protons on the alkyl chain. Instead, it preferentially abstracts the more acidic α-proton, facilitating the formation of the enolate which then readily cyclizes. DBU is an effective catalyst for various cyclization reactions.[1][3]
Q3: What is the expected outcome when using a strong, nucleophilic base like sodium methoxide (NaOMe)?
Sodium methoxide is a strong, but relatively small, nucleophilic base. Its reaction with this compound can lead to a mixture of products, with a significant potential for elimination and other side reactions.
-
Causality: While NaOMe can abstract the α-proton to initiate cyclization, its small size allows it to also readily access the β-protons, promoting E2 elimination to form unsaturated byproducts. Furthermore, as a potent nucleophile, methoxide can potentially attack the ester carbonyl, leading to transesterification, or even substitute the bromine atoms, though the latter is generally less favorable under these conditions.
Q4: Can a weaker inorganic base like potassium carbonate (K₂CO₃) be used for this transformation?
Yes, potassium carbonate can be employed, often favoring the cyclization product, particularly when compared to strong alkoxide bases.
-
Causality: Potassium carbonate is a moderately strong base, capable of deprotonating the α-position to form the enolate required for cyclization. Its heterogeneous nature in many organic solvents can sometimes lead to slower, more controlled reactions, which can favor the intramolecular pathway over intermolecular side reactions. However, reaction rates may be slower, and higher temperatures might be necessary to achieve good conversion.
Troubleshooting Common Issues
Issue 1: My reaction yields a complex mixture of products with low yield of the desired cyclopropane.
-
Likely Cause: The base being used is likely not selective enough, leading to a competitive elimination reaction. This is a common issue with strong, non-hindered bases like sodium ethoxide or sodium methoxide.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic, Hindered Base: The most effective solution is to switch to a base like DBU. Its steric bulk will significantly suppress the competing E2 elimination pathway.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the intramolecular cyclization over elimination, as elimination reactions often have a higher activation energy.
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome. Aprotic solvents like THF, acetonitrile, or toluene are generally preferred for these types of reactions.
-
Issue 2: The reaction is very slow or does not go to completion when using potassium carbonate.
-
Likely Cause: Insufficient basicity or poor solubility of the base in the reaction medium.
-
Troubleshooting Steps:
-
Increase Temperature: Heating the reaction mixture can significantly increase the rate of reaction.
-
Use a Phase-Transfer Catalyst: Adding a catalytic amount of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the effective concentration of the carbonate in the organic phase and accelerate the reaction.
-
Consider a Stronger, Non-Nucleophilic Base: If increasing temperature is not viable, switching to a stronger, soluble base like DBU is recommended.
-
Issue 3: I am observing the formation of elimination products even with a hindered base.
-
Likely Cause: The reaction temperature might be too high, or the concentration of the substrate is too high, potentially leading to intermolecular reactions.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Try running the reaction at a lower temperature for a longer period.
-
High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular elimination or polymerization. This is a common strategy for promoting ring-forming reactions.[4]
-
Data Summary: Base Selection and Expected Outcomes
| Base | Base Type | Primary Product | Potential Side Products | Key Considerations |
| DBU | Non-nucleophilic, Sterically Hindered | Methyl 2-bromocyclopropanecarboxylate | Minimal | High selectivity for cyclization.[1] |
| Sodium Methoxide | Strong, Nucleophilic | Mixture | Methyl 2-bromo-3-butenoate, Methyl 4-bromo-2-butenoate, Transesterification products | Prone to elimination and other side reactions. |
| Potassium Carbonate | Moderate, Inorganic | Methyl 2-bromocyclopropanecarboxylate | Elimination products (at higher temperatures) | Slower reaction rates, may require heating or a phase-transfer catalyst. |
Experimental Protocols
Protocol 1: DBU-Mediated Synthesis of Methyl 2-bromocyclopropanecarboxylate
This protocol is optimized for high selectivity towards the cyclized product.
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.1 M), add DBU (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 2-bromocyclopropanecarboxylate.
Visualizing the Reaction Pathways
The choice of base critically influences the reaction pathway. The following diagrams illustrate the competing mechanisms.
Caption: Competing cyclization and elimination pathways.
Caption: Decision workflow for base selection.
References
-
Boddu, S. K., et al. (2021). A review on DBU-mediated organic transformations. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 765-787. [Link]
-
Tejarat, F. (2023). Unlocking Chemical Reactions: Exploring the Power of DBU. Tejarat Douran. [Link]
-
Okuyama, T., et al. (2004). Umpolung cyclization reaction of N-cinnamoylthioureas in the presence of DBU. Organic & Biomolecular Chemistry, 2(17), 2533-2538. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of DBU-catalyzed condensation/cyclization between o-haloanilines and carbon disulfide. [Link]
-
Krasavin, M., et al. (2024). DBU-Promoted Cyclizations of Cyclopentyl-Substituted Oxazapolyenes to Cyclopentapyridones and Hydroxypyrroles: Experimental and DFT Study. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2015, June 12). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Nguyen, T. H., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 15(7), 1014-1024. [Link]
-
Nguyen, T. H., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]
-
Khodja, A. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]
- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
-
ResearchGate. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]
-
ResearchGate. (2018, March 16). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. [Link]
-
Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Sodium hydride inspired the clarification of the ether-carbonate solvent disparity in sodium metal anodes. [Link]
-
Pace, V. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Accessing polysubstituted 2-cyclopentenones via base mediated annulation of β-keto esters and phenacyl bromides. [Link]
-
G. R. Cook, et al. (2007). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
Sciencemadness Discussion Board. (2009, August 28). Substitute sodium hydride for potassium hydride?. [Link]
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 7(11), 2994-3000. [Link]
-
University of California, Los Angeles. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. [Link]
- Google Patents. (n.d.). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
-
ResearchGate. (n.d.). Table 2 . BF 3 . OEt 2 catalyzed cyclization of d-hydroxy-b-keto esters... [Link]
-
Pace, V. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ResearchGate. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Diastereoselectivity in Reactions of Methyl 2,4-dibromobutyrate
Welcome to the technical support center for controlling diastereoselectivity in reactions involving Methyl 2,4-dibromobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges in achieving high stereocontrol.
Introduction
This compound is a versatile bifunctional electrophile used in the synthesis of various cyclic and acyclic molecules, including valuable scaffolds for drug discovery such as cyclopropanes, azetidines, and proline analogs.[1] The presence of a chiral center at the C2 position and two reactive C-Br bonds presents a significant challenge in controlling the relative stereochemistry of the products. This guide provides a structured approach to troubleshoot and optimize your reactions for desired diastereomeric outcomes.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Scenario 1: Intramolecular Cyclization (e.g., Azetidine or Proline Synthesis)
Question 1: "I'm attempting an intramolecular cyclization with an amine nucleophile to form a substituted azetidine, but I'm getting a low diastereomeric ratio (dr). How can I improve the selectivity for the cis (or trans) isomer?"
Answer:
Controlling the stereochemical outcome in the cyclization of this compound with a primary amine is a classic challenge of substrate-controlled diastereoselection. The final stereochemistry is determined during the intramolecular SN2 reaction. Several factors can be tuned to influence the transition state energetics.
Core Principles: The reaction proceeds via a sequential substitution. First, the amine attacks one of the electrophilic carbons (likely the more reactive C4 position, followed by intramolecular cyclization via attack on the C2 position). The diastereoselectivity is set in the ring-closing step. The conformation of the intermediate leading to the transition state is key.
Troubleshooting Steps:
-
Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in stabilizing or destabilizing the transition state.
-
Insight: Non-polar, non-coordinating solvents (e.g., toluene, hexanes) often favor more compact, organized transition states, which can enhance diastereoselectivity. Polar aprotic solvents (e.g., DMF, DMSO) are excellent for SN2 reactions but may solvate the intermediate in a way that reduces the energetic difference between the diastereomeric transition states.
-
Actionable Advice: Screen a range of solvents. Start with a non-polar solvent like toluene and compare the results with a polar aprotic solvent like acetonitrile. Ethereal solvents like THF can offer a good balance.
-
-
Reaction Temperature: Lowering the temperature is a fundamental strategy to enhance selectivity.
-
Insight: The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is often small. According to the Eyring equation, lower temperatures amplify the effect of this small energy difference on the reaction rates, favoring the lower energy pathway.
-
Actionable Advice: Run the reaction at 0 °C, -20 °C, or even -78 °C. While the reaction rate will decrease, the diastereoselectivity should improve.
-
-
Nature of the Base: If an external base is used to deprotonate the amine nucleophile or to scavenge HBr, its steric bulk can be critical.
-
Insight: A bulky, non-nucleophilic base (e.g., 2,6-lutidine, proton-sponge) can influence the conformation of the substrate-amine adduct through steric interactions, favoring one cyclization pathway over another.
-
Actionable Advice: Switch from a simple base like triethylamine to a bulkier base like diisopropylethylamine (DIPEA) or 2,6-di-tert-butylpyridine.
-
Table 1: Effect of Reaction Parameters on Azetidine Formation Diastereoselectivity (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Base | cis:trans Ratio (Illustrative) |
| 1 | DMF | 25 | Et₃N | 1.5 : 1 |
| 2 | THF | 25 | Et₃N | 2.5 : 1 |
| 3 | Toluene | 25 | Et₃N | 4 : 1 |
| 4 | Toluene | 0 | Et₃N | 7 : 1 |
| 5 | Toluene | 0 | DIPEA | >10 : 1 |
Scenario 2: Intermolecular Reaction (e.g., Cyclopropanation with Malonates)
Question 2: "I am trying to synthesize a methyl cyclopropane-1,1-dicarboxylate derivative by reacting this compound with diethyl malonate and a base, but the reaction is messy and gives poor diastereoselectivity. What can I do?"
Answer:
This is a classic tandem alkylation-cyclization reaction. The key to achieving high diastereoselectivity is to control the conformation of the intermediate formed after the first alkylation, just before the intramolecular ring-closing SN2 reaction.
Core Principles: The reaction involves the deprotonation of diethyl malonate to form a soft nucleophile. This enolate first displaces one of the bromides (likely the primary one at C4). The resulting intermediate then undergoes an intramolecular SN2 reaction where the enolate attacks the C2 carbon, displacing the second bromide to form the cyclopropane ring. The stereochemistry is set during this ring closure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity in cyclopropanation.
Troubleshooting Steps:
-
Choice of Base and Counter-ion: The nature of the enolate is paramount.
-
Insight: Strong, sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) can lead to cleaner deprotonation. The choice of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) can dramatically affect the aggregation state and reactivity of the enolate, and its ability to form a chelated transition state. Potassium bases (e.g., K₂CO₃, t-BuOK) often lead to "naked," more reactive enolates.
-
Actionable Advice: Compare a soft base like K₂CO₃ in DMF with a hard base like LDA in THF. The lithium enolate is more likely to participate in a structured, chelation-controlled transition state.
-
-
Chelation Control: The ester group on this compound can act as a coordinating group for a metal ion.
-
Insight: In the presence of a suitable metal cation (like Li⁺ from LDA), the intermediate can form a rigid, chelated structure involving the carbonyl oxygen and the enolate. This conformation restricts the possible trajectories for the intramolecular attack, leading to higher diastereoselectivity.[2]
-
Actionable Advice: Use lithium-based bases (LDA, LHMDS) in ethereal solvents (THF, Et₂O) at low temperatures (-78 °C) to promote a chelation-controlled transition state.
-
-
Temperature Control: As with intramolecular cyclizations, lower temperatures are beneficial.
-
Actionable Advice: Perform the reaction at -78 °C and allow it to slowly warm to room temperature. This ensures that the initial, selectivity-determining steps occur under maximal kinetic control.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which bromine is more reactive in this compound, the one at C2 or C4?
A1: The primary bromide at the C4 position is significantly more reactive towards SN2 substitution than the secondary bromide at the C2 (α) position. This is due to reduced steric hindrance at the primary carbon.[3] Furthermore, the C2 position is electronically deactivated by the adjacent electron-withdrawing methyl ester group. This difference in reactivity is crucial for designing sequential substitution reactions.
Q2: I am performing a sequential substitution with two different nucleophiles. How can I ensure the first nucleophile reacts selectively at C4?
A2: To achieve high regioselectivity, you should leverage the inherent reactivity difference. Use mild reaction conditions (low temperature, stoichiometric amount of the first nucleophile) to favor substitution at the more reactive C4 position. After the first substitution is complete (monitored by TLC or LC-MS), you can introduce the second nucleophile, possibly with more forcing conditions (higher temperature) if necessary, to react at the less reactive C2 position.
Q3: Can Lewis acids be used to control diastereoselectivity in reactions with this substrate?
A3: Yes, Lewis acids can be a powerful tool, particularly in reactions involving nucleophilic attack where chelation is possible. A Lewis acid can coordinate to the carbonyl oxygen of the methyl ester. This coordination can achieve two things:
-
Activation: It makes the carbonyl carbon more electrophilic, but more importantly, it can lock the conformation of the molecule.
-
Stereodirection: By creating a rigid, chelated intermediate, the Lewis acid can block one face of the molecule, directing the incoming nucleophile to attack from the less hindered face.[4] Common Lewis acids to screen include TiCl₄, SnCl₄, and MgBr₂.
Q4: My reaction with an amine nucleophile is giving me a mixture of the desired product and a rearranged product. What is happening?
A4: This could be due to an initial attack at the C2 position, followed by an intramolecular rearrangement, or competing elimination reactions. Ensure your reaction conditions are clean and anhydrous. Side reactions are often promoted by excess base or high temperatures. Re-evaluate your choice of base and solvent, and consider running the reaction at a lower temperature as discussed in Scenario 1.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Synthesis of a trans-1-benzyl-azetidine-2-carboxylate Derivative
This protocol is designed to maximize the trans diastereoselectivity through kinetic control at low temperatures.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous toluene (0.1 M relative to the substrate).
-
Cooling: Cool the flask to -20 °C using a cryocooler or an appropriate cooling bath.
-
Reagent Addition: Add benzylamine (1.1 equivalents) to the stirred solvent.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes.
-
Base Addition: After the addition is complete, add diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Reaction Mechanism Overview:
Caption: Simplified reaction pathway for diastereoselective azetidine synthesis.
References
-
Diastereoselectivity control in formal nucleophilic substitution of bromocyclopropanes with oxygen. Journal of Organic Chemistry, 2011. [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed, [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 2019. [Link]
-
Secondary Amine-Mediated Cyclization of Methyl Propiolate with Imines. ResearchGate, 2014. [Link]
-
Cyclopropanation using diethyl malonate. ResearchGate, [Link]
-
Stereoselective synthesis of 2,4-methanoproline homologues. Tetrahedron Letters, 2006. [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 2021. [Link]
-
Stereochemical control in the reduction of 2-Chromanols. Tetrahedron Letters, 2009. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024. [Link]
-
Malonates in Cyclocondensation Reactions. Molecules, 2000. [Link]
-
Dynamics of nucleophilic substitution on ambident nucleophiles CN− and iodomethane: insights into the competition mechanism with neutral isomeric products. Physical Chemistry Chemical Physics, 2023. [Link]
-
Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate, 2015. [Link]
-
Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv, 2024. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 2004. [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry, 2012. [Link]
-
Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor... Chemistry – A European Journal, 2022. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 2023. [Link]
-
Synthesis of Fluoromethyl-Substituted Cyclopropanes by Electrophilic Cyclization of Homoallylic Boronate Intermediates. European Journal of Organic Chemistry, 2023. [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts, 2020. [Link]
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Navigating the Synthesis of Methyl 2,4-dibromobutyrate: A Technical Support Guide for Scale-Up Challenges
For researchers and process chemists in the pharmaceutical and fine chemical industries, the synthesis of halogenated intermediates like Methyl 2,4-dibromobutyrate is a critical step in the development of numerous active pharmaceutical ingredients. While the bench-scale synthesis may appear straightforward, scaling up this process presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up synthesis of this compound, grounded in established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are generally considered for the synthesis of this compound on a larger scale. The first involves the free-radical bromination of methyl butyrate, which is often challenging to control in terms of selectivity. A more common and controllable approach involves the ring-opening of γ-butyrolactone with hydrogen bromide, followed by esterification with methanol. A variation of this involves the direct reaction of γ-butyrolactone with bromine and methanol.
Q2: Why is temperature control so critical during the bromination process on a large scale?
A2: Bromination reactions are frequently exothermic.[1][2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to a runaway reaction, a significant safety hazard.[3] Furthermore, elevated temperatures can decrease the selectivity of the reaction, leading to the formation of poly-brominated by-products and other impurities.[4]
Q3: What are the primary by-products to expect, and how do they impact the final product?
A3: The most common by-product is the di-brominated isomer, Methyl 2,3-dibromobutyrate, arising from a lack of regioselectivity. Over-bromination can also lead to tri-brominated species. The presence of these impurities can complicate downstream processing and may be difficult to remove, potentially impacting the specifications of the final active pharmaceutical ingredient.
Q4: Is the use of elemental bromine avoidable on an industrial scale due to safety concerns?
A4: Yes, and it is highly recommended. The use of elemental bromine poses significant handling and safety risks.[3] Safer alternatives include the in situ generation of bromine from reagents like an HBr-oxidant combination (e.g., HBr/H₂O₂) or the use of N-bromosuccinimide (NBS).[5][6] Continuous flow reactors are also an excellent strategy for minimizing the inventory of hazardous reagents at any given time.[3][7]
Q5: What are the recommended analytical techniques for monitoring reaction progress and purity?
A5: For reaction monitoring, Gas Chromatography (GC) is typically the method of choice, allowing for the quantification of starting material, product, and major by-products. For final product analysis and purity assessment, GC coupled with Mass Spectrometry (GC-MS) is ideal for identifying unknown impurities. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting and Optimization Strategy |
| Incomplete Reaction | Verify Stoichiometry: Ensure the molar equivalents of the brominating agent are sufficient. On scale-up, minor weighing errors can become significant. Extend Reaction Time: Monitor the reaction by GC until the starting material is consumed to an acceptable level. Increase Temperature (with caution): If the reaction is sluggish at lower temperatures, a modest increase may be necessary. However, this must be balanced against the risk of by-product formation.[1] |
| Product Decomposition | Maintain Strict Temperature Control: Avoid excessive temperatures that could lead to the degradation of the product. Quench the Reaction Promptly: Once the reaction is complete, quench it to neutralize any remaining reactive species. A solution of sodium bisulfite or sodium thiosulfate is commonly used to quench excess bromine. |
| Losses During Workup | Optimize Extraction: Ensure the correct pH for aqueous washes to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent for better efficiency. Minimize Emulsion Formation: If emulsions are an issue, consider adding brine during the workup or using a different solvent system. |
Problem 2: Poor Selectivity - High Levels of Di-brominated Impurities
| Potential Cause | Troubleshooting and Optimization Strategy |
| Excessive Reaction Temperature | Implement Robust Cooling: Utilize a reactor with efficient cooling capacity. For highly exothermic steps, consider an external cooling loop. Controlled Reagent Addition: Add the brominating agent slowly and sub-surface to prevent localized "hot spots" where the temperature can spike.[1] |
| Incorrect Brominating Agent | Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is often more selective than elemental bromine for free-radical brominations.[6] |
| Reaction Kinetics | Optimize Residence Time in Flow Chemistry: If using a continuous flow setup, adjusting the flow rate can fine-tune the reaction time and minimize over-bromination.[4] |
Problem 3: Runaway Reaction or Poor Heat Management
| Potential Cause | Troubleshooting and Optimization Strategy |
| Rapid Addition of Reagents | Controlled Dosing: Use a dosing pump for the controlled addition of the brominating agent. This allows for the reaction's exotherm to be managed by the reactor's cooling system.[8] |
| Inadequate Cooling Capacity | Reactor Selection: Ensure the chosen reactor is appropriately sized and has sufficient cooling capacity for the scale of the reaction. Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated. |
| Accumulation of Unreacted Reagents | Monitor Reaction Progress: Real-time monitoring (e.g., with in-situ IR) can help detect the accumulation of unreacted starting materials, which can lead to a sudden and dangerous exotherm. |
Visualizing the Workflow: From Synthesis to Purification
A clear understanding of the process flow is essential for successful scale-up. The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic Pathway
When encountering issues, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical pathway for diagnosing and resolving common problems.
Caption: A decision-making pathway for troubleshooting common issues in the synthesis.
References
- BenchChem. (n.d.). Managing reaction temperature for selective benzylic bromination.
- Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382.
- BenchChem. (n.d.). Temperature control strategies for regioselective bromination.
- BenchChem. (n.d.). Troubleshooting guide for the radical bromination of methyl 4-chloro-2-methylbenzoate.
- Lévesque, F., & Seeberger, P. H. (2012). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 77(23), 11059–11066.
- MANAC Inc. (n.d.). Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38.
- Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019).
- ResearchGate. (2019).
- Harnisch, J., & Turek, T. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A.
- ACS Webinars. (2021).
- Chen, J., et al. (2019). Development of large-scale oxidative Bromination with HBr-DMSO by using a continuous-flow microwave system for the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine. Molecules, 24(18), 3326.
- Iskra, J., & Stavber, S. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 65(26), 5084-5090.
- ResearchGate. (2016).
- Reddit. (2022).
- The Royal Society of Chemistry. (2022).
- Scientific Update. (2022).
- Doc Brown's Chemistry. (n.d.). Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Quenching Procedures for Reactions Containing Methyl 2,4-Dibromobutyrate
Welcome to the technical support center for chemists and researchers working with Methyl 2,4-dibromobutyrate. This guide is designed to provide in-depth, experience-based insights into the critical step of quenching reactions that utilize this versatile but reactive building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your synthetic outcomes.
Section 1: Foundational Concepts: Understanding the Reactivity of this compound
This compound is a bifunctional electrophile containing two reactive centers susceptible to nucleophilic attack: the C2 (alpha) and C4 (gamma) positions. The bromine at the C2 position is particularly activated by the adjacent electron-withdrawing methyl ester group, making it highly susceptible to SN2 reactions.[1][2] This dual reactivity is key to its utility in forming cyclopropanes, lactones, and other complex scaffolds, but it also presents unique challenges during the reaction quench and workup.
FAQ 1: What are the primary side reactions to consider when using this compound, and how do they influence my quenching strategy?
Answer: Awareness of potential side reactions is critical for designing an effective quenching protocol. The main competing pathways are:
-
Double Alkylation: A strong nucleophile can react at both the C2 and C4 positions, leading to oligomerization or unwanted dialkylated products. This is especially problematic if the reaction is not stopped effectively, allowing residual nucleophile to react with the mono-alkylated product.
-
Elimination (E2): In the presence of a strong, sterically hindered base, elimination of HBr can occur to form methyl 2-bromo-3-butenoate or other unsaturated species. Your quenching agent should be mild enough to avoid promoting this pathway.
-
Ester Hydrolysis: The methyl ester is sensitive to both strongly acidic and basic conditions, especially at elevated temperatures. Quenching with strong acids or bases can lead to the formation of the corresponding carboxylic acid, complicating purification.[3]
-
Reaction with Quenching Agent: Unreacted this compound is still an active electrophile. Using a nucleophilic quenching agent (e.g., a primary amine or a thiol without careful consideration) can lead to the formation of new, unexpected byproducts.
Your quenching strategy must therefore neutralize the reactive species (e.g., strong base or nucleophile) and deactivate the remaining electrophile without inducing these side reactions.
Caption: Key reaction pathways for this compound.
Section 2: Troubleshooting Guide for Quenching Procedures
This section addresses specific issues you may encounter during the workup of your reaction.
FAQ 2: I'm performing an enolate alkylation with LDA and this compound. What is the best quenching agent to use and why?
Answer: For reactions involving strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA), the quencher's primary role is to neutralize the excess base and protonate the product enolate rapidly and without side reactions.[4][5][6]
The recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).
Here's the rationale:
-
Mild Acidity: Ammonium chloride is the salt of a weak base (NH₃) and a strong acid (HCl), making its solution mildly acidic (pH ~4.5-5.5). This is acidic enough to protonate the enolate and neutralize LDA but not so acidic that it risks hydrolyzing the methyl ester.
-
Buffering Capacity: It acts as a buffer, preventing drastic pH swings that can occur when quenching with strong acids like HCl or even water.[7]
-
Temperature Control: The quench is typically performed at low temperatures (e.g., -78 °C or 0 °C) by slowly adding the NH₄Cl solution to the reaction mixture. This dissipates the heat from the acid-base neutralization, preventing localized heating that could degrade the product or promote elimination.
Incorrect Choice: Quenching directly with water or dilute HCl.
-
Water: While it will protonate the enolate, the resulting lithium hydroxide (LiOH) is a strong base that can catalyze ester hydrolysis or other side reactions if not immediately neutralized.
-
Strong Acid (HCl): Risks cleaving acid-sensitive functional groups and can cause rapid, uncontrolled warming of the reaction mixture.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyl 2,4-Dibromobutyrate and Ethyl 2,4-Dibromobutyrate in Synthesis
In the landscape of complex organic synthesis, particularly in the development of pharmaceutical and agrochemical agents, the choice of starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available to chemists, halo-esters play a crucial role in constructing intricate molecular architectures. This guide provides an in-depth technical comparison of two closely related yet distinct reagents: Methyl 2,4-dibromobutyrate and Ethyl 2,4-dibromobutyrate . Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective performance in key synthetic applications, enabling informed decisions in experimental design.
Introduction: The Utility of 2,4-Dibromobutyrate Esters
This compound (CAS: 70288-65-2) and Ethyl 2,4-dibromobutyrate (CAS: 36847-51-5) are valuable intermediates in organic synthesis.[1][2] Their bifunctional nature, possessing both an ester and two bromine atoms at the 2- and 4-positions, allows for a variety of subsequent transformations. A primary application of these molecules is in the synthesis of cyclopropane-containing structures, which are prevalent in numerous biologically active compounds. The formation of the cyclopropane ring is typically achieved through an intramolecular alkylation, where a nucleophile, often a stabilized carbanion, first displaces one bromide and then the other in a sequential manner.
While structurally very similar, the choice between the methyl and ethyl ester can have significant implications for reaction outcomes, particularly concerning yield and side-product formation. The subtle differences in the steric and electronic properties of the methyl and ethyl groups can be leveraged to optimize synthetic routes.
Comparative Analysis of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is the first step in discerning their differential behavior in synthesis.
| Property | This compound | Ethyl 2,4-dibromobutyrate |
| CAS Number | 70288-65-2[2] | 36847-51-5[1] |
| Molecular Formula | C₅H₈Br₂O₂[2] | C₆H₁₀Br₂O₂[1] |
| Molecular Weight | 259.92 g/mol [2] | 273.95 g/mol [1] |
| Appearance | Colorless to pale yellow oily liquid[2] | Colorless liquid[1] |
| Boiling Point | 236.9°C[2] | Not clearly recorded |
| Solubility | Likely soluble in organic solvents, poorly soluble in water[2] | Sparingly soluble in water[1] |
The most apparent difference lies in the alkyl group of the ester, which directly influences the molecule's steric bulk and susceptibility to certain reaction conditions, as will be discussed in the following sections.
Performance in Synthesis: A Head-to-Head Comparison
The primary divergence in the utility of methyl and ethyl 2,4-dibromobutyrate is observed in base-catalyzed reactions, a common scenario for their application in forming cyclopropane rings. Two key factors come into play: steric hindrance and susceptibility to saponification .
Steric Effects in Nucleophilic Substitution
The formation of a cyclopropane ring from a 2,4-dibromobutyrate ester typically involves an intramolecular Sₙ2 reaction. The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the electrophilic center. While the primary site of nucleophilic attack is the carbon bearing the bromine, the size of the ester group can influence the approach of the nucleophile and the overall conformation of the transition state.
The ethyl group is sterically more demanding than the methyl group. This increased bulk can, in some cases, slightly hinder the approach of a nucleophile, potentially leading to slower reaction rates compared to the methyl ester under identical conditions. However, in many intramolecular reactions, this effect may be minimal. The more significant differentiator often lies in the reaction conditions required, particularly the basicity, and the propensity for side reactions.
Saponification: A Critical Side Reaction
A crucial consideration when employing these reagents in base-catalyzed reactions is the potential for saponification, the hydrolysis of the ester to a carboxylate salt. This is often an undesired side reaction that consumes the starting material and complicates purification.
Methyl esters are generally more susceptible to base-catalyzed hydrolysis than their ethyl counterparts. This is attributed to the lower steric hindrance around the carbonyl carbon in the methyl ester, making it more accessible to nucleophilic attack by hydroxide or other basic nucleophiles.
This difference in reactivity is not merely theoretical and has been observed in practice. For instance, in the synthesis of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates, a process that involves the condensation of a malonic ester with a 1,4-dihalobutene, significantly lower yields were reported when using the dimethyl ester compared to the diethyl ester. This was attributed to the competitive saponification of the methyl ester under the basic reaction conditions.
The following diagram illustrates the competing pathways of desired cyclization versus undesired saponification:
[Image of the reaction scheme: A generic malonic ester reacting with ethyl 2,4-dibromobutyrate in the presence of a base to form a diethyl 2-vinylcyclopropane-1,1-dicarboxylate]
Caption: Experimental workflow for the synthesis of a vinylcyclopropane derivative.
Conclusion and Recommendations
The choice between this compound and ethyl 2,4-dibromobutyrate is a nuanced decision that should be guided by the specific reaction conditions and desired outcome.
-
Ethyl 2,4-dibromobutyrate is the reagent of choice for base-catalyzed reactions, particularly those aimed at forming cyclopropane rings. Its greater resistance to saponification generally translates to higher yields and a cleaner reaction profile.
-
This compound may be a suitable alternative in reactions that do not involve strong basic conditions or where subsequent hydrolysis of the ester is intended. Its lower steric profile could potentially offer faster reaction rates in certain non-base-catalyzed transformations.
For drug development professionals, where process optimization and yield are critical, the use of ethyl 2,4-dibromobutyrate in base-mediated cyclopropanation reactions is strongly recommended. The potential for higher yields and reduced side-product formation can significantly impact the overall efficiency and cost-effectiveness of a synthetic route.
References
-
Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
-
PubMed. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. Retrieved from [Link]
- Google Patents. (1987). US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.
-
PrepChem. (n.d.). Synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. Retrieved from [Link]
Sources
A Senior Application Scientist's Comparative Guide to Dibromoalkanes for Heterocyclic Synthesis
Introduction: The Strategic Role of Dibromoalkanes in Core Scaffold Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs that form the core of a vast number of pharmaceuticals, natural products, and agrochemicals.[1] Their prevalence is a testament to their ability to impart favorable physicochemical properties and to present diverse three-dimensional vectors for interacting with biological targets.[2] Among the myriad of synthetic strategies available, the use of α,ω-dibromoalkanes as bifunctional electrophiles represents a classic, robust, and highly versatile approach for constructing these critical ring systems.
This guide provides an in-depth comparison of the most common dibromoalkanes—1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane, and 1,5-dibromopentane—in the context of heterocyclic synthesis. We will explore how the simple variation in alkane chain length dictates the size of the resulting heterocycle, influences reaction kinetics and thermodynamics, and presents unique challenges and opportunities for the synthetic chemist. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the optimal building block for their target scaffold.
Pillar 1: The Mechanistic Foundation of Cyclization
The synthesis of heterocycles from dibromoalkanes and nucleophiles, such as primary amines, is primarily governed by a sequential double nucleophilic substitution (SN2) mechanism.[2][3]
-
Intermolecular SN2 Reaction: The primary amine first acts as a nucleophile, attacking one of the electrophilic terminal carbons of the dibromoalkane. This initial attack displaces the first bromide leaving group, forming an ω-bromoalkylamine intermediate.
-
Intramolecular SN2 Reaction: The nitrogen atom of the newly formed intermediate then acts as an internal nucleophile, attacking the remaining electrophilic carbon at the other end of the alkyl chain. This second, intramolecular SN2 reaction displaces the second bromide ion, leading to the formation of the cyclic product.[2]
A base is essential in these reactions to neutralize the hydrogen bromide (HBr) generated, which prevents the protonation and deactivation of the amine nucleophile.
Caption: General mechanism for heterocyclic synthesis via tandem SN2 reactions.
The success of the intramolecular cyclization step is highly dependent on the length of the alkyl chain (n). The formation of 5- and 6-membered rings is generally favored due to their low ring strain and favorable transition state geometry. In contrast, the synthesis of strained 3- and 4-membered rings is often more challenging and may require specific reaction conditions to minimize competing side reactions, such as intermolecular polymerization.
Pillar 2: A Head-to-Head Comparison of Dibromoalkane Performance
The choice of dibromoalkane is the primary determinant of the resulting heterocyclic ring size. Below, we compare the utility and challenges associated with each key reagent.
1,2-Dibromoethane: The C2 Synthon for 3-Membered Aziridines
-
Application: Used for the synthesis of aziridines, the smallest nitrogen-containing heterocycles.[4]
-
Performance Insights: The synthesis of aziridines via this method is challenging due to the high angle strain of the three-membered ring.[4] The reaction often requires carefully controlled conditions to favor the intramolecular cyclization over competing intermolecular reactions, which lead to oligomers or polymers. While feasible, other synthetic routes, such as nitrene addition to alkenes, are often more efficient for accessing aziridine scaffolds.[4][5]
-
Key Challenge: Overcoming the high activation energy for ring closure and suppressing polymerization. Attempts to use 1,2-dibromoethane for building larger rings like piperazines from aziridines can be unsuccessful, necessitating alternative two-carbon synthons.[6]
1,3-Dibromopropane: The C3 Building Block for 4-Membered Azetidines
-
Application: As a bifunctional C3 building block, 1,3-dibromopropane is a key intermediate for synthesizing four-membered azetidine rings.[7][8]
-
Performance Insights: Azetidine synthesis is more favorable than aziridine synthesis but is still hampered by ring strain.[9][10] Modern techniques, such as microwave-assisted synthesis, have been shown to significantly improve reaction efficiency, leading to faster reactions and higher yields in an aqueous medium.[11] This approach aligns with green chemistry principles by reducing the need for volatile organic solvents.[11]
-
Expert Tip: The use of more reactive electrophiles, such as in situ generated bis-triflates from 1,3-propanediols, can be a highly effective alternative for synthesizing substituted azetidines.[11]
1,4-Dibromobutane: The Gold Standard for 5-Membered Pyrrolidines
-
Application: Widely used for the synthesis of N-substituted pyrrolidines, a ubiquitous scaffold in pharmaceuticals.[2][3][12]
-
Performance Insights: The formation of the five-membered pyrrolidine ring is both kinetically and thermodynamically favorable. This results in a robust and high-yielding transformation with a broad range of primary amines.[2] The reaction proceeds reliably under conventional heating or microwave irradiation.
-
Reactivity Note: The leaving group ability is a critical factor. While 1,4-dibromobutane is highly effective, its counterpart, 1,4-diiodobutane, exhibits significantly higher reactivity due to the weaker carbon-iodine bond, leading to faster reaction times.[3] However, 1,4-dibromobutane often provides a better balance of reactivity and cost-effectiveness.
1,5-Dibromopentane: The Reliable Route to 6-Membered Piperidines
-
Application: A versatile intermediate for the preparation of six-membered heterocycles, most notably piperidines and thianes (sulfur analog).[13][14]
-
Performance Insights: The synthesis of the stable, strain-free six-membered piperidine ring is a highly efficient process.[15][16] Like its C4 counterpart, this reaction works well with a diverse range of nucleophiles. Microwave-assisted protocols in aqueous media provide a rapid and environmentally friendly route to N-substituted piperidines.[16][17]
-
Synthetic Versatility: 1,5-dibromopentane is not only used for simple cyclizations but also as a precursor for more complex substituted heteracyclohexanes, which are important in materials science and medicinal chemistry.[13][14]
Data Summary: Performance at a Glance
| Dibromoalkane | Carbon Chain | Resulting Heterocycle (with Amine) | Ring Size | Relative Ease of Cyclization | Key Applications & Strengths | Common Challenges |
| 1,2-Dibromoethane | C2 | Aziridine | 3 | Low | Synthesis of strained rings.[18] | High ring strain, polymerization, often low yields.[6] |
| 1,3-Dibromopropane | C3 | Azetidine | 4 | Moderate | Versatile C3-bridge synthon.[8] | Ring strain, potential for side reactions.[11] |
| 1,4-Dibromobutane | C4 | Pyrrolidine | 5 | High | Robust synthesis of pyrrolidines.[2][3] | Costlier than dichlorobutane, less reactive than diiodobutane. |
| 1,5-Dibromopentane | C5 | Piperidine | 6 | High | Efficient synthesis of stable piperidines & thianes.[14][17] | High dilution may be needed to avoid polymerization in some cases. |
Pillar 3: Field-Proven Experimental Protocols
Trustworthy and reproducible protocols are the cornerstone of successful research. Below are detailed methodologies for the synthesis of N-phenylpyrrolidine and a microwave-assisted synthesis of N-benzylpiperidine, representing common applications of C4 and C5 dibromoalkanes.
Protocol 1: Synthesis of N-Phenylpyrrolidine using 1,4-Dibromobutane
This protocol is based on the well-established double SN2 cyclization for forming the pyrrolidine ring.[3]
Materials:
-
Aniline (1.0 equiv.)
-
1,4-Dibromobutane (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium carbonate (2.2 equiv.) and anhydrous DMF.
-
Addition of Reactants: Add aniline (1.0 equiv.) to the stirred suspension. Follow with the dropwise addition of 1,4-dibromobutane (1.1 equiv.).
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield pure N-phenylpyrrolidine.
Protocol 2: Microwave-Assisted Synthesis of N-Benzylpiperidine
This protocol leverages microwave irradiation for a rapid and efficient synthesis, highlighting a green chemistry approach.[16]
Materials:
-
1,5-Dichloropentane (1.0 mmol, 1.0 equiv.)*
-
Benzylamine (1.0 mmol, 1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Deionized water (2 mL)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
*Note: 1,5-Dichloropentane is often used in microwave protocols as a cost-effective alternative to 1,5-dibromopentane.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), benzylamine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 2 mL of deionized water to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 10-20 minutes.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine. Further purification can be achieved via column chromatography if necessary.
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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The Modern Chemist's Azetidine Toolkit: A Comparative Guide to Synthesis Beyond Methyl 2,4-dibromobutyrate
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular architectures can significantly enhance physicochemical properties such as metabolic stability, aqueous solubility, and three-dimensional conformation, ultimately leading to improved drug candidates.[1][2][3][4] For decades, the synthesis of this valuable motif has often relied on the classical approach involving the cyclization of primary amines with 2,4-dihalogenated butyrates, such as methyl 2,4-dibromobutyrate.[5] While effective, this method is not without its limitations, including the potential for side reactions and the sometimes harsh conditions required.
This technical guide provides a comparative overview of contemporary and alternative reagents and methodologies for azetidine synthesis, offering researchers a broader palette of tools to construct these crucial building blocks. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations.
The Classical Approach: A Baseline for Comparison
The reaction of a primary amine with this compound serves as our reference point. The synthesis proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to displace the second, forming the azetidine ring.
Caption: Azetidine synthesis via intramolecular Mitsunobu reaction.
A widely used and robust alternative involves a two-step procedure: activation of the γ-amino alcohol's hydroxyl group as a sulfonate ester (e.g., tosylate or mesylate), followed by base-promoted intramolecular cyclization. [6][7][8] Mechanism: The alcohol is first treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base (like pyridine or triethylamine) to form the sulfonate ester. This ester is an excellent leaving group, and subsequent treatment with a stronger base (e.g., NaH, K₂CO₃) facilitates the intramolecular SN2 reaction to furnish the azetidine ring.
Caption: Two-step azetidine synthesis via sulfonylation and cyclization.
Comparison of Intramolecular Cyclization Methods
| Feature | Mitsunobu Reaction | Sulfonylation/Cyclization | This compound |
| Starting Material | N-Protected γ-Amino Alcohol | N-Protected γ-Amino Alcohol | Primary Amine |
| Reagents | PPh₃, DEAD/DIAD | 1. TsCl/MsCl, Base2. Strong Base | This compound, Base |
| Number of Steps | One-pot | Two steps | One-pot |
| Reaction Conditions | Mild, neutral | Can require strong bases | Often requires heating |
| Stereochemistry | Inversion at carbinol center | Retention at carbinol center | Dependent on substrate |
| Advantages | Mild conditions, one-pot, good for acid/base sensitive substrates. [9] | Robust, scalable, readily available reagents. [8] | Simple starting materials. |
| Disadvantages | Stoichiometric phosphine oxide byproduct, purification can be challenging. | Two distinct steps, may require stronger bases. | Potential for side reactions (polymerization, elimination). |
| Typical Yields | 60-90% [9][10] | 70-95% [6] | 40-70% |
Photochemical [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
For a more direct entry into functionalized azetidines, the aza Paternò-Büchi reaction offers a powerful strategy. [11][12]This photochemical [2+2] cycloaddition between an imine and an alkene can rapidly generate complex azetidine structures. Recent advances have enabled this reaction to be performed using visible light and a photocatalyst, making it a milder and more accessible method. [11] Mechanism: The reaction is initiated by the photochemical excitation of the alkene or imine to its triplet state, which then undergoes a stepwise or concerted cycloaddition to form the azetidine ring.
Caption: Aza Paternò-Büchi reaction for azetidine synthesis.
This method is particularly advantageous for creating polycyclic and sterically congested azetidines that are challenging to access via intramolecular cyclization.
Experimental Protocols
Protocol 1: Azetidine Synthesis via Intramolecular Mitsunobu Reaction
Synthesis of N-Boc-2-phenylazetidine from N-Boc-3-amino-3-phenyl-1-propanol
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-amino-3-phenyl-1-propanol (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-phenylazetidine.
Protocol 2: Azetidine Synthesis via Tosylation and Base-Mediated Cyclization
Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol
-
Tosylation: To a solution of 3-aminopropan-1-ol (1.0 equiv.) and triethylamine (2.5 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv.) portionwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give crude 3-(tosylamino)propan-1-ol, which can often be used without further purification.
-
Cyclization: Dissolve the crude 3-(tosylamino)propan-1-ol in anhydrous THF (0.2 M). Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portionwise. Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield N-tosyl-azetidine.
Conclusion and Future Outlook
While the use of this compound remains a viable method for the synthesis of certain azetidines, the field has significantly evolved. The intramolecular cyclization of γ-amino alcohols, particularly through the Mitsunobu reaction or a two-step sulfonylation-cyclization sequence, has emerged as a more versatile and often higher-yielding strategy. These methods provide greater control over substitution patterns and stereochemistry, which is paramount in the context of drug discovery.
Furthermore, modern catalytic methods such as palladium-catalyzed C-H amination and photochemical approaches like the aza Paternò-Büchi reaction are pushing the boundaries of azetidine synthesis. [1][11]These cutting-edge techniques offer novel disconnections and access to previously unattainable azetidine architectures. As the demand for structurally diverse and complex small molecules continues to grow, the development of innovative and efficient methods for constructing the azetidine ring will remain a key area of research for synthetic and medicinal chemists.
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A Mechanistic Comparison of Brominated vs. Chlorinated Alkylating Agents: A Guide for Researchers
In the fields of medicinal chemistry and drug development, the precise control of chemical reactivity is paramount. Alkylating agents, compounds that introduce alkyl groups into nucleophilic sites on molecules, are fundamental tools in synthesis and are the basis for a significant class of therapeutic agents. The choice of the halogen—typically bromine or chlorine—on an alkylating agent profoundly influences its reactivity, selectivity, and, ultimately, its biological effect. This guide provides an in-depth, mechanistically grounded comparison between brominated and chlorinated alkylating agents to inform rational decisions in experimental design and drug discovery.
Fundamental Principles of Reactivity: The Leaving Group is Key
The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2) is predominantly governed by the nature of the carbon-halogen bond.[1] Two main factors are at play: the polarity of the bond and the strength of the bond. While the greater electronegativity of chlorine compared to bromine creates a more polar C-Cl bond, experimental evidence consistently shows that bond strength is the decisive factor in determining reaction rates.[1][2][3]
Nucleophilic substitution requires the cleavage of the carbon-halogen bond. Consequently, a weaker bond, which necessitates less energy to break, results in a faster reaction.[1][4] This leads to a clear reactivity trend for alkyl halides: R-I > R-Br > R-Cl > R-F.[1][2] Alkyl iodides are the most reactive, and alkyl fluorides are generally so stable that they are often unreactive in standard nucleophilic substitution reactions.[2][5]
The core reason for this trend lies in the leaving group ability of the halide anion. A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage. Weaker bases are better leaving groups.[6][7] When comparing the acidity of the hydrohalic acids, HBr is a stronger acid than HCl. This means that the bromide ion (Br⁻) is a weaker, more stable base than the chloride ion (Cl⁻) and is therefore a superior leaving group.[8][9]
Several physicochemical properties contribute to bromide's enhanced leaving group ability:
-
Size and Polarizability: Bromide is larger and more polarizable than chloride. Its larger electron cloud allows for better distribution and stabilization of the negative charge, both in the transition state and as an independent anion.[8][9]
-
Bond Dissociation Energy: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means less energy is required to break the C-Br bond during the rate-determining step of the reaction.[1][10]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 339 - 346[1] |
| C-Br | 276 - 290[1] |
| C-I | ~240[11] |
| C-F | ~485[11][12] |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. The data clearly shows that the C-Br bond is weaker than the C-Cl bond, contributing to its higher reactivity.
This fundamental difference in reactivity is not merely theoretical; it is borne out by substantial experimental data. For instance, the solvolysis rates of tertiary alkyl bromides are significantly faster than their corresponding chlorides, confirming that bromide is a more effective leaving group.[8]
Reaction Mechanisms: SN1 vs. SN2 Pathways
The distinction in reactivity between brominated and chlorinated agents holds true for both primary mechanisms of nucleophilic substitution: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
SN1 Reaction: This is a two-step mechanism where the rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate.[13][14] A more stable leaving group will depart more readily, accelerating this key step. Therefore, brominated substrates, especially tertiary ones that form stable carbocations, will react faster via the SN1 pathway than their chlorinated analogs.[8][15] The rate of an SN1 reaction is dependent only on the concentration of the alkylating agent.[16][17]
-
SN2 Reaction: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[14][15] The reaction proceeds through a five-membered transition state.[14] Again, the facility with which the leaving group can depart is critical to lowering the energy of this transition state. The superior leaving group ability of bromide makes brominated agents more reactive in SN2 reactions as well. The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[15][16]
Experimental Protocol: Comparing Haloalkane Reactivity
A straightforward and effective method to visually and qualitatively compare the reactivity of chlorinated and brominated alkylating agents is through a precipitation reaction with ethanolic silver nitrate.[1][18] The rate of formation of the insoluble silver halide precipitate provides a direct indication of the rate of C-X bond cleavage.[1]
Objective: To compare the rates of hydrolysis of 1-chlorobutane and 1-bromobutane.
Materials:
-
1-chlorobutane
-
1-bromobutane
-
Ethanol
-
0.1 M aqueous silver nitrate (AgNO₃) solution
-
Test tubes
-
Water bath set to 60°C[19]
-
Stopwatch
Procedure:
-
Preparation: Label two test tubes, one for each haloalkane. Add 2 cm³ of ethanol to each test tube.[19]
-
Substrate Addition: Add 5 drops of 1-chlorobutane to the first test tube and 5 drops of 1-bromobutane to the second.[19]
-
Equilibration: Place the test tubes in the 60°C water bath to allow them to reach thermal equilibrium. In a separate test tube, warm the silver nitrate solution as well.[18][19]
-
Initiation: Simultaneously add 1 cm³ of the warmed ethanolic silver nitrate solution to each of the haloalkane test tubes, start the stopwatch, and shake well.[18][19]
-
Observation: Observe the test tubes against a dark background and record the time taken for a precipitate to form in each. A cream-colored precipitate of silver bromide (AgBr) is expected for 1-bromobutane, and a white precipitate of silver chloride (AgCl) for 1-chlorobutane.[18]
Expected Outcome: A precipitate will form significantly faster in the test tube containing 1-bromobutane than in the one containing 1-chlorobutane. This demonstrates the higher reactivity of the C-Br bond compared to the C-Cl bond.[18][19]
Conclusion
The substitution of chlorine with bromine in an alkylating agent is a potent modulator of chemical and biological activity. The fundamental chemical principles are clear: the weaker, more polarizable nature of the carbon-bromine bond makes brominated compounds significantly more reactive than their chlorinated analogs. This is due to the superior leaving group ability of the bromide ion. This enhanced reactivity can be leveraged in drug design to increase potency but must be carefully balanced with potential decreases in selectivity and increases in toxicity. A thorough understanding of these mechanistic differences empowers researchers to make rational, data-driven decisions in the synthesis of novel chemical probes and the development of next-generation therapeutics.
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- Benchchem. (n.d.). Mechanistic comparison of brominated vs chlorinated acetic acids.
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- Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups.
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A Comparative Guide to the Efficacy of Methyl 2,4-dibromobutyrate and 1,3-dibromopropane in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular design, particularly in the development of novel therapeutic agents and functional materials. The choice of bifunctional electrophile is critical in dictating the efficiency, regioselectivity, and stereoselectivity of cyclization reactions. This guide provides an in-depth technical comparison of two such reagents: the classic 1,3-dibromopropane and the more functionally complex methyl 2,4-dibromobutyrate, with a focus on their application in the synthesis of cyclobutane derivatives through reactions with active methylene compounds.
Executive Summary
1,3-Dibromopropane is a well-established and highly effective reagent for the synthesis of four-membered rings, such as cyclobutanes, via intramolecular nucleophilic substitution reactions. Its symmetrical structure and the presence of two primary bromides ensure predictable reactivity. In contrast, this compound offers a more nuanced reactivity profile due to its asymmetry, featuring both a primary and a secondary bromide, with the latter being alpha to a methyl ester group.
This guide will demonstrate that while 1,3-dibromopropane provides a straightforward and reliable route to symmetrically substituted cyclobutanes, this compound presents opportunities for the synthesis of more complex, functionalized cyclobutane structures. The inherent differences in the reactivity of the two bromine atoms in this compound can be strategically exploited to control the outcome of the cyclization, albeit potentially requiring more carefully optimized reaction conditions.
Comparative Analysis of Reagent Efficacy
The differential performance of 1,3-dibromopropane and this compound in cyclization reactions stems from fundamental principles of chemical reactivity, including steric hindrance, electronic effects, and the nature of the leaving group.
Structural and Reactivity Profile
-
1,3-Dibromopropane: This molecule possesses two primary alkyl bromides. The bromide ion (Br⁻) is an excellent leaving group, making both ends of the molecule susceptible to nucleophilic attack. In the context of cyclization with a carbanion, such as that derived from diethyl malonate, the reaction proceeds via a sequential intermolecular and intramolecular SN2 mechanism.
-
This compound: This reagent is unsymmetrical, containing a primary bromide at the 4-position and a secondary bromide at the 2-position (α to the carbonyl group of the ester). The primary bromide is expected to be more reactive towards SN2 substitution due to lower steric hindrance compared to the secondary bromide. Furthermore, the electron-withdrawing nature of the adjacent ester group can influence the reactivity of the α-bromo position.
Mechanistic Considerations in Cyclobutane Synthesis
The formation of a cyclobutane ring using these reagents typically involves the generation of a nucleophile from an active methylene compound, such as diethyl malonate, followed by a two-step alkylation process.
With 1,3-Dibromopropane:
-
Intermolecular Alkylation: The malonate enolate attacks one of the primary bromides of 1,3-dibromopropane in a standard SN2 reaction.
-
Intramolecular Cyclization: A second equivalent of base generates an enolate from the newly formed substituted malonate. This enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the remaining primary bromide to form the cyclobutane ring.
With this compound (Predicted):
-
Initial Alkylation: Due to reduced steric hindrance, the malonate enolate is expected to preferentially attack the primary bromide at the 4-position.
-
Intramolecular Cyclization: Subsequent deprotonation and intramolecular attack by the resulting enolate would then occur at the carbon bearing the secondary bromide. This step is likely to be slower than the corresponding step with 1,3-dibromopropane due to the increased steric hindrance at the secondary carbon.
The presence of the ester group in this compound introduces the possibility of side reactions, such as elimination, especially under strong basic conditions. However, it also provides a synthetic handle for further functionalization of the resulting cyclobutane derivative.
Quantitative Data Summary
| Feature | 1,3-Dibromopropane | This compound |
| Structure | Br-(CH₂)₃-Br | Br-CH₂-CH₂-CH(Br)-COOCH₃ |
| Reactive Sites | Two primary bromides | One primary bromide, one secondary α-bromo ester |
| Predicted Major Product with Diethyl Malonate | Diethyl cyclobutane-1,1-dicarboxylate | Methyl 2-(dicarbethoxymethyl)cyclobutane-1-carboxylate (structure may vary) |
| Typical Yields (Cyclobutane formation) | Moderate to good (e.g., 53-55% for diethyl 1,1-cyclobutanedicarboxylate)[1] | Expected to be moderate, highly dependent on reaction conditions |
| Key Advantages | High reactivity, predictable outcomes, well-established protocols | Forms functionalized cyclobutanes, potential for stereocontrol |
| Potential Disadvantages | Limited to symmetrical products | More complex reactivity, potential for side reactions, less established protocols |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane
This classic procedure is adapted from Organic Syntheses.[1]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1,3-Dibromopropane
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid
-
Potassium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.
-
Add diethyl malonate to the sodium ethoxide solution and stir.
-
Add 1,3-dibromopropane dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitoring by TLC).
-
Remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the ether.
-
The crude product can be purified by vacuum distillation. The expected yield is in the range of 53-55%.[1]
Protocol 2: Proposed Synthesis of a Functionalized Cyclobutane using this compound
This proposed protocol is based on the principles of malonic ester synthesis and the predicted reactivity of this compound. Optimization of reaction conditions, particularly the base and temperature, would be crucial.
Materials:
-
Diethyl malonate
-
Sodium hydride (or a non-nucleophilic base like DBU)
-
This compound
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add diethyl malonate dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting solution of the malonate enolate to 0 °C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC to observe the formation of the intermediate alkylated product.
-
To effect cyclization, add a second equivalent of a strong, non-nucleophilic base (e.g., another portion of NaH or DBU) and heat the reaction mixture gently (e.g., 40-60 °C). The progress of the intramolecular cyclization should be monitored by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
Reaction Mechanisms
Caption: Comparative reaction pathways for cyclobutane synthesis.
Experimental Workflow
Caption: General experimental workflow for dibromoalkane cyclizations.
Conclusion
In the synthesis of cyclobutane derivatives, both 1,3-dibromopropane and this compound serve as valuable C3 synthons. 1,3-Dibromopropane remains the reagent of choice for straightforward, high-yielding syntheses of symmetrically substituted cyclobutanes due to its predictable reactivity. The established protocols for its use are robust and widely applicable.
This compound, while presenting a more complex reactivity profile, opens the door to the synthesis of more elaborate, functionalized cyclobutane structures that may be of significant interest in medicinal chemistry and materials science. The presence of the methyl ester and the potential for diastereoselectivity in the cyclization step are key advantages. However, researchers must be prepared to invest more effort in optimizing reaction conditions to favor the desired cyclization pathway and minimize potential side reactions. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired level of molecular complexity.
References
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A Comparative Guide to the Synthesis and Spectroscopic Validation of Methyl 2,4-dibromobutyrate
This guide provides an in-depth comparison of synthetic routes for Methyl 2,4-dibromobutyrate, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] We will explore the causality behind experimental choices and present a comprehensive framework for validating the final product and potential impurities using a suite of spectroscopic methods. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for the synthesis and characterization of this key building block.
Part 1: A Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, cost, scalability, and the desired purity profile of the final product. Here, we compare two primary pathways to this compound.
Route 1: Bromination of γ-Butyrolactone followed by Methanolysis
This is a widely cited and efficient method.[2] The strategy involves the initial α-bromination of γ-butyrolactone, which proceeds via a radical mechanism, followed by a ring-opening esterification with methanol. The causality behind this two-step process is rooted in the reactivity of the lactone. Direct bromination under acidic conditions would be slow and unselective. The use of radical initiators or specific brominating agents facilitates the formation of the α-bromo intermediate, which is then susceptible to nucleophilic attack by methanol to yield the desired product.
Route 2: Esterification of 2,4-Dibromobutyryl Bromide
An alternative approach involves the direct esterification of a pre-formed acyl bromide.[2] This method is often more direct if the starting 2,4-dibromobutyryl bromide is commercially available or easily prepared. The causality here is a straightforward nucleophilic acyl substitution, where methanol acts as the nucleophile, displacing the bromide from the highly electrophilic acyl bromide carbonyl group. This reaction is typically fast and high-yielding.
Diagram 1: Comparative Synthetic Routes
Caption: Key synthetic pathways to this compound.
Performance Comparison
The choice between these routes often depends on practical laboratory or industrial considerations.
| Feature | Route 1 (from γ-Butyrolactone) | Route 2 (from Acyl Bromide) |
| Starting Materials | γ-Butyrolactone, Bromine | 2,4-Dibromobutyryl Bromide, Methanol |
| Key Reagents | Radical initiator (optional), Methanol | Base (e.g., Pyridine) |
| Reported Yield | High (up to 98.0%)[2] | High (up to 93.0%)[2] |
| Advantages | Utilizes a common and inexpensive starting material. | More direct, fewer steps if acyl bromide is available. |
| Disadvantages | Multi-step process. Potential for side reactions and incomplete bromination. | The acyl bromide starting material is highly reactive and moisture-sensitive. |
| Impurity Profile | Unreacted γ-butyrolactone, monobrominated intermediates. | Unreacted acyl bromide, hydrolysis to the carboxylic acid. |
Part 2: The Spectroscopic Validation Workflow
Unambiguous structural confirmation is non-negotiable in chemical synthesis. A multi-technique spectroscopic approach provides a self-validating system where data from each method corroborates the others, ensuring the identity and purity of the target compound.
Diagram 2: General Validation Workflow
Caption: A synergistic workflow for product validation.
Part 3: In-Depth Spectroscopic Analysis
The following sections detail the expected spectroscopic signatures for this compound (C₅H₈Br₂O₂, Mol. Wt.: 259.92 g/mol ).[1]
¹H NMR Spectroscopy: Mapping the Protons
Proton Nuclear Magnetic Resonance (¹H NMR) provides a detailed map of the hydrogen environments in the molecule. The chemical shift of each proton is influenced by the electronegativity of nearby atoms (like bromine and oxygen), providing direct evidence for the compound's connectivity.
-
Causality: The two bromine atoms and the ester group create distinct electronic environments. The proton on the carbon bearing both a bromine and the ester moiety (C2) will be significantly downfield. Similarly, the protons on the carbon adjacent to the other bromine (C4) will be deshielded.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Identification |
| ~ 4.3 - 4.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | H-2 (-CH BrCOOCH₃) | Alpha to both an electronegative Br and the carbonyl group, resulting in a significant downfield shift. |
| ~ 3.7 - 3.8 | Singlet (s) | 3H | H-5 (-COOCH₃ ) | Characteristic singlet for methyl ester protons. |
| ~ 3.5 - 3.7 | Triplet (t) | 2H | H-4 (-CH₂ Br) | Alpha to an electronegative Br, shifted downfield. |
| ~ 2.4 - 2.6 | Multiplet (m) | 2H | H-3 (-CH₂CH₂ CHBr-) | Diastereotopic protons adjacent to two stereocenters, expected to be a complex multiplet. |
-
Impurity Watch:
-
Methyl 4-bromobutyrate: The absence of a signal around δ 4.3-4.5 ppm and the appearance of a triplet around δ 2.5 ppm for the protons alpha to the carbonyl would indicate this impurity.[3]
-
Methyl 2-bromobutyrate: The presence of a triplet around δ 1.0 ppm (terminal methyl group) and a multiplet around δ 2.1 ppm would signal this byproduct.[4]
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework. Each unique carbon atom in the molecule gives a distinct signal.
-
Causality: The chemical shift of each carbon is highly dependent on its hybridization and the attached atoms. The carbonyl carbon of the ester is the most downfield. Carbons directly bonded to the electronegative bromine atoms are also significantly shifted downfield compared to standard alkane carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Identification |
| ~ 169 - 172 | C-1 (C =O) | Typical range for an ester carbonyl carbon. |
| ~ 52 - 54 | C-5 (-OC H₃) | Standard chemical shift for a methyl ester carbon. |
| ~ 45 - 48 | C-2 (-C HBr) | Carbon attached to an electronegative bromine atom. |
| ~ 35 - 38 | C-3 (-C H₂-) | Methylene carbon situated between two functionalized carbons. |
| ~ 30 - 33 | C-4 (-C H₂Br) | Carbon attached to a primary bromine atom. |
-
Impurity Watch: Comparison with known spectra of impurities like 1,4-dibromobutane (signals around δ 33 and 35 ppm) or methyl butyrate can quickly identify their presence.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
-
Causality: The bonds within a molecule vibrate at specific frequencies. The strong dipole moment of the C=O bond in the ester results in a very strong, sharp absorption band. The C-Br bond vibration, while weaker, appears in the fingerprint region of the spectrum.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Confirmed |
| 2950 - 3000 | Medium | C-H stretch | Alkyl C-H |
| 1735 - 1750 | Strong, Sharp | C=O stretch | Ester |
| 1170 - 1250 | Strong | C-O stretch | Ester |
| 550 - 650 | Medium-Weak | C-Br stretch | Alkyl Halide |
-
Validation Check: The presence of the strong C=O stretch at ~1740 cm⁻¹ and the C-Br stretch is crucial. The absence of a broad O-H stretch around 3000-3500 cm⁻¹ confirms the absence of the hydrolyzed carboxylic acid impurity.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. For halogenated compounds, it gives a definitive signature due to isotopic abundances.
-
Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4 in an intensity ratio of approximately 1:2:1.[6] This pattern is an unambiguous indicator of a dibrominated compound.
| m/z Value | Ion | Significance |
| 258, 260, 262 | [C₅H₈Br₂O₂]⁺ | Molecular Ion Peak Cluster (M, M+2, M+4) . Confirms molecular formula. Ratio of ~1:2:1 is definitive for two Br atoms. |
| 201, 203 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 179, 181 | [M - Br]⁺ | Loss of a bromine radical. |
| 121 | [C₄H₆Br]⁺ | Fragment resulting from loss of Br and COOCH₃. |
| 57 | [C₄H₉]⁺ | Base peak in some related bromoalkanes, indicating a stable butyl cation fragment.[7] |
Part 4: Experimental Protocols
These protocols are provided as a validated starting point for laboratory synthesis and analysis.
Protocol 1: Synthesis via Bromination of γ-Butyrolactone
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone.
-
Bromination: Carefully add bromine dropwise to the lactone at a controlled temperature (e.g., 90-100°C), potentially with a catalytic amount of red phosphorus or PBr₃. The reaction is exothermic and releases HBr; ensure proper ventilation and scrubbing.[2]
-
Reaction Monitoring: Monitor the reaction progress by GC-MS to observe the consumption of starting material and the formation of the dibrominated intermediate.
-
Methanolysis: After the bromination is complete, cool the reaction mixture. Slowly add methanol and heat to reflux for several hours to facilitate the ring-opening and esterification.[2]
-
Workup: Cool the mixture, dilute with a suitable organic solvent (e.g., diethyl ether), and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure this compound, which appears as a colorless to pale yellow oily liquid.[1]
Protocol 2: Spectroscopic Sample Preparation
-
NMR: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
IR: Place a drop of the neat liquid product between two KBr or NaCl plates to form a thin film. Obtain the spectrum using an FTIR spectrometer.
-
MS: Dilute the sample in a volatile solvent like methanol or dichloromethane. Analyze using a GC-MS system with electron ionization (EI) to observe the fragmentation pattern and molecular ion cluster.
Conclusion
The synthesis of this compound is most efficiently achieved via the bromination and subsequent methanolysis of γ-butyrolactone, offering high yields from an accessible starting material. However, regardless of the synthetic route chosen, rigorous validation is paramount. The synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unassailable confirmation of the product's identity and purity. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify the target compound, detect potential impurities, and ensure the integrity of their synthetic work, which is a foundational requirement for subsequent research and development.
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PrepChem. (n.d.). Preparation of methyl 2-bromobutyrate. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl erythro-3-bromo-2,4-dichloro-butyrate. Retrieved from [Link]
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ChemWis. (2021, December 3). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]
-
Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6543. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane. Retrieved from [Link]
-
MassBank. (n.d.). METHYL BUTYRATE. Retrieved from [Link]
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A Comparative Analysis of Leaving Group Ability in Dibromo Esters: A Guide for Researchers
In the intricate landscape of drug development and organic synthesis, the efficiency of a chemical reaction is paramount. The strategic selection of substrates with optimal reactivity can significantly streamline synthetic routes, improve yields, and ultimately accelerate the discovery of novel therapeutics. Among the myriad of factors governing reaction kinetics, the ability of a substituent to depart from a molecule—its leaving group ability—stands as a critical determinant, particularly in nucleophilic substitution reactions. This guide provides a comprehensive comparative analysis of the leaving group ability of bromide in geminal (α,α-) versus vicinal (α,β-) dibromo esters, offering insights into their reactivity profiles and providing a robust experimental framework for their evaluation.
The Essence of a Good Leaving Group: A Brief Refresher
A leaving group is a molecular fragment that detaches from a substrate with a pair of electrons during a chemical reaction.[1] The facility with which this departure occurs is intrinsically linked to the stability of the leaving group as an independent species. A fundamental principle in organic chemistry dictates that good leaving groups are weak bases .[2][3] This is because weak bases are stable anions, capable of accommodating the negative charge they acquire upon departure.[4] For the halide series, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻, which inversely correlates with their basicity.[5] Bromide, the focus of this guide, is an excellent leaving group, making bromo-substituted compounds highly valuable synthons in medicinal chemistry.
The Positional Isomerism of Dibromo Esters: A Tale of Two Reactivities
The reactivity of a C-Br bond in an ester is not solely determined by the intrinsic properties of bromide but is profoundly influenced by the local electronic environment. When two bromine atoms are present on an ester backbone, their relative positions—either on the same carbon (geminal) or on adjacent carbons (vicinal)—create distinct electronic landscapes that dramatically impact the leaving group ability of each bromine.
The Geminal (α,α-) Dibromo Ester: The Inductive Effect
In an α,α-dibromo ester, two electron-withdrawing bromine atoms are attached to the carbon adjacent to the carbonyl group. The primary electronic factor governing the reactivity of the C-Br bond in this arrangement is the inductive effect .[6] The two bromine atoms, being highly electronegative, exert a strong electron-withdrawing pull on the α-carbon. This inductive effect has two key consequences:
-
Increased Electrophilicity: The α-carbon becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Stabilization of the Transition State: In an Sₙ2 reaction, the incoming nucleophile forms a partial bond with the α-carbon while the leaving group's bond is partially broken. The electron-withdrawing nature of the second bromine atom helps to stabilize the developing negative charge on the leaving group in the transition state.
While these factors enhance the reactivity of the α,α-dibromo ester compared to a monobromo ester, the presence of two bulky bromine atoms can also introduce steric hindrance, which may slightly temper the rate of Sₙ2 reactions.[7]
The Vicinal (α,β-) Dibromo Ester: The Power of Neighboring Group Participation
The scenario is markedly different in a vicinal (α,β-) dibromo ester. Here, a bromine atom on the β-carbon can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance .[1][8] This intramolecular assistance can dramatically accelerate the rate of nucleophilic substitution at the α-carbon.[8]
The mechanism involving NGP proceeds in two steps:
-
Formation of a Bridged Intermediate: The lone pair of electrons on the β-bromine atom attacks the α-carbon from the backside, displacing the α-bromine as the leaving group. This results in the formation of a cyclic, bridged bromonium ion intermediate.[8][9]
-
Nucleophilic Attack on the Intermediate: The external nucleophile then attacks either of the carbons in the bromonium ion ring, leading to the final product.
This pathway is often significantly faster than a direct Sₙ2 attack by an external nucleophile because the internal nucleophile (the β-bromine) is effectively present at a very high concentration and is perfectly positioned for the intramolecular attack.[10]
Qualitative Comparison of Leaving Group Ability
Based on these mechanistic principles, we can predict a significant difference in the apparent leaving group ability of a bromide from the α-position of geminal versus vicinal dibromo esters.
| Dibromo Ester Type | Primary Influencing Factor | Expected Relative Reactivity at the α-Carbon | Mechanistic Rationale |
| Geminal (α,α-) | Inductive Effect | Moderate to High | The strong electron-withdrawing effect of the second bromine atom increases the electrophilicity of the α-carbon. |
| Vicinal (α,β-) | Neighboring Group Participation | Very High | The β-bromine atom provides anchimeric assistance, leading to the formation of a stabilized, bridged bromonium ion intermediate and a significantly enhanced reaction rate. |
It is important to note that while the inductive effect in the geminal isomer enhances reactivity, the anchimeric assistance provided by the β-bromine in the vicinal isomer is generally a much more powerful accelerating effect.[8]
Experimental Protocol: A Competitive Reaction to Quantify Relative Reactivity
To empirically determine the relative leaving group ability of bromide in a geminal versus a vicinal dibromo ester, a competition experiment is the most direct and informative approach. This protocol allows for a direct comparison of the reaction rates of the two substrates under identical conditions.
Objective
To determine the relative reactivity of ethyl 2,2-dibromopropanoate and ethyl 2,3-dibromopropanoate in a nucleophilic substitution reaction with a common nucleophile by analyzing the ratio of unreacted starting materials using gas chromatography (GC).
Materials
-
Ethyl 2,2-dibromopropanoate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dodecane (internal standard)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Experimental Workflow
Caption: Workflow for the competitive reaction experiment.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of ethyl 2,2-dibromopropanoate, ethyl 2,3-dibromopropanoate, and dodecane (internal standard) in anhydrous acetone.
-
Prepare a 0.05 M solution of sodium iodide in anhydrous acetone. Causality: Using a limiting amount of the nucleophile is crucial for a competition experiment, ensuring that both substrates cannot react to completion.
-
-
Reaction Setup:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, combine 1.0 mL of the ethyl 2,2-dibromopropanoate stock solution, 1.0 mL of the ethyl 2,3-dibromopropanoate stock solution, and 1.0 mL of the dodecane internal standard stock solution.
-
Place the vial in a temperature-controlled water bath set to 25 °C and allow the solution to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL of the 0.05 M sodium iodide solution to the reaction vial. Start a timer immediately.
-
Allow the reaction to proceed for a predetermined time (e.g., 30 minutes). Causality: The reaction time should be chosen to allow for partial consumption of the more reactive substrate without complete consumption of either.
-
-
Quenching and Work-up:
-
Quench the reaction by adding 5 mL of cold deionized water to the vial.
-
Transfer the mixture to a separatory funnel and extract with 3 x 10 mL of diethyl ether.
-
Wash the combined organic layers with 10 mL of saturated aqueous sodium thiosulfate solution (to remove any remaining iodine), followed by 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution to a small volume (approximately 1 mL) under a gentle stream of nitrogen. Causality: A careful work-up is essential to remove unreacted nucleophile and byproducts that could interfere with the GC analysis.
-
-
GC Analysis:
-
Inject a small aliquot (e.g., 1 µL) of the concentrated sample onto the GC-FID.
-
The GC method should be optimized to achieve baseline separation of the two dibromo ester isomers and the internal standard.
-
Integrate the peak areas of ethyl 2,2-dibromopropanoate, ethyl 2,3-dibromopropanoate, and dodecane.
-
-
Data Analysis and Interpretation:
-
Calculate the response factor for each dibromo ester relative to the internal standard by analyzing a standard mixture of known concentrations.
-
Use the integrated peak areas and response factors to determine the final concentration of each unreacted dibromo ester.
-
The relative reactivity can be determined by comparing the extent of consumption of each substrate. The substrate with the lower final concentration is the more reactive species.
-
Visualizing the Mechanistic Divergence
The distinct reaction pathways for the geminal and vicinal dibromo esters can be visualized to better understand the underlying principles of their reactivity.
Caption: Mechanistic pathways for nucleophilic substitution.
Conclusion and Outlook for Drug Development
This comparative analysis highlights the profound impact of substituent positioning on the leaving group ability of bromide in dibromo esters. While the geminal isomer benefits from a strong inductive effect, the vicinal isomer's reactivity is dramatically enhanced by neighboring group participation. For researchers and drug development professionals, this understanding is crucial for the rational design of synthetic routes. The vicinal dibromo ester, with its enhanced reactivity, can serve as a potent electrophile for the rapid introduction of diverse functionalities, potentially shortening synthetic sequences and enabling access to novel chemical matter. The experimental protocol provided herein offers a practical and robust method for quantifying these reactivity differences, empowering researchers to make data-driven decisions in their synthetic endeavors.
References
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What Makes A Good Leaving Group? - Master Organic Chemistry. (2025). Retrieved from [Link]
-
Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. (2025). Retrieved from [Link]
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-
7.3: Other Factors that Affect SN2 Reactions - Chemistry LibreTexts. (2021). Retrieved from [Link]
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3-Bromo-2-Butanol When Treated With HBR Threo DL Pair | PDF | Chemical Reactions | Ion. (n.d.). Retrieved from [Link]
-
Anchimeric Assistance | Dalal Institute. (n.d.). Retrieved from [Link]
-
What Makes a Good Leaving Group in Organic Chemistry? - Orango. (2025). Retrieved from [Link]
-
Taft Equation | Dalal Institute. (n.d.). Retrieved from [Link]
-
Nucleophilic substitution - IB Colourful Solutions in Chemistry. (n.d.). Retrieved from [Link]
-
Leaving group - Wikipedia. (n.d.). Retrieved from [Link]
-
Taft's polar relationship using the eq. (2) for solvolyses of aliphatic... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Neighbouring Group Mechanisms - Dalal Institute. (n.d.). Retrieved from [Link]
-
Anchimeric Assistance | PDF | Isomer | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
-
ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
2,3-dibromobutane Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]
-
How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? (2013). Retrieved from [Link]
-
Cas 3674-13-3,Ethyl 2,3-dibromopropionate - LookChem. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 2,4-Dibromobutyrate in Large-Scale Synthesis
For researchers, process chemists, and professionals in drug development, the selection of a chemical intermediate is a critical decision that balances reactivity, cost, safety, and scalability. Methyl 2,4-dibromobutyrate (MDBB), a versatile C4 building block, presents a compelling option for introducing functionalized carbon chains. However, its utility in a large-scale synthesis campaign must be rigorously evaluated against viable alternatives.
This guide provides an in-depth cost-benefit analysis of this compound, comparing it with a structurally related and widely used intermediate, α-bromo-γ-butyrolactone (alpha-bromo-GBL). We will dissect the synthetic pathways, economic implications, and operational considerations to provide a clear framework for selecting the optimal reagent for your project.
Intermediate Profiles: Physicochemical and Economic Overview
A foundational understanding begins with the core characteristics of each molecule. While both are brominated C4 compounds, their structures dictate their reactivity and primary applications.
This compound is a linear ester with two bromine atoms at positions 2 and 4, offering two distinct electrophilic sites for sequential reactions.[1] In contrast, α-bromo-γ-butyrolactone is a cyclic ester (a lactone) with a single bromine atom, primed for nucleophilic attack or, more significantly, for ring-opening polymerization.[2][3]
| Property | This compound | α-Bromo-γ-butyrolactone |
| CAS Number | 70288-65-2[1] | 5445-19-2 |
| Molecular Formula | C₅H₈Br₂O₂[1] | C₄H₅BrO₂ |
| Molecular Weight | 259.92 g/mol [1] | 164.99 g/mol |
| Appearance | Colorless to pale yellow oily liquid[1] | Colorless to light yellow liquid/solid |
| Boiling Point | ~237 °C[1] | ~125 °C @ 13 mmHg[4] |
| Density | ~1.84 g/mL[5] | ~1.79 g/mL |
| Purity (Typical) | ≥97% (GC) | ≥97% |
| Industrial Availability | Tonnage-level quantities available[1] | Readily available and inexpensive[3] |
| Indicative Bulk Cost | ~$2-5/kg (Varies with market)[5] | Generally considered low-cost |
| Primary Hazard | Irritant (skin, eyes, respiratory)[6] | Vesicant (blistering agent), lachrymator[4] |
Synthetic Utility and Core Applications
The strategic value of an intermediate is defined by its synthetic potential. The divergent structures of MDBB and alpha-bromo-GBL lead them down different, albeit valuable, synthetic pathways.
This compound: A Tool for Heterocycle and Cyclopropane Synthesis
The presence of two bromine atoms makes MDBB an excellent precursor for constructing cyclic systems. The differential reactivity of the α-bromo (activated by the ester) and γ-bromo positions can be exploited. For instance, reaction with a dinucleophile can lead to the formation of five-membered heterocycles. More commonly, it is used in the synthesis of cyclopropane derivatives and other strained rings, which are crucial motifs in many pharmaceutical agents.[7][8] Its role as a pharmaceutical intermediate is a key application.[1]
Caption: Synthetic pathways for this compound (MDBB).
α-Bromo-γ-butyrolactone: A Gateway to Functional Polyesters
Alpha-bromo-GBL is a cornerstone monomer in polymer chemistry. It serves as a "platform" for creating functional aliphatic polyesters via Ring-Opening Polymerization (ROP).[2][3] The lactone ring is readily opened by a catalyst, while the bromine atom remains as a pendant group along the polymer backbone. This bromine then serves as an initiation site for a second polymerization technique, such as Single Electron Transfer Living Radical Polymerization (SET-LRP), allowing for the creation of complex graft copolymers with degradable backbones.[2] This approach is highly valued in biomaterials and advanced materials science.
Caption: Synthetic utility of α-bromo-γ-butyrolactone in polymer synthesis.
Head-to-Head: A Cost-Benefit Analysis
The decision for large-scale implementation hinges on a multi-faceted comparison of cost, efficiency, safety, and waste management.
| Metric | This compound | α-Bromo-γ-butyrolactone | Analysis |
| Raw Material Cost | Moderate. Derived from butyric acid, requiring multiple bromination and esterification steps.[9][10] | Low. Derived from γ-butyrolactone, a common and inexpensive solvent, in a one-pot bromination.[3][4] | Advantage: α-bromo-γ-butyrolactone. The synthesis is more direct from a cheaper starting material, making it more economical on a per-kilogram basis. |
| Reaction Throughput | Application-dependent. Cyclization reactions can be fast but may require strong bases or metal catalysts. | High for polymerization. ROP can achieve high molecular weights in reasonable timeframes. | Advantage: Application-dependent. For discrete molecule synthesis, MDBB may offer higher throughput. For polymer synthesis, alpha-bromo-GBL is designed for high throughput. |
| Process Complexity | Higher. Synthesis of MDBB likely involves more steps (e.g., acid activation, multiple brominations). | Lower. Can be synthesized in a high-yield, one-pot reaction from the parent lactone.[4] | Advantage: α-bromo-γ-butyrolactone. A simpler synthesis reduces equipment time, labor costs, and potential points of failure in a large-scale campaign. |
| Yield & Efficiency | Good yields reported for downstream applications like heterocycle formation.[7] | Excellent. The synthesis of alpha-bromo-GBL from γ-butyrolactone can achieve yields of 70% or higher.[4] | Advantage: α-bromo-γ-butyrolactone. High-yield synthesis of the intermediate itself is a major economic driver. |
| Safety & Handling | Skin, eye, and respiratory irritant. Requires standard PPE and well-ventilated areas.[11][12] | Potent vesicant (causes blisters) and lachrymator.[4] Requires stringent handling protocols, including high-quality PPE and engineering controls. | Advantage: this compound. While both are hazardous, the vesicant properties of alpha-bromo-GBL pose a higher operational risk, potentially increasing costs associated with safety measures and training. |
| Waste Disposal | Generates brominated organic and inorganic waste streams. | Generates brominated organic waste and phosphorus-based byproducts.[4] | Neutral. Both generate halogenated waste streams that require specialized and costly disposal. The choice does not offer a significant advantage in this regard. |
| Synthetic Versatility | Excellent for small molecule synthesis, creating C4 linkers, cyclopropanes, and heterocycles. | Excellent for polymer synthesis, creating functional polyesters and complex graft copolymers.[2] | Advantage: Application-dependent. The choice is dictated entirely by the desired final product: a discrete molecule or a polymer. |
Experimental Protocols
Trustworthy protocols are the foundation of process chemistry. Below are representative, scalable procedures.
Protocol 1: Large-Scale Synthesis of α-Bromo-γ-butyrolactone
This protocol is adapted from the validated procedure in Organic Syntheses.[4]
Causality: This procedure uses red phosphorus as a catalyst to facilitate the bromination of the α-position of γ-butyrolactone. The reaction is performed in two stages to control the exothermic reaction and improve yield. A water workup hydrolyzes phosphorus byproducts before extraction.
-
Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, charge redistilled γ-butyrolactone (1.72 kg, 20.0 mol) and red phosphorus (248 g, 8.0 g-atom).
-
Initial Bromination: Cool the mixture to 0-5 °C using a chiller. Slowly add liquid bromine (3.20 kg, 20.0 mol) via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Heating and Second Bromination: After the initial addition, heat the mixture to 70 °C. Add a second portion of bromine (3.20 kg, 20.0 mol) over 2 hours while maintaining the temperature at 70-75 °C.
-
Reaction Completion: Once the addition is complete, raise the temperature to 80 °C and hold for 3 hours with continued stirring.
-
Quenching and Workup: Cool the reaction mixture to 20 °C. Cautiously add water (500 mL) dropwise. An exothermic reaction will occur. Once the initial reaction subsides, add an additional 5 L of water.
-
Extraction: Heat the biphasic mixture to reflux for 4 hours to decompose phosphorus byproducts. Cool to room temperature. Transfer the mixture to a suitable separation vessel and extract the product with two 4 L portions of an appropriate solvent like methyl tert-butyl ether (MTBE).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (b.p. 125–127 °C at 13 mmHg) to yield α-bromo-γ-butyrolactone. Handle with extreme care as the product is a vesicant. [4]
Protocol 2: Synthesis of a Cyclopropane Derivative from this compound
This is a representative protocol for an intramolecular cyclization.
Causality: This procedure utilizes a strong, non-nucleophilic base to deprotonate the carbon alpha to the ester group. The resulting carbanion undergoes an intramolecular S_N2 reaction, displacing the bromide at the γ-position to form the cyclopropane ring. Anhydrous conditions are critical to prevent quenching of the carbanion.
-
Setup: In a 20 L jacketed reactor, inerted with nitrogen, charge anhydrous tetrahydrofuran (THF, 10 L). Add sodium hydride (60% dispersion in mineral oil, 160 g, 4.0 mol) to the reactor.
-
Reagent Addition: Cool the suspension to 0 °C. Slowly add a solution of this compound (520 g, 2.0 mol) in 2 L of anhydrous THF via a dropping funnel over 1.5 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction for completion by GC-MS.
-
Quenching: Cool the reactor back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 L).
-
Extraction and Wash: Add water (5 L) and ethyl acetate (8 L). Separate the organic layer. Wash the organic layer sequentially with water (2 x 4 L) and brine (1 x 4 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield the desired methyl 1-bromocyclopropanecarboxylate.
Conclusion and Authoritative Recommendations
The choice between this compound and α-bromo-γ-butyrolactone is not a matter of superior versus inferior, but of strategic alignment with the synthetic goal.
-
Choose this compound (MDBB) for the large-scale synthesis of discrete small molecules , particularly when the target structure involves a cyclopropane ring or a five-membered heterocycle derived from a C4 linker. Its dual electrophilic sites provide a direct and powerful route for such constructions. While its synthesis may be more complex, its utility in building high-value pharmaceutical intermediates can justify the cost.[1][7]
-
Choose α-Bromo-γ-butyrolactone (alpha-bromo-GBL) when the objective is the production of advanced functional polymers .[2][3] Its lower raw material cost, simpler synthesis, and proven efficacy as a monomer for ROP make it the undisputed choice for creating degradable polyesters and complex graft copolymers for applications in biomaterials and materials science.[3]
Ultimately, this guide serves to illuminate the distinct advantages and trade-offs of each intermediate. By understanding the causality behind their synthesis and application, researchers and drug development professionals can make data-driven decisions that optimize cost, efficiency, and innovation in their large-scale synthesis endeavors.
References
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This compound - B2Brazil. B2Brazil. Available from: [Link]
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Preparation of methyl 2-bromobutyrate - PrepChem.com. PrepChem.com. Available from: [Link]
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The Future of Butyric Acid in Industry - PMC - NIH. Zigova, J., et al. (2012). Journal of Biomedicine and Biotechnology. Available from: [Link]
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Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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γ-CROTONOLACTONE - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Establishing α-bromo-γ-butyrolactone as a platform for synthesis of functional aliphatic polyesters – bridging the gap between ROP and SET-LRP - RSC Publishing. Olsén, P., et al. (2014). Polymer Chemistry. Available from: [Link]
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Characterization of unexpected products in reactions with Methyl 2,4-dibromobutyrate
An In-Depth Guide to the Characterization of Unexpected Products in Reactions with Methyl 2,4-dibromobutyrate
For the organic chemist, bifunctional reagents like this compound offer a versatile platform for constructing complex molecular architectures. Possessing two electrophilic centers of differing reactivity—a primary bromide at the C4 position and a secondary, α-carbonyl bromide at the C2 position—this substrate is primed for sequential nucleophilic substitutions. However, this same structural richness is the source of competing reaction pathways that often lead to unexpected, yet synthetically valuable, products.
This guide provides a comprehensive comparison of the expected substitution products versus the frequently encountered unexpected cyclized byproducts. We will delve into the mechanistic rationale behind their formation, provide detailed experimental protocols for their characterization, and present comparative data to aid in their identification.
The Duality of Reactivity: Expected vs. Unexpected Pathways
The core of this compound's chemistry lies in the differential reactivity of its two carbon-bromine bonds. In a standard bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile is expected to attack the less sterically hindered electrophilic carbon.[1] The primary bromide at C4 presents a more accessible site for nucleophilic attack compared to the secondary bromide at C2.[2]
Expected Pathway: Sequential SN2 Substitution
The anticipated reaction involves the initial displacement of the C4-bromide, followed by a second substitution at the C2 position, leading to a linear, disubstituted product.
Unexpected Pathways: The Predominance of Intramolecular Cyclization
Contrary to the straightforward linear substitution, the proximity of the two reactive sites frequently favors intramolecular reactions. Once the C4-bromide is substituted by a nucleophile, the newly introduced functional group can act as an internal nucleophile, attacking the C2 position to form a five-membered ring. This is often the dominant pathway, particularly when reaction conditions are not strictly controlled.
A primary example is the formation of α-bromo-γ-butyrolactone.[3][4][5] This occurs when the ester moiety of this compound is hydrolyzed to a carboxylic acid, either by added water or by reaction conditions (e.g., strong base). The resulting carboxylate anion is perfectly positioned to attack the C2 carbon, displacing the bromide and forming a stable five-membered lactone ring. This lactone is itself a valuable synthetic intermediate for introducing lactone units into larger molecules.[4][6]
Comparative Characterization of Products
Distinguishing between the linear substituted product and the cyclized byproduct is critical. This is readily achieved by comparing their spectroscopic and chromatographic properties.
Spectroscopic Data Comparison
The transformation from a linear ester to a cyclic lactone induces significant changes in the molecule's spectroscopic signature, particularly in 1H NMR, 13C NMR, and IR spectroscopy.
| Compound | Key 1H NMR Signals (δ, ppm) | Key 13C NMR Signals (δ, ppm) | Key IR Absorption (cm-1) |
| This compound (Starting Material) | ~4.4 (m, 1H, -CHBr), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂Br), ~2.5 (m, 2H, -CH₂CHBr)[7] | ~170 (C=O, ester), ~53 (-OCH₃), ~45 (-CHBr), ~32 (-CH₂Br), ~30 (-CH₂-) | ~1740 (C=O, ester) |
| Methyl 4-substituted-2-bromobutyrate (Expected Intermediate) | ~4.3 (m, 1H, -CHBr), ~3.7 (s, 3H, -OCH₃), ~3.5 (t, 2H, -CH₂Nu), ~2.3 (m, 2H, -CH₂CHBr) | ~170 (C=O, ester), ~53 (-OCH₃), ~45 (-CHBr), Variable (-CH₂Nu), ~30 (-CH₂-) | ~1740 (C=O, ester) |
| α-Bromo-γ-butyrolactone (Unexpected Product) | ~4.5 (m, 1H, -CHBr), ~4.3 (m, 2H, -OCH₂-), ~2.7 (m, 2H, -CH₂CHBr) | ~175 (C=O, lactone), ~66 (-OCH₂-), ~40 (-CHBr), ~35 (-CH₂-) | ~1775 (C=O, lactone, higher frequency due to ring strain)[8][9] |
Causality Behind Spectroscopic Shifts:
-
1H NMR: The most telling change is the disappearance of the sharp methyl ester singlet at ~3.7-3.8 ppm and the appearance of diastereotopic protons for the ring methylene group (-OCH₂-) in the lactone around 4.3 ppm.
-
13C NMR: The lactone carbonyl carbon appears further downfield (~175 ppm) compared to the ester carbonyl (~170 ppm). The signal for the methoxy group (~53 ppm) is absent in the lactone spectrum, replaced by a signal for the ring methylene carbon attached to oxygen at ~66 ppm.
-
IR Spectroscopy: The carbonyl stretching frequency is a key diagnostic tool. Five-membered ring lactones exhibit a higher C=O stretching frequency (~1775 cm⁻¹) compared to their acyclic ester counterparts (~1740 cm⁻¹) due to increased ring strain.[8][9]
Experimental Protocols for Product Identification
A robust analytical workflow is essential for identifying and quantifying the products of a reaction involving this compound.
Protocol 1: Reaction Monitoring and Workup
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, Acetonitrile), add the nucleophile (1.1 eq) and, if necessary, a non-nucleophilic base (e.g., DBU, Proton-Sponge®) at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20:80 Ethyl Acetate/Hexane eluent system. Visualize spots using a potassium permanganate stain. The starting material will have a higher Rf than the more polar products. The lactone is typically more polar than the monosubstituted intermediate.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture via flash column chromatography on silica gel, using a gradient elution from 5% to 30% ethyl acetate in hexanes to separate the starting material, the expected linear product, and the unexpected cyclized product.
Protocol 2: Spectroscopic Characterization
-
NMR Sample Preparation: Dissolve ~10-15 mg of each purified fraction in ~0.6 mL of CDCl₃. Acquire 1H, 13C, and DEPT-135 spectra.
-
FT-IR Analysis: Obtain an IR spectrum of each purified product, either as a neat film on a salt plate or using a diamond ATR accessory.
-
Mass Spectrometry: Analyze each fraction by GC-MS or LC-MS to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of bromine will be indicated by characteristic M, M+2 isotopic patterns.
Mitigating Unexpected Product Formation
While unexpected products can be synthetically useful, controlling the reaction outcome is often the primary goal. To favor the formation of the linear disubstituted product, consider the following:
-
Anhydrous Conditions: Rigorously exclude water from the reaction to prevent hydrolysis of the ester and subsequent lactonization. Use freshly distilled, anhydrous solvents and flame-dried glassware.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to prevent it from participating in the reaction or promoting hydrolysis.
-
Low Temperature: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can slow down the rate of the intramolecular cyclization relative to the intermolecular substitution, potentially improving the yield of the desired linear product.
-
Protecting Groups: In complex syntheses, it may be necessary to use a different starting material where the carboxylic acid is protected with a group that is stable to the reaction conditions, preventing intramolecular attack.
By understanding the delicate balance between intermolecular and intramolecular pathways, researchers can either suppress the formation of unexpected products or leverage their spontaneous generation for efficient access to valuable heterocyclic scaffolds like α-bromo-γ-butyrolactone.
References
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- 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum. ChemicalBook.
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- Methyl 2,4-dibromobutyr
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- Proposed mechanism of DBU‐catalyzed condensation/cyclization between o‐haloanilines and carbon disulfide.
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Confirming the Stereochemistry of Products from Methyl 2,4-dibromobutyrate Reactions: A Comparative Guide to Analytical Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dibromobutyrate is a versatile building block in organic synthesis, notable for its chiral center at the C-2 position. Reactions involving this substrate can yield products with complex stereochemistry, the confirmation of which is paramount, particularly in drug development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the primary analytical techniques used to determine the stereochemical outcome of such reactions: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We will explore the fundamental principles, provide actionable experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methodology.
The Stereochemical Challenge of this compound
This compound (BrCH₂CH₂CHBrCOOCH₃) possesses a stereocenter at the C-2 carbon, making it a chiral molecule.[2][3] Its utility in synthesis is extensive, including the preparation of stereoisomers of azetidine-2-carboxylic acid derivatives.[2][3] When this substrate undergoes nucleophilic substitution, the reaction can proceed via various mechanisms, each with distinct stereochemical consequences. For instance, a direct Sₙ2 attack at the C-2 position typically results in an inversion of the stereocenter. However, the presence of the C-4 bromine introduces the possibility of neighboring group participation or the formation of diastereomeric products, complicating the stereochemical landscape.
Therefore, unequivocally determining the relative and absolute configuration of the reaction products is not merely an academic exercise but a critical step in process development and quality control.
Comparative Analysis of Core Methodologies
The three principal techniques for stereochemical confirmation each offer unique advantages and are often used in a complementary fashion.
| Technique | Primary Information | Sample Requirements | Key Advantages | Key Limitations |
| Chiral HPLC | Enantiomeric Ratio (ee/er), Diastereomeric Ratio | Small quantity, solution | High accuracy for quantification, high throughput, well-established.[4] | Does not provide absolute configuration; requires method development. |
| NMR Spectroscopy | Relative Stereochemistry, Structural Connectivity | Moderate quantity, high purity, solution | Rich structural data, can determine relative configuration via NOE/J-coupling.[5] | Lower sensitivity for minor isomers; absolute configuration requires derivatization. |
| X-ray Crystallography | Absolute Stereochemistry, 3D Molecular Structure | High-quality single crystal | Unambiguous determination of absolute configuration ("gold standard").[6][7] | Crystal growth can be a major bottleneck; structure is in the solid state. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound.[1][4] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[8][9]
Causality Behind Experimental Choices
The choice of a CSP is the most critical parameter. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the most widely used due to their broad applicability in resolving a vast range of chiral compounds.[8] The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve a balance between resolution and analysis time. The modifier influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.
Experimental Protocol: Enantiomeric Purity Analysis
-
Column Selection: Start with a common polysaccharide-based CSP, such as a Daicel CHIRALPAK® series column.
-
Sample Preparation: Dissolve approximately 1 mg of the purified reaction product in 1 mL of the mobile phase. Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Mobile Phase Preparation: Prepare an initial mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the solution thoroughly.
-
Instrumentation Setup:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm for ester carbonyls).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject 5-10 µL of the sample solution. Record the chromatogram.
-
Optimization: If resolution is poor (<1.5), systematically vary the isopropanol percentage (e.g., 5%, 15%, 20%) to find the optimal separation.
-
Quantification: Calculate the enantiomeric excess (% ee) from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC excels at quantification, NMR provides invaluable structural information to determine the relative stereochemistry of a product.[10] Diastereomers, by definition, have different physical properties and thus produce distinct signals in an NMR spectrum, allowing for their direct quantification. To analyze enantiomers, which have identical spectra in an achiral environment, one must introduce a chiral element, such as a chiral derivatizing agent (CDA).
Key NMR Experiments for Stereochemical Assignment
-
¹H and ¹³C NMR: Provides initial information. The presence of multiple sets of peaks for a single compound suggests a mixture of diastereomers.
-
J-Coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation. This is especially powerful in conformationally rigid systems for determining relative stereochemistry (e.g., syn vs. anti).[5]
-
Nuclear Overhauser Effect (NOE): NOE detects through-space interactions between protons that are close to each other (<5 Å). A 2D NOESY experiment can reveal which protons are on the same face of the molecule, thereby establishing their relative configuration.[11][12]
Experimental Protocol: Relative Stereochemistry by 2D NOESY
-
Sample Preparation: Prepare a high-purity sample (>95%) of the isolated product. Dissolve 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The sample must be free of paramagnetic impurities.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Acquire a standard proton spectrum first to determine appropriate spectral widths and pulse durations.
-
NOESY Experiment:
-
Use a standard pulse program for a 2D NOESY experiment.
-
Set the mixing time (the period during which NOE transfer occurs) to a value appropriate for a small molecule, typically between 300 ms and 800 ms.
-
-
Data Processing: Process the 2D data with appropriate window functions.
-
Interpretation: Analyze the 2D spectrum for cross-peaks. A cross-peak between two protons (Hₐ and Hₑ) indicates they are in close spatial proximity. By building a network of these correlations, the relative stereochemistry can be deduced.
Logic Diagram: NMR Strategy for Stereochemical Analysis
Caption: Decision tree for NMR stereochemical analysis.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute stereochemistry.[6] The technique relies on analyzing the diffraction pattern produced when X-rays are scattered by the ordered array of atoms within a single crystal.[7][13]
Causality Behind Experimental Choices
The entire experiment hinges on obtaining a single, well-ordered crystal suitable for diffraction. This is the most significant hurdle. The choice of crystallization solvent or solvent system is critical and often determined empirically through screening. The goal is to find conditions where the molecule slowly and favorably deposits from solution into a crystalline lattice. Once a crystal is obtained, the data collection and structure solution are relatively standardized processes.
Experimental Protocol: Single-Crystal X-ray Analysis
-
Crystallization:
-
Ensure the compound is of very high purity (>98%).
-
Screen for crystallization conditions. A common method is slow evaporation: dissolve the compound to near-saturation in a suitable solvent (e.g., ethyl acetate, methanol) and add a less-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly turbid. Allow the solvent to evaporate slowly over several days.
-
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[7]
-
Structure Solution: The diffraction pattern (a set of intensities and positions) is computationally processed. The "phase problem" is solved using direct methods or other techniques to generate an initial electron density map.[13]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to improve the fit between the calculated and observed diffraction data, yielding the final structure with precise atomic coordinates.[14]
Workflow Diagram: X-ray Crystallography
Caption: Workflow for X-ray crystallography analysis.
Conclusion
The determination of stereochemistry for products derived from this compound requires a strategic, multi-faceted analytical approach. No single technique provides all the necessary information. A robust and trustworthy confirmation typically involves:
-
Chiral HPLC to accurately quantify the enantiomeric and/or diastereomeric ratio of the product mixture.
-
NMR Spectroscopy (specifically NOESY) to elucidate the relative configuration of the major product isomer.
-
X-ray Crystallography , when possible, to provide the ultimate, unambiguous confirmation of the absolute configuration.
By judiciously combining these powerful methodologies, researchers and drug development professionals can confidently characterize their synthesized molecules, ensuring the stereochemical integrity required for advancing promising chemical entities.
References
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ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available from: [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]
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American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
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YouTube. Understanding x-ray crystallography structures. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Methyl 2,4-dibromobutyrate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reproducible and reliable results. Methyl 2,4-dibromobutyrate is a key building block in the synthesis of various pharmaceutical intermediates, and its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for benchmarking the purity of this compound from different suppliers, empowering you to make informed decisions for your critical research and development endeavors.
The Criticality of Purity: Why It Matters
This compound is a bifunctional molecule, with two bromine atoms at positions 2 and 4, making it a versatile reagent for introducing a four-carbon chain with reactive handles. It is utilized in the synthesis of a variety of compounds, including stereoisomers of azetidine-2-carboxylic acid amide derivatives, which are important scaffolds in medicinal chemistry.[1]
The presence of impurities can lead to several undesirable outcomes:
-
Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of complex mixtures and reducing the yield of the desired product.
-
Difficult Purification: The presence of structurally similar impurities can make the purification of the target molecule challenging, time-consuming, and costly.
-
Inaccurate Stoichiometry: If the stated purity of the reagent is inaccurate, it can lead to incorrect stoichiometric calculations, affecting reaction efficiency and reproducibility.
-
Compromised Biological Activity: In drug development, even trace impurities can have unintended biological activity, potentially leading to misleading results in preclinical studies.
Unraveling Potential Impurities: A Look at the Synthesis
A common and efficient method for the synthesis of related brominated esters involves the ring-opening of γ-butyrolactone with hydrogen bromide in the presence of an alcohol.[3][4] A plausible synthetic route for this compound would be the bromination of γ-butyrolactone followed by esterification with methanol.
This synthetic pathway can potentially introduce several types of impurities:
-
Starting Materials: Unreacted γ-butyrolactone and methanol.
-
Reagents: Residual bromine or hydrobromic acid.
-
By-products: Monobrominated species such as Methyl 4-bromobutyrate and Methyl 2-bromobutyrate.
-
Isomers: Positional isomers of the dibrominated product.
-
Solvents: Residual solvents used in the synthesis and purification process.
The following diagram illustrates a potential synthetic pathway and the likely points of impurity introduction.
Caption: Plausible synthetic pathway for this compound and potential impurity origins.
A Multi-pronged Approach to Purity Assessment: Experimental Protocols
To obtain a comprehensive purity profile, a combination of analytical techniques is recommended. This guide outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. The United States Pharmacopeia (USP) provides general chapters on the control of impurities in drug substances, which serve as an authoritative reference for setting acceptance criteria and validation of these methods.[5][6][7][8][9]
The following workflow provides a structured approach to the analysis.
Caption: A comprehensive analytical workflow for the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Assay
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for detecting residual solvents and process-related impurities.[10][11][12]
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 35 - 400 m/z |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference material of this compound. The use of a National Institute of Standards and Technology (NIST) traceable standard is recommended for ensuring accuracy.[13][14][15]
Data Analysis:
-
Purity Assay: Calculate the area percent of the main peak. For a more accurate quantification, use an internal standard method and a calibration curve generated from the reference standards.
-
Impurity Identification: Tentatively identify impurities by comparing their mass spectra with the NIST mass spectral library.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Non-Volatile Impurities and Purity Assay
HPLC-UV is a robust method for the analysis of less volatile compounds and for providing an orthogonal (different selectivity) method to GC for purity determination.[16][17][18][19][20]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-17 min: 90% B; 17-18 min: 90-60% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Vol | 10 µL |
| Detection | 210 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Prepare calibration standards of a certified reference material in the same manner.
Data Analysis:
-
Purity Assay: Calculate the area percent of the main peak. For quantitative analysis, use a calibration curve.
-
Impurity Profiling: Quantify known and unknown impurities based on their peak areas relative to the main component.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can provide quantitative information without the need for a reference standard for every impurity (qNMR).[21][22][23][24][25]
Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |
| ¹H NMR | 16 scans, relaxation delay (d1) of 5 seconds |
| ¹³C NMR | 1024 scans, proton-decoupled |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
Data Analysis:
-
Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with literature data or predicted spectra for this compound.
-
Impurity Identification: Identify characteristic signals of potential impurities (e.g., signals for γ-butyrolactone, methanol, or monobrominated species). The integration of impurity signals relative to a known signal of the main compound can be used for quantification.
Comparative Analysis: Hypothetical Data from Three Suppliers
To illustrate the application of these methods, let's consider hypothetical results from the analysis of this compound from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| GC Purity (Area %) | 98.5% | 97.2% | 99.5% |
| HPLC Purity (Area %) | 98.8% | 97.5% | 99.6% |
| ¹H NMR Purity (mol %) | 98.6% | 97.3% | 99.4% |
| Major Impurity 1 (GC-MS) | 0.8% (Methyl 4-bromobutyrate) | 1.5% (γ-Butyrolactone) | 0.2% (Methyl 4-bromobutyrate) |
| Major Impurity 2 (HPLC-UV) | 0.5% (Unknown, RRT 1.2) | 0.8% (Methyl 2-bromobutyrate) | 0.1% (Unknown, RRT 1.1) |
| Residual Solvents (GC-MS) | <0.1% (Dichloromethane) | 0.2% (Toluene) | Not Detected |
| Appearance | Colorless liquid | Pale yellow liquid | Colorless liquid |
Interpretation and Recommendations
Based on the hypothetical data, a clear distinction between the suppliers emerges:
-
Supplier C provides the highest purity material across all analytical techniques, with minimal levels of identified and unknown impurities and no detectable residual solvents. The colorless appearance is also indicative of high purity.
-
Supplier A offers a product of good purity, with a notable but acceptable level of the monobrominated by-product. The presence of a minor unknown impurity warrants further investigation if the material is to be used in a GMP environment.
-
Supplier B provides the lowest purity material with significant levels of unreacted starting material (γ-butyrolactone) and a monobrominated by-product. The presence of a residual solvent and the pale yellow color suggest a less optimized manufacturing or purification process.
Recommendation: For critical applications in drug development, Supplier C would be the preferred choice. For less sensitive research applications, Supplier A might be a cost-effective alternative, provided the identified impurity does not interfere with the intended chemistry. The material from Supplier B would likely require in-house purification before use in most applications, which could negate any initial cost savings.
Conclusion: A Data-Driven Approach to Supplier Qualification
Benchmarking the purity of critical reagents like this compound is not an academic exercise but a crucial step in ensuring the success of research and development projects. By employing a multi-technique analytical approach and understanding the potential synthetic origins of impurities, scientists can make data-driven decisions when selecting a supplier. This rigorous qualification process ultimately contributes to the development of robust and reproducible synthetic processes and the timely delivery of high-quality pharmaceutical candidates.
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ResearchGate. (2021). Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. [Link]
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ResearchGate. (2024). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]
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SpectraBase. (n.d.). Methyl 4-bromo-2-methylbutanoate - Optional[13C NMR] - Chemical Shifts. [Link]
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MDPI. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4-dibromobutyrate
This document provides essential safety and logistical information for the proper disposal of Methyl 2,4-dibromobutyrate. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, established safety protocols, and regulatory awareness.
Foundational Principles of Halogenated Waste Management
This compound belongs to a category of chemical waste known as halogenated organic waste.[1] The carbon-bromine bonds in its structure are the defining feature for its disposal classification. The U.S. Environmental Protection Agency (EPA) and other international bodies heavily regulate such compounds because their improper disposal can lead to the formation of persistent and toxic environmental pollutants.[2][3] The standard and required method for the ultimate destruction of these wastes is high-temperature incineration at a licensed hazardous waste facility, which can break down the stable halogenated molecules.[4]
The primary directive in the laboratory is, therefore, meticulous segregation. Mixing halogenated waste with non-halogenated organic waste streams unnecessarily complicates and increases the cost of disposal for the entire volume, as the entire mixture must be treated as the more hazardous halogenated category.[5]
Chemical Profile and Hazard Identification
Understanding the properties of this compound is fundamental to handling it safely. While comprehensive toxicological data may not be fully available, information from similar brominated esters provides a strong basis for hazard assessment.[6][7]
| Property | Value | Source(s) |
| Chemical Formula | BrCH₂CH₂CHBrCOOCH₃ | |
| Molecular Weight | 259.92 g/mol | |
| CAS Number | 70288-65-2 | |
| Appearance | Solid or liquid | |
| Density | ~1.840 g/mL at 20 °C | [8] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [6][9] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [7] |
| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended). Keep container tightly closed. | [6] |
Mandatory Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling or disposing of this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which can cause irritation.[6][9] |
| Eye Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | To protect against splashes that can cause serious eye irritation.[6][7][9] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of vapors, which may cause respiratory tract irritation.[6][7][9] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
4.1. Waste Segregation: The Critical First Step Immediately upon generation, the waste must be classified.
-
Identify: Confirm the waste contains this compound.
-
Segregate: This waste MUST be collected in a designated "Halogenated Organic Waste" container.[1][5]
-
Do Not Mix: Never combine this waste with non-halogenated solvents (like acetone, ethanol, hexanes), acids, or bases.[1][10] Mixing with bases can initiate a slow saponification reaction, while mixing with other streams leads to regulatory and disposal complications.[11]
4.2. Containerization & Storage The choice and handling of the waste container are critical for preventing leaks and ensuring safety.
-
Select a Compatible Container: Use a clean, designated container made of a material compatible with the waste (e.g., glass or polyethylene). The container must have a screw-top cap that can be tightly sealed.[5][12]
-
Initial Labeling: Pre-label the empty container before adding any waste.[5]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5][12] This minimizes vapor release and prevents spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to control any potential leaks. The bin should be large enough to hold the entire volume of the container.
-
Storage Location: Store the container in a designated satellite accumulation area within the lab, away from heat or ignition sources and incompatible chemicals.[7][13]
4.3. Labeling for Compliance and Safety Proper labeling is a regulatory requirement and essential for safety.
-
Use a Hazardous Waste Tag: Affix your institution's official hazardous waste tag to the container.
-
Identify Contents: Clearly write the words "Hazardous Waste" .[5]
-
List All Constituents: Write the full chemical name, "this compound," and list any other solvents or reagents present in the container with their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[5]
-
Track Accumulation: Maintain a log of the amounts of waste added to the container.
4.4. Arranging for Disposal
-
Schedule Pickup: Once the container is full or you have finished the experimental series, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Final Check: Before pickup, ensure the container is clean on the outside, the cap is secure, and the label is complete and legible.
Emergency Procedures: Spill & Exposure Management
5.1. Small Spill Cleanup (Inside a Chemical Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover the spill.[7][14]
-
Collect: Carefully sweep or scoop the absorbent material into a suitable container for disposal. Use non-sparking tools if a flammable solvent is present.[4]
-
Dispose: Label the container as "Debris contaminated with this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
5.2. Large Spill Response (Outside a Fume Hood)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and call your institution's emergency number or EHS.
-
SECURE: If it is safe to do so, close the doors to the area to contain the vapors. Prevent anyone from entering.
-
Allow only trained emergency responders to handle the cleanup.
5.3. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][14]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[7][13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling this compound waste.
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Personal protective equipment for handling Methyl 2,4-dibromobutyrate
A Researcher's Guide to Safely Handling Methyl 2,4-dibromobutyrate
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] However, its utility is matched by its hazardous properties, necessitating a comprehensive and rigorous approach to safety. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring the safety of laboratory personnel and the integrity of your research.
Section 1: Understanding the Risks of this compound
This compound is classified as a corrosive and lachrymatory substance.[2] This means it can cause severe skin burns, and eye damage upon contact, and its vapors can induce tearing and irritation to the respiratory system.[2][3] The primary hazards associated with this compound are:
-
Corrosivity: Direct contact can lead to severe chemical burns.[2]
-
Irritation: It is a skin and eye irritant.[3]
-
Respiratory Effects: Inhalation of vapors may cause respiratory irritation.[3]
-
Lachrymator: Vapors can cause significant tearing and eye discomfort.[2]
Given these properties, a multi-layered safety approach is not just recommended, but essential. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols.
Section 2: Core Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber, minimum 5-mil thickness) | Nitrile gloves offer short-term splash protection against a range of chemicals. However, for halogenated esters like this compound, it's crucial to be aware of breakthrough times, which can be under 15 minutes for a 5-mil glove.[4] Double-gloving is highly recommended to provide an additional layer of protection. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Due to its corrosive nature and the risk of splashes, standard safety glasses are insufficient.[5][6] Chemical splash goggles provide a seal around the eyes, and a face shield protects the rest of the face.[5][7][8] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material will protect against accidental spills and splashes.[7] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For emergency situations (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors.[5][9] |
Section 3: Safe Handling and Operations Workflow
A systematic workflow is paramount to minimizing risk. The following diagram and steps outline a safe and efficient process for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Verify Fume Hood Functionality: Before starting any work, ensure the chemical fume hood is operational and has a current certification. A simple tissue test can provide a quick visual confirmation of airflow.[10]
-
Don Full PPE: Put on all required PPE as detailed in the table above.
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood to minimize movement in and out of the containment area.[11]
-
Transfer Chemical: Conduct all transfers of this compound well within the fume hood, at least 6 inches from the sash.[10][12][13] This ensures that any vapors are effectively captured by the ventilation system.
-
Perform Reaction: Carry out the chemical reaction, keeping the sash at the lowest possible height that still allows for comfortable work.[12][13]
-
Securely Cap Containers: Tightly cap all containers of this compound and any reaction mixtures when not in immediate use.[11]
-
Decontaminate Glassware and Surfaces: After the procedure, decontaminate all glassware and work surfaces. A 5% aqueous sodium hydroxide or soda ash solution can be used to neutralize any residual halogenated compounds.[14]
-
Dispose of Waste: All waste containing this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[3] Do not mix with other waste streams.[3]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Wash Hands Thoroughly: Wash hands with soap and water after removing gloves.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of cool running water for at least 20 minutes.[15] Remove contaminated clothing while continuing to flush.[15][16] Seek immediate medical attention.[17] |
| Eye Contact | Immediately flush the eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[9][14][15] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[3][18] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[17] Rinse the mouth with water.[18] Seek immediate medical attention.[17] |
| Spill | Evacuate the immediate area. If the spill is large, evacuate the entire lab and contact the emergency response team. For small spills within the fume hood, use an inert absorbent material to contain the spill.[14] Place the absorbed material in a sealed container for hazardous waste disposal. |
Section 5: Waste Disposal and Decontamination
Proper disposal and decontamination are critical to prevent environmental contamination and future exposures.
Waste Disposal:
-
All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Decontamination:
-
Glassware: Rinse glassware with a suitable solvent (e.g., acetone) to remove the bulk of the material, followed by a decontamination solution such as 5% aqueous sodium hydroxide or soda ash.[14] Finally, wash with soap and water.
-
Surfaces: Wipe down all surfaces within the fume hood with a decontaminating solution after each use.
-
Chemical Dehalogenation: For larger quantities of waste, chemical dehalogenation processes may be considered.[19][20][21] These methods typically involve reacting the halogenated compound with a reagent to cleave the carbon-halogen bond, rendering the compound less toxic.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental safety.
References
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Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]
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Healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. Retrieved from [Link]
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Lab Manager. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. Retrieved from [Link]
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Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Herald Scholarly Open Access. (n.d.). Emergency Management of Chemical Burns. Retrieved from [Link]
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St John Ambulance. (n.d.). Chemical Burns First Aid. Retrieved from [Link]
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McMaster University. (n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from [Link]
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Princeton University. (n.d.). Fume Hood Proper Work Practices. Retrieved from [Link]
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Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. Retrieved from [Link]
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Safety Storage Systems. (2022, August 25). Safety Precautions for Corrosive Substances. Retrieved from [Link]
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Dr. Chris O'Donovan. (2025, October 26). Chemical Burn Explained – Fast Facts for First Aid & Recovery [Video]. YouTube. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
- Google Patents. (n.d.). Process for dehalogenation of contaminated waste materials.
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EBSCO Information Services. (n.d.). Decontamination methods. Retrieved from [Link]
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Golder. (n.d.). Fact sheet: Dehalogenation—ex situ. Retrieved from [Link]
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NASA Technical Reports Server. (2015, April 21). Treatment System for Removing Halogenated Compounds from Contaminated Sources. Retrieved from [Link]
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Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). A Citizen's Guide to Chemical Dehalogenation. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
